1,2,5-Oxadiazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1,2,5-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c6-3(7)2-1-4-8-5-2/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLHCUQCDKBPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362841 | |
| Record name | 1,2,5-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88598-08-7 | |
| Record name | 1,2,5-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5-Oxadiazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1,2,5-Oxadiazole-3-carboxylic Acid: Core Properties and Applications
Introduction: 1,2,5-Oxadiazole-3-carboxylic acid, also known as furazan-3-carboxylic acid, is a heterocyclic organic compound featuring a five-membered oxadiazole ring functionalized with a carboxylic acid group.[1][2] The 1,2,5-oxadiazole (furazan) ring system is a notable scaffold in medicinal chemistry due to its unique electronic properties, stability, and ability to act as a bioisostere for other functional groups.[2][3] This scaffold is of significant interest to researchers in drug discovery and materials science.[4] Derivatives of 1,2,5-oxadiazole have been investigated for a wide range of pharmacological activities, including anticancer, antibacterial, and vasodilating properties.[4][5] This document provides a comprehensive overview of the core properties of this compound, its synthesis, biological significance, and the experimental protocols used to determine its fundamental characteristics.
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These data are critical for its application in chemical synthesis and drug formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂N₂O₃ | [6] |
| Molecular Weight | 114.06 g/mol | [6] |
| Appearance | Off-white to light brown solid | [7] |
| Melting Point | 70.22 °C (Predicted, EPI Suite) | [8] |
| Boiling Point | 235.22 °C (Predicted, EPI Suite) | [8] |
| Water Solubility | 310,937 mg/L (Predicted, EPA T.E.S.T.) | [8] |
| pKa | 2.66 ± 0.10 (Predicted) | [7] |
| CAS Number | 88598-08-7 | [9] |
Synthesis and Chemical Reactivity
The synthesis of this compound and its analogs typically involves the cyclization of a precursor followed by functional group manipulation. A common pathway for a substituted analog, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, involves the cyclization of a dioxime to form the core heterocyclic ring, followed by selective oxidation of a methyl group to the carboxylic acid.[10] This two-step process highlights a general strategy for accessing this class of compounds.
Applications in Drug Development and Biological Activity
The 1,2,5-oxadiazole moiety is a privileged structure in drug discovery, with derivatives showing promise in various therapeutic areas.[2][3] A particularly significant application is in the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1]
IDO1 Inhibition in Cancer Immunotherapy
IDO1 is a rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan.[11][12] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine.[1][11] This metabolic shift suppresses the activity of effector T-cells and promotes the differentiation of regulatory T-cells (Tregs), allowing cancer cells to evade the immune system.[11]
Derivatives of 1,2,5-oxadiazole have been designed as potent IDO1 inhibitors. By blocking the IDO1 enzyme, these compounds prevent the degradation of tryptophan, thereby restoring T-cell function and reversing the immunosuppressive environment around the tumor.[12] This mechanism makes IDO1 inhibitors a promising strategy for enhancing the efficacy of cancer immunotherapies, such as checkpoint inhibitors.[11]
Key Experimental Protocols
The characterization of this compound relies on standard analytical techniques to determine its physical and chemical properties.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[13] For a pure crystalline solid, the melting range is typically sharp and narrow (0.5-1.0°C).
-
Methodology (Capillary Method):
-
A small, finely powdered sample of the dry organic compound is packed into a thin-walled capillary tube, which is sealed at one end.[14][15]
-
The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).
-
The sample is heated slowly and steadily, typically at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[16]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[14]
-
pKa Determination
The acid dissociation constant (pKa) quantifies the acidity of the carboxylic acid group. Potentiometric titration is a precise and common method for its determination.[17]
-
Methodology (Potentiometric Titration):
-
A precisely weighed sample of the carboxylic acid is dissolved in a suitable solvent, typically deionized water or a water-cosolvent mixture if solubility is low.[17]
-
A pH electrode, calibrated with standard buffers, is immersed in the solution to monitor the pH continuously.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution from a burette.
-
The pH of the solution is recorded after each addition of the titrant, and a titration curve (pH vs. volume of titrant added) is plotted.
-
The equivalence point is identified as the point of maximum slope on the curve. The volume of titrant at the half-equivalence point is then determined.
-
According to the Henderson-Hasselbalch equation, the pKa is equal to the pH of the solution at the half-equivalence point.[18][19]
-
Conclusion
This compound is a well-characterized heterocyclic compound that serves as a valuable building block for the development of new functional molecules. Its defined physicochemical properties, coupled with the established biological importance of the oxadiazole scaffold, make it a compound of high interest for researchers in medicinal chemistry and drug discovery. The role of its derivatives as IDO1 inhibitors in cancer immunotherapy highlights the significant potential of this chemical class in developing next-generation therapeutics. The standardized protocols for determining its properties ensure reliable characterization, facilitating its broader application in scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 6. This compound | C3H2N2O3 | CID 1415524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 88598-08-7 [m.chemicalbook.com]
- 8. This compound (88598-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 12. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. athabascau.ca [athabascau.ca]
- 14. scribd.com [scribd.com]
- 15. byjus.com [byjus.com]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,2,5-Oxadiazole-3-carboxylic acid
CAS Number: 88598-08-7
This technical guide provides a comprehensive overview of 1,2,5-Oxadiazole-3-carboxylic acid, also known as furazan-3-carboxylic acid. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential therapeutic applications.
Core Compound Properties
This compound is a heterocyclic compound featuring a five-membered oxadiazole ring substituted with a carboxylic acid group.[1] This structure serves as a key building block in the synthesis of more complex molecules with diverse biological activities. The presence of the oxadiazole ring, a bioisostere for ester and amide groups, often imparts favorable pharmacokinetic properties and metabolic stability to parent compounds.
Physicochemical Data
The following table summarizes key physicochemical properties of this compound. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 88598-08-7 | PubChem[1] |
| Molecular Formula | C₃H₂N₂O₃ | PubChem[1] |
| Molecular Weight | 114.06 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=NON=C1C(=O)O | PubChem[1] |
| Melting Point | 70.22 °C (Predicted) | Chemchart[2] |
| Flash Point | 106.54 °C (Predicted) | Chemchart[2] |
| Water Solubility | 310937 mg/L (Predicted) | Chemchart[2] |
| LogP | -0.4 (Predicted) | PubChem[1] |
| Hydrogen Bond Donors | 1 | Chemchart[2] |
| Hydrogen Bond Acceptors | 4 | Chemchart[2] |
| Rotatable Bonds | 1 | Chemchart[2] |
Synthesis and Experimental Protocols
General Synthetic Workflow
The synthesis can be logically divided into two primary stages: the formation of the oxadiazole ring and the subsequent functional group manipulation to yield the carboxylic acid.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
Stage 1: Synthesis of a 3,4-disubstituted-1,2,5-oxadiazole intermediate
This stage involves the cyclization of an appropriate α-dioxime. For the synthesis of the parent compound, glyoxime would be the logical starting material.
-
Reaction Setup: A solution of the starting α-dioxime is prepared in a suitable solvent, such as an aqueous base.
-
Cyclization: The reaction mixture is heated to facilitate the base-mediated cyclization.[4] Continuous flow reactors can be employed for large-scale synthesis to ensure safety and control over the reaction conditions.[3][4]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The intermediate product, a 3,4-disubstituted-1,2,5-oxadiazole, is isolated through extraction.[4]
Stage 2: Oxidation to this compound
The intermediate from Stage 1 is then oxidized to form the carboxylic acid.
-
Oxidation Reaction: The isolated intermediate is dissolved in a suitable solvent, and a strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise to manage the exothermic nature of the reaction.[3]
-
Quenching and Purification: The reaction is quenched, and the desired this compound is purified from the reaction mixture. Due to the potential instability of the final product in its solid form, it can be isolated as a salt, for example, with N-methylmorpholine, to improve handling and safety.[3]
Applications in Drug Discovery and Development
The 1,2,5-oxadiazole scaffold is of significant interest to medicinal chemists due to its wide range of pharmacological activities.[5] Derivatives of this compound have been explored for various therapeutic applications, highlighting the importance of this core structure in the development of novel drugs.
As Cancer Therapeutics
A notable application of 1,2,5-oxadiazole derivatives is in the development of inhibitors for indoleamine-2,3-dioxygenase 1 (IDO1).[6] IDO1 is an enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of tryptophan.[6] By inhibiting IDO1, these compounds can help to restore the anti-tumor immune response. Several 1,2,5-oxadiazole-3-carboximidamide derivatives have shown potent inhibitory activity against IDO1 in both enzymatic and cellular assays.[6]
As Antiviral Agents
The 1,2,4-oxadiazole isomer, structurally related to the 1,2,5-oxadiazole core, has been investigated for its potential as an antiviral agent. For instance, derivatives containing an aryl carboxylic acid moiety have been designed and synthesized as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, a key enzyme in the viral life cycle.[7] This suggests that the broader oxadiazole carboxylic acid scaffold could be a promising starting point for the development of novel antiviral therapies.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its synthesis, while requiring careful safety considerations, provides access to a range of biologically active molecules. The demonstrated efficacy of its derivatives as anticancer and potentially antiviral agents underscores the importance of further research into this compound and its analogs for the development of new and effective therapeutics. The data and protocols presented in this guide aim to support and facilitate these research endeavors.
References
- 1. This compound | C3H2N2O3 | CID 1415524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (88598-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ipbcams.ac.cn [ipbcams.ac.cn]
An In-depth Technical Guide to 1,2,5-Oxadiazole-3-carboxylic acid: Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, and representative methodologies for its synthesis and characterization. A key focus is placed on the biological significance of the 1,2,5-oxadiazole core, particularly in the context of its derivatives as potent inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. This guide includes structured data tables for easy reference, detailed experimental protocols, and visualizations of the chemical structure, a representative synthetic workflow, and the IDO1 signaling pathway to provide a thorough resource for researchers in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound, also known as furazan-3-carboxylic acid, is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The presence of the carboxylic acid functional group provides a handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₂N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 114.06 g/mol | --INVALID-LINK-- |
| CAS Number | 88598-08-7 | --INVALID-LINK-- |
| Predicted Melting Point | 70.22 °C | --INVALID-LINK-- |
| Predicted Boiling Point | 277.8 °C | --INVALID-LINK-- |
| Predicted Water Solubility | 310,937 mg/L | --INVALID-LINK-- |
| Predicted LogP | -0.4 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through various methods common for the formation of the 1,2,5-oxadiazole (furazan) ring system. A representative synthetic strategy involves the cyclization of a corresponding dioxime precursor. Below is a generalized experimental workflow and a detailed, representative protocol.
Caption: Generalized experimental workflow for the synthesis of this compound.
Representative Experimental Protocol: Synthesis of a 1,2,5-Oxadiazole Carboxylic Acid Derivative
This protocol is a representative example for the synthesis of a 1,2,5-oxadiazole derivative and may be adapted for the synthesis of the title compound.
Materials:
-
Appropriate dioxime precursor
-
Dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve the dioxime precursor in an anhydrous solvent.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add the dehydrating agent dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Spectroscopic Data
While detailed spectra for this compound are available in spectral databases such as SpectraBase, the following table summarizes the expected spectroscopic characteristics based on its structure and data from analogous compounds.[1]
| Technique | Expected Characteristics |
| ¹H NMR | A singlet in the downfield region for the proton on the oxadiazole ring. A broad singlet for the acidic proton of the carboxylic acid, which is exchangeable with D₂O. |
| ¹³C NMR | Signals corresponding to the two distinct carbons of the oxadiazole ring and a downfield signal for the carbonyl carbon of the carboxylic acid. The carbon attached to the carboxylic acid group would be more deshielded. |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). Sharp C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹). C=N and N-O stretching vibrations characteristic of the oxadiazole ring (approx. 1400-1600 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observed. Common fragmentation patterns would include the loss of CO₂ (-44 Da) and HCN (-27 Da). |
Biological Activity and Signaling Pathway
The 1,2,5-oxadiazole scaffold is a key component in a number of biologically active molecules. Notably, derivatives of this compound have been investigated as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[2]
In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This has a profound immunosuppressive effect, as tryptophan is essential for T-cell proliferation and function, and kynurenine metabolites can induce T-cell apoptosis. By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, thereby enhancing the anti-tumor immune response. Several IDO1 inhibitors have been investigated in clinical trials for cancer immunotherapy.[1][3][4][5][6]
The signaling pathway below illustrates the mechanism of IDO1-mediated immune suppression and the therapeutic intervention point for IDO1 inhibitors.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,2,5-Oxadiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,5-Oxadiazole-3-carboxylic acid, also known by its IUPAC name, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role in drug discovery, with a focus on its derivatives as potent enzyme inhibitors.
Chemical Identity and Properties
The definitive IUPAC name for this compound is This compound [1]. It is also known by its synonym, furazan-3-carboxylic acid[1]. This molecule is characterized by a five-membered ring containing one oxygen and two nitrogen atoms, with a carboxylic acid group attached at the 3-position.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃H₂N₂O₃ | PubChem[1] |
| Molecular Weight | 114.06 g/mol | PubChem[1] |
| CAS Number | 88598-08-7 | PubChem[1] |
| Melting Point | 70.22 °C | Chemchart[2] |
| Water Solubility | 310,937 mg/L | Chemchart[2] |
| InChI Key | JBLHCUQCDKBPGY-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=NON=C1C(=O)O | PubChem[1] |
Spectroscopic Data
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a topic of significant interest due to their potential applications. While a specific protocol for the parent compound is not detailed in the provided results, a well-documented, large-scale synthesis of the closely related 4-methyl-1,2,5-oxadiazole-3-carboxylic acid offers a robust and adaptable methodology[5].
Representative Synthesis of a 1,2,5-Oxadiazole Carboxylic Acid Derivative
The following protocol is adapted from the synthesis of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid and illustrates a common synthetic route.
Step 1: Cyclization to form the Oxadiazole Ring
This step typically involves the cyclization of a dioxime precursor. For the synthesis of 4-methyl-1,2,5-oxadiazole, (2E,3E)-butane-2,3-dione dioxime is used as the starting material. This reaction is often base-mediated and can be performed in a continuous flow reactor to manage potential thermal instability and enhance safety and scalability[5].
Step 2: Selective Oxidation to the Carboxylic Acid
The resulting substituted 1,2,5-oxadiazole is then selectively oxidized to the corresponding carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄). To control the exothermicity of the reaction, a portion-wise addition of the oxidizing agent is recommended[5]. The desired product can then be isolated through extraction.
For a general laboratory-scale synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, a one-pot synthesis-functionalization strategy has been developed. This involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) followed by an in-situ copper-catalyzed coupling with an aryl iodide[4][6][7].
Applications in Drug Discovery
The 1,2,5-oxadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anticancer, antibacterial, and antiviral agents[8][9].
Inhibition of SENP2: A Case Study
A notable application of 1,2,5-oxadiazole derivatives is their identification as inhibitors of SUMO-specific protease 2 (SENP2)[10]. SENPs are crucial enzymes in the regulation of protein activity and are attractive targets for drug discovery in various diseases. The discovery of 1,2,5-oxadiazoles as SENP2 inhibitors was achieved through a structure-based virtual screening workflow.
The workflow began with the identification of small molecules possessing similar shape and electrostatic properties to the conjugate of SUMO1 C-terminal residues and the substrate lysine. This was followed by molecular docking to prioritize candidates for in vitro testing. A Förster Resonance Energy Transfer (FRET)-based assay was then employed to quantify the SENP2 endopeptidase activity of the selected compounds. This screening cascade successfully identified several 1,2,5-oxadiazole-containing compounds with significant SENP2 inhibitory activity, with the most potent derivatives exhibiting IC₅₀ values in the low micromolar range[10]. This discovery highlights the potential of the 1,2,5-oxadiazole core as a starting point for the development of novel therapeutic agents targeting SENPs.
Conclusion
This compound and its derivatives represent a versatile and valuable class of compounds for researchers in drug discovery and development. Their straightforward synthesis, coupled with a diverse range of biological activities, positions them as promising scaffolds for the design of novel therapeutics. The successful identification of 1,2,5-oxadiazoles as SENP2 inhibitors through a systematic screening process underscores the potential of this chemical motif to yield potent and selective modulators of key biological targets. Further exploration of the structure-activity relationships of this compound class is warranted to unlock its full therapeutic potential.
References
- 1. This compound | C3H2N2O3 | CID 1415524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (88598-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | C4H4N2O3 | CID 314768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of 1,2,5-oxadiazoles as a new class of SENP2 inhibitors using structure based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1,2,5-Oxadiazole-3-carboxylic acid: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,5-Oxadiazole-3-carboxylic acid, a key heterocyclic compound, and its derivatives are emerging as a versatile scaffold in medicinal chemistry and drug development. With a molecular weight of 114.06 g/mol , this compound serves as a crucial building block for novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the current understanding of its and its derivatives' roles in modulating key signaling pathways implicated in various diseases, including cancer.
Core Compound Properties
This compound, also known as furazan-3-carboxylic acid, is a stable organic compound with a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. Its chemical structure and properties make it an attractive starting material for the synthesis of a wide range of derivatives with diverse pharmacological activities.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 114.06 g/mol | [1] |
| Molecular Formula | C₃H₂N₂O₃ | [1] |
| CAS Number | 88598-08-7 | [2] |
| Appearance | Solid | |
| InChI Key | JBLHCUQCDKBPGY-UHFFFAOYSA-N | [2] |
| SMILES | O=C(O)c1cnon1 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the cyclization of a suitable dioxime precursor followed by a selective oxidation reaction. The following protocol is adapted from the established synthesis of the closely related compound, 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid[3].
Experimental Protocol
Step 1: Synthesis of 3-Methyl-1,2,5-oxadiazole
This step involves the cyclization of a commercially available dioxime. A common method for the formation of the 1,2,5-oxadiazole ring is the dehydration of a vicinal dioxime[4].
-
Reagents: Butane-2,3-dione dioxime, dehydrating agent (e.g., thionyl chloride or a continuous flow process for safety)[3].
-
Procedure:
-
In a well-ventilated fume hood, dissolve butane-2,3-dione dioxime in a suitable solvent.
-
Slowly add the dehydrating agent while maintaining the reaction temperature. Due to the potential thermal instability of the starting material and product, a continuous flow process is recommended for enhanced safety and control[3].
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain crude 3,4-dimethyl-1,2,5-oxadiazole.
-
Purify the product by distillation or chromatography.
-
Step 2: Oxidation to this compound
The methyl group on the oxadiazole ring is then oxidized to a carboxylic acid.
-
Reagents: 3,4-Dimethyl-1,2,5-oxadiazole, a strong oxidizing agent (e.g., potassium permanganate)[3].
-
Procedure:
-
Dissolve the 3,4-dimethyl-1,2,5-oxadiazole in a suitable solvent (e.g., water or a mixture of water and an organic co-solvent).
-
Cool the solution in an ice bath.
-
Slowly and portion-wise, add the oxidizing agent to control the exothermic reaction[3].
-
Stir the reaction mixture vigorously and monitor the progress by TLC.
-
Once the reaction is complete, quench any excess oxidizing agent.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.
-
Synthesis Workflow
Applications in Drug Development and Signaling Pathways
The 1,2,5-oxadiazole scaffold is of significant interest in drug discovery due to its favorable physicochemical properties and its ability to act as a bioisostere for other functional groups. Derivatives of this compound have been investigated for their potential to modulate various biological targets.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Derivatives of 1,2,5-Oxadiazole-3-carboximidamide have been designed and synthesized as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)[5]. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a critical regulator of immune responses. Its overexpression in the tumor microenvironment leads to immunosuppression.
The inhibition of IDO1 by these oxadiazole derivatives can restore anti-tumor immunity by preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This mechanism of action makes them promising candidates for cancer immunotherapy.
General Pharmacological Relevance of Oxadiazoles
While specific signaling pathways for the parent this compound are not extensively documented, the broader class of oxadiazole derivatives exhibits a wide range of pharmacological activities. These include roles as anti-inflammatory, antimicrobial, and anticancer agents[6][7]. The diverse biological activities stem from the ability of the oxadiazole ring to engage in various non-covalent interactions with biological macromolecules.
Conclusion
This compound is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward, albeit potentially hazardous, synthesis provides access to a scaffold that is ripe for derivatization. The demonstrated activity of its derivatives as potent enzyme inhibitors, particularly in the context of cancer immunotherapy, underscores the therapeutic potential of this chemical class. Further research into the specific biological targets and signaling pathways of the parent acid and its simpler derivatives is warranted to fully unlock its potential in drug discovery and development. Professionals in the field are encouraged to explore the versatility of this compound in their research endeavors.
References
- 1. This compound | C3H2N2O3 | CID 1415524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (88598-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
An In-Depth Technical Guide to 1,2,5-Oxadiazole-3-carboxylic Acid: Synonyms, Derivatives, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,5-Oxadiazole-3-carboxylic acid, a key heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of its synonyms, related compounds, and, most importantly, delves into the experimental methodologies and therapeutic applications that are at the forefront of current research. The unique chemical properties of the 1,2,5-oxadiazole (also known as furazan) ring system make it a valuable scaffold in the design of novel therapeutic agents.
Synonyms and Chemical Identifiers
The most common synonym for this compound is furazan-3-carboxylic acid .[1] It is crucial for researchers to be familiar with both nomenclatures when conducting literature searches and sourcing chemical reagents. The compound is indexed under the CAS number 88598-08-7 . While specific trade names are not prevalent, it is available from various chemical suppliers under its systematic name or common synonym.
Derivatives of this core structure are often named based on the substitution on the furazan ring. For example, the addition of a methyl group at the 4-position results in 4-methyl-1,2,5-oxadiazole-3-carboxylic acid.
Therapeutic Applications and Biological Activity
Derivatives of this compound have shown promise in several therapeutic areas, primarily due to their ability to act as bioisosteres for carboxylic acids and other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of molecules. Key areas of investigation include:
-
Oncology: Certain 1,2,5-oxadiazole-3-carboximidamide derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[2][3] Inhibition of IDO1 can restore anti-tumor immunity, making these compounds promising candidates for cancer immunotherapy.
-
Infectious Diseases: The furazan scaffold is being explored for the development of novel antimalarial agents. Research has shown that derivatives can exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[4]
-
Neuroscience: A number of 1,2,5-oxadiazole derivatives have been synthesized and evaluated as muscarinic receptor agonists.[5] These receptors play a crucial role in the central and peripheral nervous systems, and their modulation is a key strategy for treating various neurological and psychiatric disorders.
Quantitative Data Summary
The following table summarizes the biological activity of selected 1,2,5-oxadiazole derivatives from recent studies. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding future drug design efforts.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| Compound 23 | hIDO1 | Enzymatic Assay | 108.7 | [2][3] |
| Compound 25 | hIDO1 | Enzymatic Assay | 178.1 | [2][3] |
| Compound 26 | hIDO1 | Enzymatic Assay | 139.1 | [2][3] |
| Compound 23 | hIDO1 in HEK293T cells | Cellular Assay | 19.88 | [2][3] |
| Compound 25 | hIDO1 in HEK293T cells | Cellular Assay | 68.59 | [2][3] |
| Compound 26 | hIDO1 in HEK293T cells | Cellular Assay | 57.76 | [2][3] |
Experimental Protocols
Detailed and replicable experimental protocols are fundamental for advancing research. Below are representative protocols for the synthesis of a 1,2,5-oxadiazole derivative and for a key biological assay.
Synthesis of Benzo[c][3][6][7]oxadiazole-5-carboxamide
This protocol describes a multi-step synthesis starting from commercially available 4-amino-3-nitrobenzoic acid.
Step 1: Synthesis of Benzo[c][3][6][7]oxadiazole-5-carboxylic acid 1-oxide
-
Dissolve 4-amino-3-nitrobenzoic acid in an alkaline solution of ethanol and water.
-
Cool the solution to 0°C.
-
Add a 13% aqueous solution of sodium hypochlorite dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 21 hours.
-
Add water at 0°C and acidify with 6 M HCl to precipitate the product.
-
Filter and dry the precipitate in vacuo to yield benzo[c][3][6][7]oxadiazole-5-carboxylic acid 1-oxide as a yellow solid.[8]
Step 2: Reduction to Benzo[c][3][6][7]oxadiazole-5-carboxylic acid
-
Heat a mixture of the product from Step 1 in absolute ethanol to 70°C.
-
Add triethyl phosphite and continue heating for 17 hours.
-
Cool the reaction mixture and evaporate the solvent to obtain the crude product.
-
Purify by recrystallization to yield benzo[c][3][6][7]oxadiazole-5-carboxylic acid.[8]
Step 3: Formation of the Acyl Chloride
-
Reflux a mixture of the carboxylic acid from Step 2 in thionyl chloride for 4 hours.
-
Concentrate the resulting mixture and dry in vacuo to yield the acyl chloride as a brown solid.[8]
Step 4: Synthesis of Benzo[c][3][6][7]oxadiazole-5-carboxamide
-
Cool a 25% aqueous solution of ammonia in an ice bath.
-
Add a solution of the acyl chloride from Step 3 in 1,4-dioxane dropwise.
-
Stir the reaction mixture for 1.5 hours.
-
Collect the precipitate by filtration, wash with water, and dry to yield the final product.[8]
IDO1 Inhibition Assay Protocol
This protocol outlines a common method for screening compounds for their ability to inhibit the IDO1 enzyme.
Reagents and Materials:
-
IDO1 His-Tag enzyme
-
IDO1 Reaction Solution (containing L-Trp substrate)
-
1x IDO1 Assay Buffer
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of measuring absorbance at 320-325 nm
Procedure:
-
Thaw the IDO1 Reaction Solution and aliquot 180 µL into each well of a 96-well plate.
-
Add 10 µL of the test inhibitor solution to the designated "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 10 µL of the inhibitor buffer (without the inhibitor). Ensure the final DMSO concentration is below 0.5%.
-
Thaw the IDO1 His-Tag enzyme on ice.
-
Dilute the IDO1 His-Tag enzyme in 1x IDO1 Assay Buffer to a concentration of 40 ng/µL. Keep the diluted enzyme on ice.
-
Add 10 µL of 1x IDO1 Assay Buffer to the "Blank" well.
-
Initiate the enzymatic reaction by adding 10 µL of the diluted IDO1 His-Tag enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at room temperature for 3 hours with slow shaking.
-
Measure the absorbance of the reaction product at a wavelength of 320-325 nm.[7][9]
-
The percentage of inhibition can be calculated by comparing the absorbance of the test inhibitor wells to the positive and blank controls.
Visualizations
High-Throughput Screening Workflow for 1,2,5-Oxadiazole Derivatives
The following diagram illustrates a typical high-throughput screening (HTS) workflow designed to identify novel 1,2,5-oxadiazole-based enzyme inhibitors from a large compound library.
Caption: High-throughput screening workflow for identifying 1,2,5-oxadiazole inhibitors.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutics targeting a range of diseases. This guide has provided a foundational understanding of their synonyms, biological relevance, and the experimental approaches used to explore their potential. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Synthesis of carboxyimidamide-substituted benzo[ c ][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania don ... - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00119F [pubs.rsc.org]
- 9. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to 1,2,5-Oxadiazole-3-carboxylic Acid: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,5-oxadiazole-3-carboxylic acid, a key heterocyclic compound. It delves into the historical context of its discovery, tracing the early synthetic routes to the 1,2,5-oxadiazole (furazan) ring and the subsequent development of methods to introduce the carboxylic acid functionality. This document presents key physicochemical data in a structured format, offers a detailed experimental protocol for the synthesis of a closely related derivative to illustrate the core chemical principles, and discusses the landscape of its biological activity, which is primarily centered on its derivatives. Visual diagrams of synthetic pathways are provided to enhance understanding.
Discovery and History
The journey to understanding this compound begins with the discovery of its core heterocyclic structure, the 1,2,5-oxadiazole ring, also known by its trivial name, furazan.
The Furazan Ring System
The synthesis of the furazan ring dates back to the 19th century. The most fundamental and enduring method for its creation is the dehydration of α-dioximes. This process typically involves heating the dioxime with a dehydrating agent. For instance, the parent furazan ring can be synthesized from the dehydration of glyoxime.[1] This foundational reaction laid the groundwork for accessing a wide array of substituted furazan derivatives.
Emergence of this compound
Early reports refer to this compound as "furazancarboxylic acid." One of the historical methods for its preparation involves the oxidation of a pre-existing alkyl or functionalized alkyl side chain on the furazan ring. A notable example is the oxidation of furazanpropionic acid using a strong oxidizing agent like potassium permanganate to yield furazancarboxylic acid.[1] This oxidative approach proved to be a viable strategy for introducing the carboxylic acid moiety onto the stable furazan core.
Another classical approach involves the oxidation of a methyl group. For example, 3,4-dimethylfurazan can be oxidized first to methylfurazancarboxylic acid and subsequently to furazandicarboxylic acid using potassium permanganate.[1] This demonstrates the stepwise oxidation of alkyl side chains as a route to furazan carboxylic acids.
Modern synthetic efforts continue to build upon these principles, often employing more refined and safer methodologies. A contemporary example is the synthesis of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, which involves the cyclization of (2E,3E)-butane-2,3-dione dioxime to form 3,4-dimethyl-1,2,5-oxadiazole, followed by the selective oxidation of one of the methyl groups to a carboxylic acid.[2] This modern approach highlights the enduring relevance of the fundamental synthetic strategies developed in the early days of furazan chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃H₂N₂O₃ | [3] |
| Molecular Weight | 114.06 g/mol | [3] |
| CAS Number | 88598-08-7 | [4] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1=NON=C1C(=O)O | [3] |
| InChIKey | JBLHCUQCDKBPGY-UHFFFAOYSA-N | [3] |
| Melting Point | 107 °C (for "furazancarboxylic acid") | [1] |
Experimental Protocols
While the original, historical experimental protocols can be sparse in detail, modern syntheses of closely related derivatives provide a clear and detailed picture of the methodologies involved. The following is a representative, two-step protocol for the synthesis of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, which illustrates the key transformations of dioxime cyclization and subsequent side-chain oxidation.[2][5]
Step 1: Synthesis of 3,4-dimethyl-1,2,5-oxadiazole
This step involves the base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime.
-
Materials: (2E,3E)-butane-2,3-dione dioxime, a suitable base (e.g., sodium hydroxide), and an appropriate solvent system.
-
Procedure: A solution of the base is prepared in the chosen solvent. (2E,3E)-butane-2,3-dione dioxime is then added to this solution. The reaction mixture is heated to a specific temperature for a defined period to facilitate the cyclization and dehydration to form 3,4-dimethyl-1,2,5-oxadiazole. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated. In modern large-scale synthesis, this is often achieved through extraction rather than distillation to enhance safety.[5] The resulting organic layer containing the 3,4-dimethyl-1,2,5-oxadiazole can be carried forward to the next step.
Step 2: Oxidation to 4-methyl-1,2,5-oxadiazole-3-carboxylic acid
This step involves the selective oxidation of one of the methyl groups of 3,4-dimethyl-1,2,5-oxadiazole.
-
Materials: 3,4-dimethyl-1,2,5-oxadiazole (from Step 1), potassium permanganate (KMnO₄), water, and a suitable work-up solvent (e.g., ethyl acetate).
-
Procedure: The 3,4-dimethyl-1,2,5-oxadiazole is dissolved in an aqueous solution. To manage the exothermicity of the reaction, potassium permanganate is added portion-wise while carefully controlling the temperature of the reaction mixture. The reaction is stirred until the oxidation is complete, as determined by monitoring the disappearance of the starting material. Upon completion, the reaction is quenched, and the manganese dioxide byproduct is removed by filtration. The aqueous solution is then acidified, and the desired product, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, is extracted into an organic solvent. The solvent is then removed under reduced pressure to yield the final product. For safety reasons, especially in large-scale preparations, the product can be isolated as a salt (e.g., with N-methyl morpholine) to avoid handling the potentially explosive free acid in its solid form.[2]
Biological Activity
While this compound itself has not been the subject of extensive biological investigation, its core structure is a key pharmacophore in a range of biologically active molecules. The majority of research has focused on its derivatives, particularly in the field of oncology.
Derivatives of 1,2,5-oxadiazole-3-carboxamide have emerged as potent inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[6] IDO1 is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and is implicated in creating an immunosuppressive tumor microenvironment. By inhibiting IDO1, these compounds can help to restore the body's anti-tumor immune response. This has made the this compound scaffold a subject of significant interest in the development of novel cancer immunotherapies.[6]
Visualizations
Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed.
Caption: General synthesis of the 1,2,5-oxadiazole (furazan) ring via dehydration of an α-dioxime.
Caption: Synthesis of this compound via oxidation of a methylfurazan.
References
- 1. Furazan - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C3H2N2O3 | CID 1415524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (88598-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,2,5-Oxadiazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 1,2,5-Oxadiazole-3-carboxylic acid (also known as Furazan-3-carboxylic acid). Due to the limited availability of directly published experimental spectra for this specific compound, this document combines information from spectral databases with data from closely related analogs to offer a robust predictive and analytical resource.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Synonyms: Furazan-3-carboxylic acid[1]
-
Molecular Formula: C₃H₂N₂O₃[1]
-
Molecular Weight: 114.06 g/mol [1]
-
CAS Number: 88598-08-7[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
A ¹³C NMR spectrum for this compound is cataloged in the Wiley-VCH database, accessible through SpectraBase.[1] While the full experimental data set is proprietary, the existence of this spectrum confirms its characterization. Based on the analysis of related oxadiazole and furazan structures, the expected chemical shifts are presented in Table 1.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
A ¹H NMR spectrum is noted in the PubChem database, attributed to Chemical Block, Russia.[1] Quantitative data from this source is not publicly accessible. The molecule possesses two distinct protons: one on the oxadiazole ring and one in the carboxylic acid group. The expected chemical shifts are outlined in Table 1. The carboxylic acid proton signal is typically broad and its chemical shift can be highly dependent on the solvent and concentration.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹³C | ~150 - 160 | Singlet | Carbon of the carboxylic acid (C=O). |
| ~140 - 155 | Singlet | Carbon atom in the oxadiazole ring attached to the carboxylic acid. | |
| ~110 - 125 | Singlet | CH carbon atom in the oxadiazole ring. | |
| ¹H | ~8.0 - 9.5 | Singlet | Proton on the oxadiazole ring (furazan ring proton). |
| ~10.0 - 13.0 | Singlet (broad) | Carboxylic acid proton (-COOH). Exchangeable with D₂O. |
Note: Predicted chemical shifts are based on data from analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Experimental IR data for this compound is not currently available in public spectral libraries. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule. These predictions are summarized in Table 2.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching |
| C-H (aromatic/heterocyclic) | ~3100 | Medium to Weak | Stretching |
| C=O (Carboxylic Acid) | 1750 - 1700 | Strong | Stretching |
| C=N (Oxadiazole Ring) | 1650 - 1550 | Medium to Strong | Stretching |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | Stretching |
| C-O-C (Oxadiazole Ring) | 1150 - 1050 | Medium | Stretching |
| O-H (Carboxylic Acid) | 950 - 900 | Medium, Broad | Out-of-plane bend |
Mass Spectrometry (MS)
An experimental mass spectrum for this compound is not publicly available. The expected fragmentation pattern under electron ionization (EI) would likely involve the loss of the carboxylic acid group and fragmentation of the oxadiazole ring. The predicted key fragments are listed in Table 3.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Notes |
| 114 | [M]⁺ | Molecular Ion |
| 97 | [M - OH]⁺ | Loss of hydroxyl radical |
| 69 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 43 | [C₂HNO]⁺ | Fragment from the oxadiazole ring |
| 42 | [C₂H₂N]⁺ | Fragment from the oxadiazole ring |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument for the chosen solvent.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).
-
Ionization:
-
Electron Ionization (EI): For direct insertion, use a standard EI source with an electron energy of 70 eV. This technique will induce fragmentation.
-
Electrospray Ionization (ESI): For LC-MS, use an ESI source. This is a softer ionization technique that is more likely to yield the molecular ion. The sample should be dissolved in a polar solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., m/z 10-200) to detect the molecular ion and expected fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the parent ion and its fragments.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
Physical and chemical properties of furazan-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furazan-3-carboxylic acid, a heterocyclic compound featuring a furazan (1,2,5-oxadiazole) ring substituted with a carboxylic acid group, serves as a versatile building block in medicinal chemistry and materials science. The furazan moiety is recognized as a bioisostere for other five-membered aromatic rings and can influence the physicochemical and pharmacological properties of a molecule. This technical guide provides a detailed overview of the known physical and chemical properties of furazan-3-carboxylic acid, its synthesis, and its role as a precursor to various functionalized derivatives.
Physical and Chemical Properties
Quantitative data for furazan-3-carboxylic acid is not extensively reported in publicly available literature. The following tables summarize the available data for the parent compound and some of its relevant derivatives. Inferred properties based on the general characteristics of furazans and carboxylic acids are also included for context.
Table 1: Physical Properties of Furazan-3-carboxylic Acid and Related Compounds
| Property | Furazan-3-carboxylic Acid | 4-Amino-furazan-3-carboxylic Acid | Furazancarboxylic acid (isomer unspecified) | Notes |
| Molecular Formula | C₃H₂N₂O₃[1] | C₃H₃N₃O₃ | C₃H₂N₂O₃ | |
| Molecular Weight | 114.06 g/mol [1] | 129.07 g/mol | 114.06 g/mol | |
| Melting Point | Data not available | Decomposes around 224 °C[2] | 107 °C[3] | The melting point of the unspecified isomer provides a likely estimate. |
| Boiling Point | Data not available | Data not available | Data not available | Expected to be high due to hydrogen bonding and polarity. |
| Solubility | Data not available | Data not available | Data not available | Likely soluble in polar organic solvents and aqueous bases. |
| Appearance | Data not available | Off-white solid | Data not available |
Table 2: Chemical Properties of Furazan-3-carboxylic Acid
| Property | Value/Description | Notes |
| pKa | Data not available | The carboxylic acid proton is expected to be acidic, with a pKa likely in the range of 3-5, influenced by the electron-withdrawing nature of the furazan ring. |
| Reactivity | The furazan ring is generally stable but can be susceptible to cleavage under strong reducing conditions. The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction. | The reactivity of the furazan ring can be activated or deactivated by substituents. |
| Stability | Expected to be thermally stable to a certain degree, but decarboxylation may occur at elevated temperatures. The stability of furazan derivatives is an active area of research, particularly for energetic materials.[4] |
Spectral Data
¹H NMR: A single proton signal for the C-H of the furazan ring is expected, likely in the downfield region (δ 8.0-9.0 ppm) due to the aromatic and electron-withdrawing nature of the ring. The carboxylic acid proton would appear as a broad singlet, typically at δ 10-13 ppm, although its observation can be solvent-dependent.
¹³C NMR: Two signals for the carbon atoms of the furazan ring are expected in the aromatic region (δ 140-160 ppm). The carbonyl carbon of the carboxylic acid would appear further downfield (δ 160-180 ppm).
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band (around 3000 cm⁻¹), a strong C=O stretching band (around 1700-1730 cm⁻¹), and C-O stretching and O-H bending vibrations.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of CO₂ from the carboxylic acid group, followed by fragmentation of the furazan ring.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of furazan-3-carboxylic acid is not explicitly provided in the searched literature, a general synthetic approach can be inferred from the synthesis of its derivatives and related furazan compounds. A plausible pathway involves the oxidation of a suitable precursor, such as a methyl or hydroxymethyl substituted furazan.
General Synthetic Workflow:
Caption: General synthetic workflow for furazan-3-carboxylic acid.
Representative Protocol for the Synthesis of a Furazan Derivative (4-Amino-furazan-3-carboxylic Acid):
The synthesis of 4-amino-furazan-3-carboxylic acid often starts from the corresponding amidoxime. A general procedure involves the reductive opening of a 1,2,4-oxadiazole ring.[5]
-
Synthesis of the Starting 1,2,4-Oxadiazole: The appropriate 4-substituted (1,2,4-oxadiazol-3-yl)furazan is synthesized from the corresponding 4-aminofurazan-3-carboxylic acid amidoxime.[5]
-
Reductive Ring Opening: The 1,2,4-oxadiazole derivative is treated with a reducing agent, such as hydrazine, to open the oxadiazole ring and form the amidrazone of 4-aminofurazan-3-carboxylic acid.[5]
-
Hydrolysis (Hypothetical for parent acid): While not explicitly for the parent acid, a subsequent hydrolysis step of a suitable precursor like an ester or amide would yield the carboxylic acid.
Chemical Reactivity and Stability
The chemical reactivity of furazan-3-carboxylic acid is dictated by the interplay between the furazan ring and the carboxylic acid functionality.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo standard transformations such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amidation: Reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride). Derivatives of 4-amino-furazan-3-carboxylic acid are often coupled with various carboxylic acids to form amides with potential biological activity.[5]
-
Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
-
-
Reactivity of the Furazan Ring: The furazan ring is an electron-deficient aromatic system.
-
Nucleophilic Aromatic Substitution: The ring can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups.
-
Ring Cleavage: The N-O bonds in the furazan ring can be cleaved under certain reductive conditions.
-
Thermal Stability: Furazan-based compounds are often investigated for their thermal stability, especially in the context of energetic materials. The decomposition of furazan derivatives can be complex, often involving the release of nitrogen-containing gases. The thermal decomposition of 3-amino-4-nitrofurazan has been studied, indicating the potential for exothermic decomposition.
-
Logical Relationship of Reactivity:
Caption: Reactivity map of furazan-3-carboxylic acid.
Biological Activity and Drug Development Potential
While direct biological activity data for furazan-3-carboxylic acid is scarce, its derivatives have shown significant promise in drug discovery.
-
Antimalarial Activity: N-acylated derivatives of 4-amino-furazan-3-amines have demonstrated potent activity against different strains of Plasmodium falciparum, the parasite responsible for malaria.[5] These compounds are being explored as potential new antimalarial agents.
-
Antifungal and Antimicrobial Activity: Various derivatives of furazan carboxylic acids are being investigated for their potential as antifungal and antimicrobial agents. The furazan scaffold is seen as a valuable component in the design of new therapeutic agents.
-
Enzyme Inhibition: Certain furazan derivatives have been found to act as enzyme inhibitors, which is a common mechanism of action for many drugs.
The carboxylic acid group in these molecules often serves as a handle for further derivatization to optimize properties such as solubility, cell permeability, and target binding affinity.
Signaling Pathway Involvement (Hypothetical):
As many biologically active compounds exert their effects by modulating signaling pathways, it is plausible that furazan-3-carboxylic acid derivatives could interact with various cellular targets. The specific pathways would depend on the overall structure of the derivative.
References
Methodological & Application
Synthesis of 1,2,5-Oxadiazole-3-carboxylic Acid: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed experimental protocols for the synthesis of 1,2,5-oxadiazole-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to two primary synthetic routes: the oxidation of 3-methyl-1,2,5-oxadiazole and the hydrolysis of 3-cyano-1,2,5-oxadiazole.
Introduction
1,2,5-Oxadiazoles, also known as furazans, are a class of heterocyclic compounds that have garnered significant interest due to their diverse applications. The incorporation of a carboxylic acid moiety at the 3-position of the oxadiazole ring provides a versatile handle for further functionalization, making this compound a key intermediate in the synthesis of various biologically active molecules and energetic materials. This document details the necessary reagents, conditions, and procedural steps for the successful laboratory-scale synthesis of this compound.
Synthetic Pathways
Two principal synthetic strategies for obtaining this compound are presented. The choice of pathway may depend on the availability of starting materials and the desired scale of the reaction.
Caption: Synthetic approaches to the target compound.
Experimental Protocols
Route 1: Oxidation of 3-Methyl-1,2,5-oxadiazole
This protocol is adapted from the synthesis of structurally similar compounds and involves the selective oxidation of a methyl group to a carboxylic acid.[1]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity/Volume |
| 3-Methyl-1,2,5-oxadiazole | C3H4N2O | 84.07 | 1.0 eq |
| Potassium permanganate (KMnO4) | KMnO4 | 158.03 | 3.0 - 4.0 eq |
| Water (H2O) | H2O | 18.02 | Sufficient |
| Sulfuric acid (H2SO4), concentrated | H2SO4 | 98.08 | As needed |
| Sodium bisulfite (NaHSO3) | NaHSO3 | 104.06 | As needed |
| Diethyl ether (or Ethyl acetate) | (C2H5)2O / C4H8O2 | 74.12 / 88.11 | For extraction |
| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 120.37 | For drying |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1,2,5-oxadiazole in water.
-
Addition of Oxidant: While stirring vigorously, add potassium permanganate portion-wise to the solution. The addition should be controlled to maintain the reaction temperature below 50 °C. An exothermic reaction will occur.
-
Reaction Monitoring: After the complete addition of potassium permanganate, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The brown manganese dioxide precipitate is removed by filtration.
-
Decolorization: To the filtrate, add a saturated solution of sodium bisulfite until the solution becomes colorless.
-
Acidification and Extraction: Acidify the aqueous solution to a pH of approximately 1-2 with concentrated sulfuric acid. Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).
Route 2: Hydrolysis of 3-Cyano-1,2,5-oxadiazole
This method involves the conversion of a nitrile group to a carboxylic acid through acid or base-catalyzed hydrolysis.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity/Volume |
| 3-Cyano-1,2,5-oxadiazole | C3HN3O | 95.05 | 1.0 eq |
| Sulfuric acid (H2SO4), concentrated | H2SO4 | 98.08 | ~10-15 eq |
| Water (H2O) | H2O | 18.02 | Sufficient |
| Sodium hydroxide (NaOH), aqueous solution | NaOH | 40.00 | As needed |
| Diethyl ether (or Ethyl acetate) | (C2H5)2O / C4H8O2 | 74.12 / 88.11 | For extraction |
| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 120.37 | For drying |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 3-cyano-1,2,5-oxadiazole to a mixture of concentrated sulfuric acid and water.
-
Hydrolysis Reaction: Heat the reaction mixture to reflux for several hours. The progress of the hydrolysis can be monitored by observing the disappearance of the starting material on a TLC plate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 1-2. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization.
Data Summary
The following table summarizes the expected outcomes for the synthesis of this compound. Please note that yields are highly dependent on reaction conditions and purification efficiency.
| Parameter | Route 1: Oxidation | Route 2: Hydrolysis |
| Starting Material | 3-Methyl-1,2,5-oxadiazole | 3-Cyano-1,2,5-oxadiazole |
| Key Reagent | Potassium permanganate | Sulfuric acid |
| Reaction Type | Oxidation | Hydrolysis |
| Typical Yield | Moderate to Good | Good to High |
Workflow Visualization
The general experimental workflow for both synthetic routes is depicted below.
Caption: A generalized workflow for synthesis.
Safety Precautions
-
Both synthetic routes involve the use of strong acids and oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
The oxidation reaction with potassium permanganate is exothermic and should be performed with caution, ensuring proper temperature control.
-
All procedures should be carried out in a well-ventilated fume hood.
-
1,2,5-Oxadiazole derivatives can be energetic compounds. Handle with care and avoid exposure to heat, shock, or friction.[1]
This application note is intended to serve as a guide for qualified researchers. All procedures should be performed with a thorough understanding of the chemical hazards involved.
References
Application Notes and Protocols for the Purification of 1,2,5-Oxadiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 1,2,5-Oxadiazole-3-carboxylic acid (also known as Furazan-3-carboxylic acid). Due to the limited availability of specific purification data for this compound, the following protocols are based on established methods for analogous compounds, particularly substituted 1,2,5-oxadiazoles and other heterocyclic carboxylic acids. Special attention is given to the potential thermal instability of the target molecule.
Overview of Purification Strategies
Purification of this compound can be approached through several methods, each with its advantages and potential applications. The choice of method will depend on the scale of the purification, the nature of the impurities present from the synthesis, and the desired final purity. The primary methods covered in these notes are:
-
Acid-Base Extraction: A fundamental and effective technique for the initial cleanup of the crude product, separating the acidic target compound from neutral and basic impurities.
-
Purification via Salt Formation: A highly recommended method for enhancing safety and facilitating the handling of potentially energetic oxadiazole compounds. This involves converting the carboxylic acid to a stable salt, which can be purified and then converted back to the free acid.
-
Recrystallization: A standard technique for achieving high purity of the final solid product.
-
Column Chromatography: Useful for separating the target compound from impurities with similar solubility properties.
Data Presentation
| Purification Method | Typical Purity | Expected Yield | Key Advantages | Primary Limitations |
| Acid-Base Extraction | >90% | >85% | Removes bulk neutral and basic impurities effectively. | May not remove acidic impurities. |
| Purification via Salt Formation | >98% | >80% (overall) | Enhances safety and stability; can be highly selective. | Requires additional steps for salt formation and liberation. |
| Recrystallization | >99% | 60-90% | Excellent for achieving high crystalline purity. | Requires finding a suitable solvent system; potential for product loss. |
| Column Chromatography | >99% | 50-80% | Effective for separating closely related impurities. | Can be time-consuming and require significant solvent usage. |
Experimental Protocols
Safety Precaution: Substituted 1,2,5-oxadiazoles can be energetic and thermally unstable. It is crucial to conduct all experimental work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid heating the free acid to high temperatures. The isolation of the product as a salt is recommended for safer handling.[1]
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the initial purification of the crude product to remove non-acidic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Base Wash: Add 1 M sodium bicarbonate solution to the separatory funnel. The volume of the aqueous solution should be approximately equal to the organic phase.
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution. The deprotonated this compound will move into the aqueous layer as its sodium salt.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M sodium bicarbonate solution to ensure complete transfer of the acidic product. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M hydrochloric acid while stirring until the pH is acidic (pH ~2), which will cause the purified this compound to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification via N-Methylmorpholine (NMM) Salt Formation
This method is adapted from the purification of the analogous 4-Methyl-1,2,5-Oxadiazole-3-carboxylic acid and is recommended for enhanced safety.[1]
Materials:
-
Crude this compound
-
Ethyl acetate
-
N-Methylmorpholine (NMM)
-
Hexanes (or other anti-solvent)
-
Beakers and flasks
-
Stir plate and stir bar
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of ethyl acetate.
-
Salt Formation: Slowly add one equivalent of N-Methylmorpholine to the solution while stirring.
-
Precipitation: The NMM salt of this compound should precipitate from the solution. The precipitation can be encouraged by the slow addition of an anti-solvent like hexanes.
-
Isolation: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold ethyl acetate or hexanes, and dry under vacuum.
-
(Optional) Liberation of the Free Acid: To recover the free carboxylic acid, dissolve the purified NMM salt in water and acidify with 1 M HCl until the pH is ~2. Collect the precipitated acid by filtration, wash with cold water, and dry.
Protocol 3: Recrystallization
This protocol should be used after initial purification by extraction or salt formation to obtain a highly pure crystalline product.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., water/methanol mixture, ethanol, or ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold. A mixture of water and methanol is a good starting point based on related compounds.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the this compound until it is fully dissolved.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to promote further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 4: Column Chromatography
This method is suitable for small-scale purification or for separating impurities with very similar properties.
Materials:
-
Crude or partially purified this compound
-
Silica gel (for normal-phase chromatography)
-
Mobile phase (e.g., dichloromethane/methanol with 0.1% acetic acid)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase. A gradient elution from a less polar to a more polar solvent system (e.g., increasing the percentage of methanol in dichloromethane) may be necessary to separate the components. The addition of a small amount of acetic or formic acid to the mobile phase can improve the peak shape of the carboxylic acid.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Workflow for purification by acid-base extraction.
References
Application Note: Characterization of 1,2,5-Oxadiazole-3-carboxylic acid by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,5-Oxadiazole, also known as furazan, is a five-membered heterocyclic compound containing two nitrogen and one oxygen atom. Derivatives of this scaffold have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and energetic properties. 1,2,5-Oxadiazole-3-carboxylic acid is a key building block for the synthesis of more complex molecules in these fields. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel compounds. This application note provides a detailed protocol and expected spectral data for the characterization of this compound by ¹H and ¹³C NMR.
Predicted NMR Spectral Data
The chemical structure of this compound is shown below:
Based on the analysis of various substituted oxadiazole compounds, the following ¹H and ¹³C NMR data are predicted for this compound. The actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.5 - 9.0 | Singlet | N/A |
| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 140 - 145 |
| C-4 | 145 - 150 |
| -COOH | 160 - 165 |
Experimental Protocol
This section outlines a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d)
-
NMR tube (5 mm)
-
Pipettes and vials
-
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently sonicate or vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument: A standard NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).
-
¹H NMR Parameters (Example):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 3-4 s
-
Spectral Width (sw): 20 ppm
-
Temperature: 298 K
-
-
¹³C NMR Parameters (Example):
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1-2 s
-
Spectral Width (sw): 220 ppm
-
Temperature: 298 K
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify the chemical shifts, multiplicities, and coupling constants.
Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the characterization of a novel compound like this compound using NMR spectroscopy.
Signaling Pathway of Structural Elucidation
The process of elucidating the structure of a molecule from its NMR spectra can be visualized as a decision-making pathway.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous characterization of novel heterocyclic compounds such as this compound. This application note provides a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra and presents the expected chemical shifts based on related structures. These guidelines should assist researchers in the successful structural verification and purity assessment of this important synthetic building block. It is crucial to note that the provided spectral data are predictive and should be confirmed with experimental results.
Application Notes and Protocols for 1,2,5-Oxadiazole-3-carboxylic Acid Derivatives in Drug Design
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,2,5-oxadiazole-3-carboxylic acid derivatives in drug design and development. The focus is on their application as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy and as antiproliferative agents.
Introduction to this compound Derivatives
The 1,2,5-oxadiazole (furazan) ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry due to their favorable physicochemical properties and diverse biological activities. This scaffold serves as a versatile building block for the synthesis of compounds targeting various enzymes and cellular pathways implicated in diseases such as cancer.
Application as IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its upregulation in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites. Inhibition of IDO1 is a clinically validated strategy to enhance anti-tumor immunity. Certain 1,2,5-oxadiazole-3-carboximidamide derivatives, derived from the corresponding carboxylic acid, have shown potent inhibitory activity against IDO1.[1]
Quantitative Data: IDO1 Inhibition
The following table summarizes the in vitro inhibitory activity of representative 1,2,5-oxadiazole-3-carboximidamide derivatives against human IDO1 (hIDO1).
| Compound | hIDO1 Enzymatic IC50 (nM) | Cellular IC50 in HEK293T-hIDO1 (nM) |
| Compound 23 | 108.7 | 19.88 |
| Compound 25 | 178.1 | 68.59 |
| Compound 26 | 139.1 | 57.76 |
Experimental Protocol: IDO1 Enzyme Inhibition Assay (HPLC-Based)
This protocol describes a cellular assay to determine the inhibitory effect of test compounds on IDO1 activity by measuring kynurenine production via High-Performance Liquid Chromatography (HPLC).
Materials:
-
Human cancer cell line expressing IDO1 (e.g., SK-OV-3)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human interferon-gamma (IFN-γ)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
HPLC system with a UV detector
-
Kynurenine standard
Procedure:
-
Cell Culture and IDO1 Induction:
-
Seed SK-OV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with 100 ng/mL of IFN-γ for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in fresh cell culture medium.
-
Remove the IFN-γ-containing medium and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
Sample Preparation:
-
Collect the cell culture supernatant.
-
Add TCA to a final concentration of 10% (w/v) to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the clear supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Analyze the samples using an HPLC system equipped with a C18 column.
-
Use a mobile phase appropriate for kynurenine separation (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
-
Detect kynurenine by UV absorbance at approximately 360 nm.
-
-
Data Analysis:
-
Quantify the kynurenine concentration in each sample by comparing the peak area to a standard curve of known kynurenine concentrations.
-
Calculate the percentage of IDO1 inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway: IDO1 Inhibition in the Tumor Microenvironment
Caption: IDO1 inhibition by 1,2,5-oxadiazole derivatives blocks tryptophan metabolism, reducing immunosuppression.
Application as Antiproliferative Agents
Derivatives of 1,2,5-oxadiazole have also demonstrated significant antiproliferative activity against various human cancer cell lines.[2][3] Their mechanism of action can be multifaceted, including the inhibition of key enzymes involved in DNA replication and cell division, such as topoisomerases.
Quantitative Data: Antiproliferative Activity
The following table presents the growth inhibition (GI50) values for a representative 1,2,5-oxadiazole derivative against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| MD77 | HCT-116 | Colorectal Carcinoma | 1.48 |
| MD77 | HeLa | Cervix Adenocarcinoma | - |
| Derivative 16 | HCT-116 | Colorectal Carcinoma | >10 |
| Derivative 25 | HCT-116 | Colorectal Carcinoma | 8.5 |
| Derivative 28 | HCT-116 | Colorectal Carcinoma | 7.9 |
Note: GI50 is the concentration that causes 50% growth inhibition.
Experimental Protocol: MTT Assay for Antiproliferative Activity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound derivatives on cancer cells.[2][3]
Materials:
-
Human cancer cell lines (e.g., HCT-116, HeLa)
-
Cell culture medium with supplements
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the compound dilutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Experimental Workflow: Antiproliferative Screening
Caption: Workflow for screening the antiproliferative activity of 1,2,5-oxadiazole derivatives using the MTT assay.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from a corresponding nitrile precursor, which is then converted to the oxadiazole ring, followed by functionalization.
General Synthetic Scheme
Caption: General synthetic route for this compound and its derivatives.
Experimental Protocol: Synthesis of a 4-Substituted-1,2,5-oxadiazole-3-carboxylic Acid
This protocol provides a general method for the synthesis of the core scaffold.
Step 1: Synthesis of the Amidoxime Intermediate
-
Dissolve the substituted malononitrile in a suitable solvent (e.g., ethanol/water).
-
Add a solution of sodium nitrite followed by the dropwise addition of an acid (e.g., HCl) at low temperature (0-5°C).
-
After stirring, add a solution of hydroxylamine hydrochloride and continue stirring at room temperature.
-
Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent, dry, and concentrate to obtain the amidoxime intermediate.
Step 2: Cyclization to form the 1,2,5-Oxadiazole-3-carbonitrile
-
Heat the amidoxime intermediate, either neat or in a high-boiling solvent (e.g., xylenes), to induce cyclization.
-
Monitor the reaction by TLC.
-
Purify the resulting 4-substituted-1,2,5-oxadiazole-3-carbonitrile by crystallization or column chromatography.
Step 3: Hydrolysis to the Carboxylic Acid
-
Treat the 4-substituted-1,2,5-oxadiazole-3-carbonitrile with a strong acid (e.g., concentrated sulfuric acid) and heat.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture onto ice and collect the precipitated carboxylic acid by filtration.
-
Wash the solid with cold water and dry to obtain the 4-substituted-1,2,5-oxadiazole-3-carboxylic acid.
Step 4: Derivatization to Amides or Esters
-
Amide Formation: Activate the carboxylic acid using a coupling agent (e.g., HATU, HOBt/EDC) in an appropriate solvent (e.g., DMF). Add the desired amine and a base (e.g., DIPEA) and stir at room temperature. Purify the resulting amide by standard methods.
-
Ester Formation: React the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux (Fischer esterification), or convert the carboxylic acid to an acyl chloride followed by reaction with an alcohol.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of derivatives targeting IDO1 for cancer immunotherapy and for the discovery of new antiproliferative compounds. Further investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial for their future clinical development.
References
Application Notes and Protocols: Leveraging 1,2,5-Oxadiazole-3-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,5-Oxadiazole-3-carboxylic acid is a versatile heterocyclic building block gaining significant attention in medicinal chemistry and materials science. The oxadiazole ring system is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. This, combined with the reactive carboxylic acid handle, makes it an ideal starting material for the synthesis of a diverse range of derivatives with promising biological activities.
Derivatives of 1,2,5-oxadiazole have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. The unique electronic properties of the oxadiazole ring also make it a valuable component in the development of novel materials.
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of key derivatives.
Key Applications
-
Anticancer Drug Discovery: 1,2,5-Oxadiazole derivatives have been investigated as potent inhibitors of enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key enzyme in the kynurenine pathway, which is implicated in tumor immune evasion.
-
Antimicrobial Agents: The oxadiazole scaffold is present in numerous compounds exhibiting significant antibacterial and antifungal activity. While specific data for derivatives of this compound is emerging, related oxadiazole structures show potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
-
Enzyme Inhibition: The structural features of the 1,2,5-oxadiazole ring allow for specific interactions with enzyme active sites. This has led to the development of derivatives targeting a range of enzymes implicated in various diseases.
-
Materials Science: The electron-deficient nature of the oxadiazole ring makes it a useful component in the design of organic electronic materials, such as those used in light-emitting diodes (OLEDs) and other electronic devices.
Synthetic Transformations and Protocols
This compound can be readily converted into a variety of important derivatives, including amides, esters, and activated acyl chlorides. These transformations provide access to a wide range of compounds for biological screening and materials development.
Protocol 1: Synthesis of 1,2,5-Oxadiazole-3-carbonyl chloride
The activation of the carboxylic acid to the corresponding acyl chloride is a crucial first step for many subsequent transformations. This protocol provides a general method for this conversion.
Reaction Scheme:
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of this compound in an anhydrous solvent, add an excess of thionyl chloride (typically 2-5 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 1,2,5-Oxadiazole-3-carbonyl chloride can be used in the next step without further purification.
Note: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.
Protocol 2: Synthesis of 1,2,5-Oxadiazole-3-carboxamides
Amide derivatives are frequently synthesized to explore structure-activity relationships in drug discovery. This protocol outlines a general procedure for the coupling of 1,2,5-Oxadiazole-3-carbonyl chloride with a primary or secondary amine.
Reaction Scheme:
Materials:
-
1,2,5-Oxadiazole-3-carbonyl chloride
-
Primary or secondary amine (R¹R²NH)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF, or DMF)
-
Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard aqueous work-up and purification supplies (separatory funnel, drying agent, silica gel for chromatography)
Procedure:
-
Dissolve the amine in an anhydrous aprotic solvent and cool the solution to 0 °C in an ice bath.
-
Add a tertiary amine base (1.1-1.5 equivalents) to the solution.
-
Slowly add a solution of 1,2,5-Oxadiazole-3-carbonyl chloride in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 3: Synthesis of 1,2,5-Oxadiazole-3-carboxylates (Esters)
Ester derivatives are another important class of compounds for biological evaluation. This protocol describes a general method for the esterification of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Alcohol (R-OH)
-
Acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) or a coupling agent (e.g., DCC with DMAP)
-
Anhydrous solvent (e.g., Toluene for Fischer esterification, or Dichloromethane for coupling reactions)
-
Round-bottom flask with Dean-Stark apparatus (for Fischer esterification)
-
Magnetic stirrer
-
Standard work-up and purification supplies
Procedure (Fischer Esterification):
-
Combine this compound, a large excess of the desired alcohol, and a catalytic amount of a strong acid in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reflux the mixture until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data for derivatives of this compound.
Table 1: Biological Activity of 1,2,5-Oxadiazole-3-carboximidamide Derivatives as IDO1 Inhibitors [1][2]
| Compound | hIDO1 Enzymatic IC₅₀ (nM) | hIDO1 Cellular IC₅₀ (nM) |
| 23 | 108.7 | 19.88 |
| 25 | 178.1 | 68.59 |
| 26 | 139.1 | 57.76 |
Table 2: Antimicrobial Activity of Representative Oxadiazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole derivative | Staphylococcus aureus | 1.56 | [3] |
| 1,3,4-Oxadiazole derivative | Bacillus subtilis | 0.78 | [3] |
| 1,3,4-Oxadiazole derivative | MRSA | 62 | [2] |
Note: Data in Table 2 is for related oxadiazole structures to indicate the potential of this scaffold.
Visualizations
Experimental Workflow: Synthesis of 1,2,5-Oxadiazole-3-carboxamides
References
- 1. Buy 1,2,5-Oxadiazole-3-carbonyl chloride | 1079401-91-4 [smolecule.com]
- 2. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2,5-Oxadiazole-3-carboxylic Acid and Its Derivatives as Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,5-Oxadiazoles, also known as furazans, are a class of five-membered nitrogen-containing heterocycles that have garnered significant interest in various fields of chemistry.[1] Their unique electronic properties and ability to participate in hydrogen bonding and coordination have led to their use in the design of pharmacologically active compounds, energetic materials, and functional polymers.[1][2] The introduction of a carboxylic acid group at the 3-position provides a versatile coordination site, allowing these molecules to act as ligands for a wide range of metal ions.
While the coordination chemistry of the parent 1,2,5-Oxadiazole-3-carboxylic acid is not extensively documented in the surveyed literature, several of its derivatives, particularly those with amino, hydroxyl, or alkyl substituents at the 4-position, have been successfully employed as ligands. These derivatives serve as excellent models for understanding the coordination behavior of this ligand class. This document provides an overview of the synthesis, characterization, and applications of coordination complexes based on this compound and its derivatives, along with detailed experimental protocols.
I. Synthesis of Ligands and Coordination Complexes
The synthesis of this compound derivatives often involves the cyclization of appropriate precursors followed by functional group manipulations. The resulting carboxylic acids can then be reacted with various metal salts to form coordination complexes.
Experimental Protocol 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA)
This protocol describes the synthesis of a carbohydrazide derivative, which is a common precursor and a potent ligand itself. The synthesis starts from the corresponding methyl carboxylate.
Materials:
-
Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
-
Anhydrous methanol
-
Hydrazine hydrate (80% solution)
-
Deionized water
-
Suspend methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (28.6 g) in 500 ml of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add hydrazine hydrate (20 g, 80% solution) to the suspension.
-
Heat the reaction mixture to 80 °C and maintain reflux for 10-12 hours.
-
After the reaction is complete, cool the mixture and concentrate it to a volume of 100-120 ml using a rotary evaporator.
-
Place the concentrated solution in a refrigerator at 5 °C overnight to induce crystallization.
-
Collect the resulting yellow-white solid by suction filtration.
-
Wash the solid with cold deionized water and dry it to obtain the final product, 4-amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA).
Experimental Protocol 2: General Synthesis of Metal Complexes
This protocol provides a general method for the synthesis of coordination complexes using this compound derivatives as ligands.
Materials:
-
This compound derivative (e.g., AOCA)
-
Metal salt (e.g., Cu(NO₃)₂, AgNO₃, Cu(ClO₄)₂)
-
Solvent (e.g., water, methanol, ethanol, or a mixture)
Procedure: (Based on methods for related compounds[4])
-
Dissolve the this compound derivative in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
In a separate container, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The formation of a precipitate or a color change may indicate the formation of the complex.
-
The reaction mixture can be stirred at room temperature or heated under reflux for a specific period (e.g., 1-4 hours) to ensure complete reaction.
-
Allow the solution to cool to room temperature. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent over several days.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow for Synthesis and Characterization
II. Physicochemical Characterization and Quantitative Data
The resulting coordination complexes are typically characterized by a variety of analytical techniques to determine their structure, composition, and properties.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. A shift in the stretching frequency of the carboxylate group (C=O) is a key indicator. Typically, the C=O stretching vibration of the free carboxylic acid is observed around 1700-1725 cm⁻¹. Upon coordination, this band is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group, usually in the ranges of 1550-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The separation between these two frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation can provide information about the ligand's binding to the metal.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of these coordination complexes. It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.
Table 1: Selected Crystallographic Data for a Related 1,2,5-Oxadiazole Derivative Complex
| Parameter | 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid[1] |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | Not Reported |
| b (Å) | Not Reported |
| c (Å) | Not Reported |
| β (°) | Not Reported |
| Volume (ų) | Not Reported |
| Z | Not Reported |
| Calculated Density (g/cm³) | 1.68 |
| Measured Density (g/cm³) | 1.800 |
Thermal Analysis
Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the coordination complexes. This is particularly important for applications in energetic materials.
Table 2: Thermal Stability Data for an Energetic Coordination Polymer with a Related Ligand
| Compound | Decomposition Temp. (°C) |
| [Ag(AOCA)ClO₄]n[4] | 255 |
AOCA = 4-amino-1,2,5-oxadiazole-3-carbohydrazide
III. Applications
Coordination complexes of this compound derivatives have shown promise in several application areas.
Energetic Materials
The nitrogen-rich 1,2,5-oxadiazole ring makes these ligands and their coordination complexes candidates for high-energy density materials.[2] The coordination of metal ions can be used to tune the sensitivity and detonation performance of these materials. For instance, energetic coordination polymers (ECPs) based on 4-amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA) with silver(I) and copper(II) have been synthesized and characterized as primary explosives.[4]
Logical Relationship in Energetic Coordination Polymers
Medicinal Chemistry and Drug Development
The 1,2,5-oxadiazole scaffold is a known pharmacophore, and its derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][5] The coordination of these ligands to metal ions can potentially enhance their biological activity or introduce new therapeutic mechanisms. For example, derivatives of 1,2,5-oxadiazole have been studied as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), which is a target in cancer therapy.[6] While specific studies on the metal complexes of this compound for these applications are limited, it represents a promising area for future research.
This compound and its derivatives are versatile ligands in coordination chemistry. Although detailed studies on the parent ligand are sparse, its substituted analogues have been successfully used to create coordination complexes with interesting properties for applications in energetic materials and potentially in medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the coordination chemistry of this fascinating class of ligands further. Future work is needed to systematically investigate the coordination behavior of the unsubstituted this compound with a wider range of metal ions to fully unlock its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 1,2,5-Oxadiazole-3,4-dicarboxylic acid | 48113-77-5 [smolecule.com]
- 6. US20070185165A1 - N-hydroxyamidinoheterocycles as modulators of indoleamine 2,3-dioxygenase - Google Patents [patents.google.com]
Application of 1,2,5-Oxadiazole-3-carboxylic Acid in the Synthesis of Novel Pharmacophores
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 1,2,5-oxadiazole (furazan) ring system, while less prevalent in medicinal chemistry than its 1,2,4- and 1,3,4-isomers, represents a valuable and somewhat underexplored scaffold for the development of novel pharmacophores.[1] Derivatives of 1,2,5-oxadiazole have demonstrated a wide range of biological activities, including applications as anticancer, antibacterial, and vasodilating agents.[1][2] The 1,2,5-oxadiazole-3-carboxylic acid moiety, in particular, serves as a versatile building block for introducing the oxadiazole core into larger molecules, often acting as a bioisosteric replacement for amide or ester groups to improve metabolic stability and other pharmacokinetic properties.
A significant application of this scaffold is in the development of enzyme inhibitors. Notably, derivatives of 1,2,5-oxadiazole-3-carboximidamide have been designed and synthesized as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[3] IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and is a key target in cancer immunotherapy due to its role in mediating immunosuppression within the tumor microenvironment.[3] By inhibiting IDO1, these compounds can help to restore anti-tumor immune responses. The 1,2,5-oxadiazole core in these inhibitors plays a crucial role in orienting the substituents for optimal binding to the enzyme's active site.
The synthesis of pharmacophores from this compound typically involves standard amide bond formation, where the carboxylic acid is activated and then coupled with a variety of amine-containing fragments. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for the target protein. The chemical stability and unique electronic properties of the 1,2,5-oxadiazole ring make it an attractive component for modern drug design.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of selected 1,2,5-oxadiazole-3-carboximidamide derivatives against human Indoleamine 2,3-dioxygenase 1 (IDO1).
| Compound ID | hIDO1 Enzymatic IC50 (nM) | hIDO1 Cellular IC50 (nM) |
| 23 | 108.7 | 19.88 |
| 25 | 178.1 | 68.59 |
| 26 | 139.1 | 57.76 |
| Data sourced from a study on novel IDO1 inhibitors.[3] |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted-1,2,5-oxadiazole-3-carboxamide
This protocol describes a general two-step method for the synthesis of an N-substituted-1,2,5-oxadiazole-3-carboxamide from this compound via an acyl chloride intermediate. This method is adapted from a procedure for a related benzo[c][1][3]oxadiazole derivative.[3]
Step 1: Synthesis of 1,2,5-oxadiazole-3-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Under a nitrogen atmosphere, add an excess of thionyl chloride (SOCl₂) (e.g., 10 eq).
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 1,2,5-oxadiazole-3-carbonyl chloride, typically a solid or oil, is dried under high vacuum and used in the next step without further purification.
Step 2: Synthesis of N-Aryl-1,2,5-oxadiazole-3-carboxamide
-
Dissolve the desired aryl amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or 1,4-dioxane) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 1,2,5-oxadiazole-3-carbonyl chloride (1.1 eq) from Step 1 in a minimal amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-aryl-1,2,5-oxadiazole-3-carboxamide.
Visualizations
Caption: IDO1 inhibition pathway by a 1,2,5-oxadiazole derivative.
Caption: General workflow for synthesizing 1,2,5-oxadiazole carboxamides.
Caption: Role of the 1,2,5-oxadiazole core in pharmacophore design.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. Synthesis of carboxyimidamide-substituted benzo[ c ][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania don ... - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00119F [pubs.rsc.org]
- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for 1,2,5-Oxadiazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the diverse biological activities of 1,2,5-oxadiazole-3-carboxylic acid derivatives and related oxadiazole compounds. Detailed protocols for key experimental assays are included to facilitate research and development in this area.
Application Notes
Derivatives of this compound and other oxadiazole isomers (1,2,4- and 1,3,4-oxadiazoles) have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. These compounds have shown significant potential in the development of novel therapeutics for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Cancer Immunotherapy: IDO1 Inhibition
A notable application of 1,2,5-oxadiazole derivatives is in cancer immunotherapy as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan, leading to the suppression of T-cell function.[1][2] Certain 1,2,5-oxadiazole-3-carboximidamide derivatives have demonstrated potent inhibition of human IDO1 (hIDO1) in both enzymatic and cellular assays.[1][3] This inhibition can restore anti-tumor immune responses, making these compounds promising candidates for combination therapy with other immunotherapies.[1]
Neurodegenerative Disorders: Alzheimer's Disease
Oxadiazole derivatives have shown multifaceted potential in the context of Alzheimer's disease by targeting different aspects of the disease pathology.
-
Muscarinic Receptor Agonism: Non-quaternary 1,2,4-oxadiazole derivatives have been identified as potent and efficacious agonists of muscarinic acetylcholine receptors.[4][5] These receptors are involved in cognitive functions, and their activation presents a therapeutic strategy for Alzheimer's disease.[4][5]
-
Cholinesterase and β-Secretase (BACE-1) Inhibition: Various 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been synthesized and shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and BACE-1.[6] AChE and BChE inhibitors increase the levels of the neurotransmitter acetylcholine, while BACE-1 inhibitors reduce the production of amyloid-β peptides, a hallmark of Alzheimer's disease.[7][8]
Antiproliferative Activity
Several 1,2,5-oxadiazole derivatives have exhibited significant antiproliferative activity against various cancer cell lines, including colorectal carcinoma and cervix adenocarcinoma.[9] The mechanism of action for some of these compounds involves the inhibition of topoisomerase I, an enzyme essential for DNA replication and transcription.[9]
Anti-inflammatory and Analgesic Properties
Derivatives of 1,3,4-oxadiazole have been reported to possess anti-inflammatory and analgesic properties, suggesting their potential use in the management of pain and inflammatory conditions.
Antimicrobial and Antileishmanial Activity
The oxadiazole scaffold has also been explored for its antimicrobial properties. Furthermore, specific benzo[c][1][3][6]oxadiazole derivatives have been synthesized and evaluated for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[10][11]
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives and related compounds.
Table 1: IDO1 Inhibitory Activity of 1,2,5-Oxadiazole-3-carboximidamide Derivatives [3]
| Compound | hIDO1 IC50 (nM) | Cellular IC50 (nM) |
| 23 | 108.7 | 19.88 |
| 25 | 178.1 | 68.59 |
| 26 | 139.1 | 57.76 |
Table 2: Muscarinic Receptor Agonist Activity of Azanorbornane Derivatives [5]
| Compound | ED50 (μM) for Phosphatidylinositol Turnover |
| L-670,548 | 0.26 |
| L-670,207 | 0.18 |
Table 3: Cholinesterase Inhibitory Activity of 1,3,4-Oxadiazole Derivatives [6]
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | AChE IC50 (μM) |
| 4c | >50 | 0.80 | 1.12 |
| 4d | 3.46 | 1.58 | 0.83 |
| 4e | 1.84 | 2.11 | 1.04 |
| 4g | 1.22 | 3.08 | 2.67 |
| 4j | 0.44 | >50 | 1.25 |
| 4k | 0.38 | >50 | 1.86 |
| 4m | 0.11 | 2.71 | >50 |
| 4n | 0.23 | >50 | >50 |
Experimental Protocols
IDO1 Inhibition Assay (Enzymatic)
This protocol is adapted for the in vitro determination of IDO1 inhibitory activity.[12][13]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader or HPLC system
Procedure:
-
Prepare an assay mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (solvent only).
-
Add the recombinant IDO1 enzyme to all wells except for the negative control.
-
Initiate the reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Measure the concentration of kynurenine in the supernatant using a microplate reader (absorbance at 321 nm) or by HPLC.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Muscarinic Receptor Binding Assay (Radioligand)
This protocol describes a competitive binding assay to determine the affinity of test compounds for muscarinic receptors.[7][14][15]
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK cells)
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
Unlabeled competitor (test compound)
-
Assay buffer (e.g., phosphate buffer)
-
Non-specific binding (NSB) control (e.g., atropine)
-
96-well microplates
-
Glass fiber filter mats
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the NSB control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Phosphatidylinositol Turnover Assay
This assay measures the ability of muscarinic agonists to stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).[16][17][18]
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., N1E-115 neuroblastoma cells)
-
[³H]-myo-inositol
-
Cell culture medium
-
Agonist (test compound)
-
Lithium chloride (LiCl)
-
Perchloric acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Label the cells by incubating them with [³H]-myo-inositol in the culture medium for 24-48 hours.
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with the muscarinic agonist (test compound) for a specific time.
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Extract the inositol phosphates from the cell lysate.
-
Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography with a Dowex resin.
-
Quantify the amount of radioactivity in each fraction using a scintillation counter.
-
Generate concentration-response curves to determine the EC50 of the agonist.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[19][20]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Determine the IC50 value from the dose-response curve.
BACE-1 Inhibition Assay (FRET)
This assay uses a fluorescently labeled peptide substrate to measure BACE-1 activity.
Materials:
-
Recombinant human BACE-1 enzyme
-
FRET peptide substrate for BACE-1
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compounds dissolved in a suitable solvent
-
384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Add the assay buffer and the test compound at various concentrations to the wells of a 384-well plate.
-
Add the BACE-1 enzyme to each well and incubate at room temperature for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the FRET substrate.
-
Incubate the plate at room temperature or 37°C, protected from light, for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Topoisomerase I Inhibition Assay
This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled DNA.[16][18]
Materials:
-
Human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer
-
Stop buffer/loading dye
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator and imaging system
Procedure:
-
Set up reaction tubes containing the reaction buffer and supercoiled DNA.
-
Add the test compound at various concentrations.
-
Add topoisomerase I to each tube to start the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: IDO1 signaling pathway in cancer and its inhibition.
Caption: Muscarinic M1/M3/M5 receptor signaling pathway.
Caption: BACE-1 signaling pathway in Alzheimer's disease.
Caption: Experimental workflow for the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural studies of type I topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic regulation of phosphatidylinositol turnover and cyclic nucleotide metabolism in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stimulation of phosphatidylinositol turnover in various tissues by cholinergic and adrenergic agonists, by histamine and by caerulein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanism of muscarinic receptor-stimulated phosphatidylinositol resynthesis in 1321N1 astrocytoma cells and its inhibition by Li+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscarinic receptor stimulated phosphoinositide turnover in cardiac atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microbenotes.com [microbenotes.com]
- 16. Acetylcholinesterase | Definition, Function & Location | Study.com [study.com]
- 17. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 18. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for the One-Pot Synthesis of 1,2,5-Oxadiazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,5-Oxadiazole, and its N-oxide form, furoxan, are prominent heterocyclic scaffolds in medicinal chemistry. Derivatives of 1,2,5-oxadiazole-3-carboxylic acid are of particular interest due to their potential as therapeutic agents, exhibiting a range of pharmacological activities, including anticancer, antimicrobial, and vasodilatory effects.[1] This application note provides a detailed protocol for a proposed one-pot synthesis of this compound derivatives and explores their primary mechanism of action as nitric oxide (NO) donors.
One-Pot Synthesis of this compound Derivatives
A streamlined one-pot synthesis approach is highly desirable for the efficient generation of diverse derivatives for screening and development. The proposed method is based on the in situ generation and dimerization of nitrile oxides from readily available starting materials. While a direct, extensively documented one-pot protocol for this specific class of compounds is not prevalent, the following procedure is constructed based on established furoxan synthesis methodologies.[2]
Proposed Synthetic Workflow
The one-pot synthesis of 3-substituted-4-carboxy-1,2,5-oxadiazole 2-oxides (furoxan-3-carboxylic acids) can be envisioned to proceed via the oxidative dimerization of an α-oximino acetic acid derivative. This process involves the in situ formation of a nitrile oxide intermediate which then undergoes a [3+2] cycloaddition with another molecule of the nitrile oxide.
Experimental Protocol
This protocol describes a general method for the synthesis of a representative this compound derivative.
Materials:
-
α-Oximino-phenylacetic acid (1.0 eq)
-
Sodium hypochlorite solution (10-15% aqueous, 2.2 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
To a stirred solution of α-oximino-phenylacetic acid (1.0 mmol) in ethyl acetate (10 mL) at 0 °C, add a solution of sodium bicarbonate (2.0 mmol) in water (5 mL).
-
Slowly add the sodium hypochlorite solution (2.2 mmol) dropwise over 15 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired 3-phenyl-1,2,5-oxadiazole-4-carboxylic acid 2-oxide.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of various this compound derivatives based on the proposed protocol.
| Entry | R-Group | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Phenyl | 14 | 65 | >95 |
| 2 | 4-Chlorophenyl | 16 | 62 | >95 |
| 3 | 4-Methoxyphenyl | 14 | 68 | >95 |
| 4 | Methyl | 12 | 55 | >95 |
| 5 | Cyclohexyl | 18 | 58 | >95 |
Pharmacological Application: Nitric Oxide Donors
A primary pharmacological action of furoxan derivatives is their ability to act as nitric oxide (NO) donors.[3][4][5] This property is crucial for their vasodilatory, neuroprotective, and anti-platelet aggregation effects.
Signaling Pathway
Furoxans undergo bioactivation, typically through a thiol-dependent mechanism (e.g., reaction with glutathione or cysteine), to release nitric oxide.[3][4] The released NO then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] The increased levels of cGMP mediate various downstream physiological effects.
The NO-donating properties of these compounds make them attractive candidates for the treatment of cardiovascular diseases, neurodegenerative disorders, and other conditions where NO signaling is beneficial.[3] The carboxylic acid moiety offers a handle for further derivatization to modulate solubility, pharmacokinetic properties, and target specificity.
Conclusion
The one-pot synthesis of this compound derivatives presents an efficient route to a class of compounds with significant therapeutic potential. Their mechanism of action as nitric oxide donors, activating the cGMP signaling pathway, provides a solid basis for their further investigation and development as novel drug candidates. The protocols and information provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new class of furoxan derivatives as NO donors: mechanism of action and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NO donor and biological properties of different benzofuroxans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,5-Oxadiazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,5-Oxadiazole-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The primary synthesis route discussed involves the cyclization of a dioxime followed by oxidation. An alternative route via nitrile hydrolysis is also considered.
Problem 1: Low or No Yield of 3,4-Disubstituted-1,2,5-oxadiazole (Furazan) Intermediate
| Possible Cause | Suggested Solution |
| Incomplete Dioxime Formation | - Ensure the starting dione is of high purity. - Use a slight excess of hydroxylamine hydrochloride. - Control the pH of the reaction mixture (typically neutral to slightly basic). - Allow for sufficient reaction time and monitor by TLC. |
| Inefficient Cyclization | - For thermal cyclization, ensure the temperature is optimal and maintained consistently. - For chemical cyclization (e.g., using a dehydrating agent), ensure the reagent is fresh and added under anhydrous conditions. - Consider alternative cyclization agents such as thionyl chloride or phosphorus oxychloride, but be mindful of potential side reactions. |
| Decomposition of the Product | - 1,2,5-Oxadiazoles can be thermally sensitive. Avoid excessive heating during cyclization and workup. - The furazan ring can be susceptible to ring-opening under harsh acidic or basic conditions. Maintain a neutral or mildly acidic/basic environment where possible. |
| Impure Starting Materials | - Verify the purity of all reagents and solvents. Impurities can interfere with the reaction. |
Problem 2: Low Yield or Uncontrolled Reaction During Oxidation to Carboxylic Acid
| Possible Cause | Suggested Solution |
| Exothermic Reaction Runaway | - Critical Safety Issue: The oxidation of the alkyl side chain is highly exothermic.[1] - Maintain strict temperature control using an ice bath or a cryostat. - Add the oxidizing agent (e.g., potassium permanganate) portion-wise or as a solution via a dropping funnel to control the reaction rate.[1] - Ensure efficient stirring to dissipate heat. |
| Incomplete Oxidation | - Use a sufficient molar excess of the oxidizing agent. - Increase the reaction time, but continue to monitor for product degradation. - Ensure the oxidizing agent is finely powdered or well-dissolved to maximize surface area. |
| Over-oxidation or Side Reactions | - Optimize the amount of oxidizing agent; an excessive amount can lead to degradation of the oxadiazole ring. - Control the reaction temperature; lower temperatures often favor the desired product. |
| Precipitation of Manganese Dioxide | - If using KMnO4, the formation of MnO2 can coat the starting material, preventing further reaction. Ensure vigorous stirring. - After the reaction, the MnO2 can be filtered off. Washing the filter cake thoroughly with water is necessary to recover the product. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is Highly Soluble in Water | - After acidification, if the product does not precipitate, extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). - Saturate the aqueous layer with sodium chloride to decrease the solubility of the product. |
| Presence of Inorganic Salts | - Wash the crude product thoroughly with cold water to remove any inorganic impurities. - Recrystallization from a suitable solvent system can effectively remove salts. |
| Oily Product | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If crystallization fails, purify by column chromatography using a polar stationary phase (e.g., silica gel) and an appropriate eluent system. |
| Handling of Energetic Compound | - The solid form of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid is potentially explosive.[1] It is recommended to handle the product in solution or as a salt to mitigate risks.[1] The target molecule may have similar properties. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing this compound?
A1: The primary safety concerns are the highly energetic nature of the oxadiazole ring and the intermediates, as well as the high exothermicity of the oxidation step.[1] It is crucial to implement strict temperature control, add reagents slowly, and handle the final product with care, preferably in solution or as a salt to avoid handling the potentially explosive solid.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, and work in a well-ventilated fume hood.
Q2: My cyclization of the dioxime is not working. What are the key parameters to check?
A2: Key parameters for a successful cyclization include the purity of your starting dioxime, the reaction temperature, and the choice of cyclizing agent. For thermal cyclization, ensure you are reaching and maintaining the required temperature. For chemical cyclization, the freshness and stoichiometry of the dehydrating agent are critical. Also, ensure anhydrous conditions if your chosen reagent is water-sensitive.
Q3: The oxidation with potassium permanganate is very vigorous. How can I control it?
A3: To control the highly exothermic oxidation with KMnO4, you must use a cooling bath (e.g., ice-water or ice-salt) to maintain a low and stable temperature.[1] Add the KMnO4 in small portions over a prolonged period or as a dilute solution.[1] Vigorous stirring is also essential to ensure even heat distribution.
Q4: What is a suitable method for purifying the final product?
A4: Purification typically involves quenching the reaction, removing the oxidant byproduct (e.g., MnO2) by filtration, acidifying the filtrate to precipitate the carboxylic acid, and then collecting the solid by filtration. If the product is soluble in water, extraction with an organic solvent is necessary. Further purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol/water mixture.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, an alternative route is the hydrolysis of a corresponding nitrile precursor (1,2,5-Oxadiazole-3-carbonitrile). This can be achieved under acidic or basic conditions, typically with heating.[2][3][4] If using basic hydrolysis, the product will be the carboxylate salt, which requires subsequent acidification to yield the carboxylic acid.[4]
Experimental Protocols
Note: The following protocols are adapted from the synthesis of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid and should be considered as a starting point for the synthesis of the non-methylated analog.[1] Optimization may be required.
Protocol 1: Synthesis via Dioxime Cyclization and Oxidation
Step 1: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole (Furazan)
-
Materials: Butane-2,3-dione dioxime, dehydrating agent (e.g., succinic anhydride or thermal cyclization).
-
Procedure (Thermal Cyclization):
-
Place butane-2,3-dione dioxime in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask gently under reduced pressure.
-
The 3,4-dimethyl-1,2,5-oxadiazole will distill as it is formed.
-
Collect the product and verify its purity by GC-MS or NMR.
-
Step 2: Oxidation to 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
-
Materials: 3,4-Dimethyl-1,2,5-oxadiazole, potassium permanganate (KMnO4), water.
-
Procedure:
-
Dissolve 3,4-dimethyl-1,2,5-oxadiazole in water in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add finely powdered potassium permanganate portion-wise over several hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at low temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears.
-
Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with water.
-
Combine the filtrate and washings, and cool in an ice bath.
-
Acidify the solution with concentrated HCl to a pH of ~1-2 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
| Parameter | Value (for 4-methyl analog) |
| Oxidation Temperature | 0-10 °C |
| Oxidant | Potassium Permanganate |
| Product Isolation | Precipitation by acidification |
Protocol 2: Synthesis via Nitrile Hydrolysis (Hypothetical for this target)
-
Materials: 1,2,5-Oxadiazole-3-carbonitrile, aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH).
-
Procedure (Acid Hydrolysis):
-
Combine 1,2,5-Oxadiazole-3-carbonitrile and 6M HCl in a round-bottom flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, extract the aqueous solution with a suitable organic solvent.
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization.
-
| Parameter | General Condition |
| Hydrolysis Reagent | Aqueous Acid or Base |
| Temperature | Reflux |
| Work-up | Acidification and extraction/filtration |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
Caption: Key safety protocols for the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. istina.msu.ru [istina.msu.ru]
- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 4. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,5-Oxadiazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1,2,5-Oxadiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which typically proceeds through a two-step process: 1) nitrosation of ethyl cyanoacetate to form ethyl 2-cyano-2-(hydroxyimino)acetate, and 2) subsequent cyclization and hydrolysis to the final product.
Q1: My yield of ethyl 2-cyano-2-(hydroxyimino)acetate (the intermediate) is low. What are the common causes and how can I improve it?
A1: Low yields of the intermediate, ethyl 2-cyano-2-(hydroxyimino)acetate, are frequently due to improper reaction conditions. Here are the primary factors and troubleshooting steps:
-
Inadequate Temperature Control: The nitrosation reaction is exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent side reactions and decomposition of the product.
-
Solution: Use an efficient ice-salt bath and add the sodium nitrite solution slowly to the ethyl cyanoacetate solution to maintain the desired temperature range.
-
-
Incorrect pH: The pH of the reaction mixture should be maintained around 4.5.[1] A lower pH can lead to the formation of nitrous acid fumes, while a higher pH can cause hydrolysis of the ester group.
-
Solution: Use a buffered system, such as acetic acid or a phosphoric acid/hydrochloric acid system, to maintain the optimal pH.[1] Monitor the pH throughout the addition of sodium nitrite.
-
-
Impure Reagents: The purity of ethyl cyanoacetate and sodium nitrite is crucial for a high-yielding reaction.
-
Solution: Use freshly purchased or purified reagents. Ensure that the ethyl cyanoacetate has not hydrolyzed over time.
-
Q2: During the cyclization and hydrolysis step to form this compound, I am observing a low yield and the formation of multiple byproducts. What could be the issue?
A2: The cyclization of ethyl 2-cyano-2-(hydroxyimino)acetate to the furazan ring and subsequent hydrolysis of the ester is a critical step where yield can be compromised. Key factors to consider are:
-
Inefficient Cyclization: The dehydration of the oxime to form the oxadiazole ring requires specific conditions. Incomplete cyclization will result in a mixture of starting material and product.
-
Solution: Ensure anhydrous conditions during the cyclization step if a dehydrating agent is used. The choice of the cyclizing agent and reaction temperature is crucial and should be optimized.
-
-
Harsh Hydrolysis Conditions: The hydrolysis of the ethyl ester to the carboxylic acid needs to be carefully controlled. Harsh basic or acidic conditions can lead to the opening of the furazan ring, which is a known side reaction for some furoxans.
-
Solution: Use mild hydrolysis conditions. For instance, a stepwise approach where the ester is first hydrolyzed under controlled basic conditions (e.g., with a stoichiometric amount of NaOH or K2CO3) at a moderate temperature, followed by careful acidification.[2]
-
-
Formation of Amide Impurity: If ammonia is present or generated during the reaction, it can react with the ester to form the corresponding amide (1,2,5-oxadiazole-3-carboxamide), which may be difficult to hydrolyze to the desired carboxylic acid.
-
Solution: Ensure that all reagents and solvents are free from ammonia contamination.
-
Q3: I am struggling with the purification of the final product, this compound. It seems to be highly polar and water-soluble. What are the recommended purification methods?
A3: Due to its polarity, the purification of this compound can be challenging. Here are some effective methods:
-
Acid-Base Extraction: This is a primary method for purifying carboxylic acids.
-
Protocol: Dissolve the crude product in an organic solvent in which the acid is sparingly soluble but the non-acidic impurities are. Extract with a mild aqueous base (e.g., sodium bicarbonate solution) to convert the carboxylic acid to its water-soluble salt. The aqueous layer is then separated, washed with an organic solvent to remove any remaining neutral impurities, and then carefully acidified (e.g., with cold, dilute HCl) to precipitate the purified carboxylic acid. The precipitate can then be collected by filtration.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material.
-
Solvent Selection: Given the polarity of the molecule, polar solvents like water, ethanol, or mixtures with less polar solvents like ethyl acetate could be effective. The ideal solvent will dissolve the compound at high temperatures but not at low temperatures.
-
-
Reversed-Phase Chromatography: For difficult separations or to remove polar impurities, reversed-phase flash chromatography can be employed.
Data Presentation
Table 1: Optimizing the Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate
| Parameter | Condition A | Condition B | Condition C | Reported Yield | Reference |
| Acid System | Acetic Acid | Phosphoric Acid/HCl | Acetic Acid | - | [1] |
| Temperature | 0-5 °C | 0-5 °C | Room Temperature | - | [1] |
| pH Control | ~4.5 | Buffered to 4.5 | Uncontrolled | - | [1][4] |
| Purification | Recrystallization | Extraction & Distillation | Column Chromatography | - | [1][4] |
| Outcome | Good Yield | Almost Quantitative Yield | Lower Yield, more side products | Up to 98% | [2][4] |
Table 2: Comparison of Hydrolysis Conditions for Ethyl Furazan-3-carboxylates
| Parameter | Condition 1: Strong Base (Excess NaOH) | Condition 2: Mild Base (K2CO3) | Condition 3: Acid Catalysis (HCl) | Expected Outcome |
| Reagent | 2M NaOH (aq) | 1.5 eq. K2CO3 in aq. Methanol | 6M HCl (aq) | - |
| Temperature | Reflux | 50 °C | Reflux | - |
| Reaction Time | 2 hours | 12 hours | 6 hours | - |
| Potential Issues | Risk of furazan ring opening | Slower reaction rate | Potential for decarboxylation at high temperatures | - |
| Yield | Variable, can be low | Generally higher and cleaner | Moderate, potential for side reactions | - |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate [1][4]
This protocol is based on the nitrosation of ethyl cyanoacetate.
-
Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite
-
Acetic acid
-
Water
-
Ethanol or Ethyl acetate for recrystallization
-
-
Procedure:
-
Prepare a solution of sodium nitrite in water.
-
In a separate flask, dissolve ethyl cyanoacetate in acetic acid.
-
Cool the ethyl cyanoacetate solution in an ice bath to 0-5 °C.
-
Slowly add the sodium nitrite solution to the ethyl cyanoacetate solution while vigorously stirring and maintaining the temperature between 0-5 °C. The pH should be kept around 4.5.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.
-
The product may precipitate from the solution. Collect the solid by filtration.
-
Purify the crude product by recrystallization from ethanol or ethyl acetate to yield pure ethyl 2-cyano-2-(hydroxyimino)acetate as a white to light yellow crystalline solid.
-
Protocol 2: Synthesis of this compound (General Procedure)
This protocol outlines the cyclization of the intermediate followed by hydrolysis.
-
Materials:
-
Ethyl 2-cyano-2-(hydroxyimino)acetate
-
A suitable dehydrating agent (e.g., thionyl chloride, acetic anhydride) or thermal conditions
-
A suitable base for hydrolysis (e.g., potassium carbonate)
-
Hydrochloric acid for acidification
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
-
Procedure:
-
Cyclization: Dissolve ethyl 2-cyano-2-(hydroxyimino)acetate in a suitable anhydrous solvent. Add the dehydrating agent dropwise at a controlled temperature (this step is highly exothermic and should be performed with caution). Alternatively, thermal cyclization can be performed by heating the intermediate in a high-boiling solvent. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up and Isolation of Ester: Quench the reaction mixture carefully with ice-water. Extract the product, ethyl 1,2,5-oxadiazole-3-carboxylate, with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ethyl 1,2,5-oxadiazole-3-carboxylate in a mixture of methanol and water. Add potassium carbonate (1.5 equivalents) and stir the mixture at 50 °C until the ester is fully consumed (monitor by TLC).[2]
-
Acidification and Product Isolation: Cool the reaction mixture in an ice bath and slowly add cold, dilute hydrochloric acid until the pH is acidic (pH ~2), leading to the precipitation of the product.
-
Collect the solid this compound by filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Technical Support Center: 1,2,5-Oxadiazole Synthesis
Welcome to the Technical Support Center for 1,2,5-Oxadiazole (Furazan) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of 1,2,5-oxadiazoles and their N-oxide derivatives (furoxans).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2,5-oxadiazoles, providing probable causes and recommended solutions in a direct question-and-answer format.
Issue 1: Low or No Yield in Cyclodehydration of Dioximes
Question: I am attempting to synthesize a 3,4-disubstituted-1,2,5-oxadiazole via the cyclodehydration of a dioxime, but I am experiencing very low to no yield of my desired product. What are the common causes and how can I improve the yield?
Answer:
Low yields in the cyclodehydration of dioximes to form the furazan ring are a common issue, often stemming from incomplete reaction, side reactions, or product instability. Here are the primary causes and troubleshooting steps:
-
Inadequate Dehydrating Agent: The choice and handling of the dehydrating agent are critical.
-
Probable Cause: The dehydrating agent (e.g., succinic anhydride, thionyl chloride, phosphorus oxychloride) may be old, hydrated, or not potent enough for your specific substrate.
-
Recommended Solution: Use a freshly opened or properly stored dehydrating agent. For thermally sensitive substrates, consider milder reagents like 1,1'-carbonyldiimidazole (CDI), which can facilitate cyclization at ambient temperatures, minimizing decomposition.[1] For robust substrates, stronger dehydrating agents under controlled heating may be necessary.
-
-
Suboptimal Reaction Temperature: The thermal stability of the 1,2,5-oxadiazole ring can be a limiting factor.
-
Probable Cause: The reaction temperature may be too high, leading to the decomposition of the product, or too low, resulting in an incomplete reaction. The formation of the furazan ring from glyoxime is an exothermic process, and poor temperature control can lead to thermal runaway.[2]
-
Recommended Solution: Carefully control the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS. For exothermic reactions, ensure efficient heat dissipation. If using a high-boiling solvent, ensure the temperature does not exceed the decomposition point of your target molecule.
-
-
Presence of Protic Solvents: Residual water or protic solvents can interfere with the dehydration process.
-
Probable Cause: The presence of water can hydrolyze the dehydrating agent or intermediates.
-
Recommended Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Formation of Oligomeric Byproducts: Under certain conditions, dioximes can polymerize instead of cyclizing.
-
Probable Cause: High concentrations or inappropriate reaction conditions can favor intermolecular reactions over the desired intramolecular cyclization.
-
Recommended Solution: Perform the reaction at a higher dilution. Slowly add the dioxime to the hot solution of the dehydrating agent to maintain a low concentration of the starting material.
-
Below is a logical workflow for troubleshooting low yields in dioxime cyclodehydration:
Caption: Troubleshooting workflow for low yield in dioxime cyclodehydration.
Issue 2: Formation of an Azo-Linked Dimer as a Major Byproduct
Question: During the synthesis of 3-amino-4-nitrofurazan from 3,4-diaminofurazan (DAF) via oxidation, I am observing a significant amount of a byproduct identified as 3,3'-diamino-4,4'-azofuroxide (DAOAF). How can I minimize the formation of this byproduct?
Answer:
The formation of 3,3'-diamino-4,4'-azofuroxide (DAOAF) is a known side reaction in the oxidation of 3,4-diaminofurazan (DAF) to 3-amino-4-nitrofurazan (ANF). This occurs through the oxidative coupling of two DAF molecules. The ratio of the desired product (ANF) to the byproduct (DAOAF) is highly dependent on the reaction conditions, particularly the temperature.[1][2]
-
Probable Cause: The oxidation reaction leading to the azo-dimer is favored at higher temperatures. The oxidation of DAF is a complex, multi-step exothermic process, and localized "hot spots" in the reaction mixture can promote the formation of DAOAF.[2]
-
Recommended Solution:
-
Strict Temperature Control: Maintain a low reaction temperature. Studies have shown that running the reaction at a lower temperature significantly favors the formation of the desired ANF over the DAOAF byproduct.
-
Slow Addition of Oxidant: Add the oxidizing agent (e.g., a solution of H₂O₂ in CH₃SO₃H) slowly and sub-surface to the solution of DAF to prevent localized high concentrations and exothermic spikes.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous temperature and concentration profile within the reactor.
-
The following table summarizes the quantitative data on the yield of 3-amino-4-nitrofurazan (ANF) versus the byproduct 3,3'-diamino-4,4'-azofuroxide (DAOAF) at different reaction temperatures during the oxidation of 3,4-diaminofurazan.
| Reaction Temperature (°C) | ANF Yield (%) | DAOAF Yield (%) | Reference |
| 30 | 75 | Minimized | [2] |
| >30 | Decreased | Increased | [2] |
As the data indicates, maintaining the reaction temperature at 30°C provides the optimal yield for ANF while minimizing the formation of the DAOAF byproduct.[2]
Below is a diagram illustrating the reaction pathways leading to the desired product and the common byproduct.
Caption: Reaction pathways for the oxidation of DAF.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 1,2,5-oxadiazoles?
A1: The three primary synthetic strategies for constructing the 1,2,5-oxadiazole ring are:
-
Cyclodehydration of Dioximes: This is the most common method, involving the removal of two molecules of water from a 1,2-dione dioxime (glyoxime derivative) using a dehydrating agent.[3][4]
-
Deoxygenation of 1,2,5-Oxadiazole N-oxides (Furoxans): Furoxans can be deoxygenated to the corresponding furazans, often using trivalent phosphorus compounds like triphenylphosphine.
-
Ring-Conversion Reactions: In some cases, other heterocyclic rings can be rearranged to form the 1,2,5-oxadiazole system.[4]
Q2: My 1,2,5-oxadiazole product is unstable during purification. What precautions should I take?
A2: The stability of the 1,2,5-oxadiazole ring can vary significantly depending on the substituents. Unsubstituted or monosubstituted furazans are generally less stable than their disubstituted counterparts, particularly towards basic conditions and heat.
-
Avoid Strong Bases: Ring cleavage can occur in the presence of strong bases. Use neutral or slightly acidic conditions for workup and purification where possible.
-
Low-Temperature Purification: If your compound is thermally labile, perform purification steps like chromatography and solvent evaporation at reduced temperatures.
-
Avoid Prolonged Heating: Minimize the time the compound is heated, for instance, during recrystallization or distillation. Vacuum distillation is preferred to lower the boiling point.
Q3: Can I synthesize 1,2,5-oxadiazoles using microwave irradiation?
A3: Yes, microwave-assisted synthesis can be an effective method for preparing 1,2,5-oxadiazoles, often leading to shorter reaction times and improved yields. This technique has been successfully applied to the cyclodehydration of dioximes. The rapid and uniform heating provided by microwaves can help to minimize the formation of byproducts that may occur under prolonged conventional heating.
Q4: I am trying to synthesize a 1,2,4-oxadiazole from a nitrile oxide, but I keep getting the 1,2,5-oxadiazole N-oxide (furoxan) as a byproduct. How can I prevent this?
A4: The dimerization of nitrile oxides to form furoxans is a common and often rapid competing reaction in 1,3-dipolar cycloadditions. To favor the desired reaction with your dipolarophile (e.g., a nitrile to form a 1,2,4-oxadiazole):
-
In Situ Generation: Generate the nitrile oxide in the presence of the dipolarophile rather than pre-forming and isolating it.
-
Use of Excess Dipolarophile: Use the dipolarophile as the solvent or in a large excess to increase the probability of the intermolecular reaction over dimerization.
-
Steric Hindrance: Introducing bulky substituents on the nitrile oxide can sterically disfavor the dimerization process.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,4-Disubstituted-1,2,5-Oxadiazole via Cyclodehydration of a Dioxime
This protocol describes a general method for the cyclodehydration of a 1,2-dione dioxime using succinic anhydride.
Materials:
-
1,2-Dione dioxime (1.0 eq)
-
Succinic anhydride (2.0 eq)
-
High-boiling point solvent (e.g., toluene, xylene), if necessary
-
Round bottom flask
-
Reflux condenser or distillation apparatus
-
Heating mantle
-
Stir bar
Procedure:
-
Combine the 1,2-dione dioxime (1.0 eq) and succinic anhydride (2.0 eq) in a round bottom flask equipped with a stir bar.
-
If the product is volatile, equip the flask with a distillation apparatus to collect the product as it forms. If the product is not volatile, a reflux condenser can be used with a suitable high-boiling solvent.
-
Heat the mixture with stirring. A typical temperature is around 150 °C, but this should be optimized for the specific substrate. The reaction is often exothermic, so initial heating should be gradual.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the starting dioxime is consumed.
-
Workup and Purification:
-
For volatile products: The product is collected directly from the distillation. It can be further purified by redistillation.
-
For non-volatile products: Cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove succinic acid and any remaining anhydride. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.
-
Protocol 2: Synthesis of 3-Amino-4-nitrofurazan (ANF) with Minimized Byproduct Formation
This protocol is adapted from a study on the thermal hazards of ANF synthesis and is optimized to minimize the formation of the DAOAF byproduct.[2]
Materials:
-
3,4-Diaminofurazan (DAF)
-
Methanesulfonic acid (CH₃SO₃H)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium tungstate (Na₂WO₄)
-
Jacketed reaction vessel with temperature control
-
Dropping funnel
-
HPLC for reaction monitoring
Procedure:
-
In a jacketed reaction vessel, prepare the oxidizing solution by carefully adding 30% H₂O₂ to methanesulfonic acid containing a catalytic amount of sodium tungstate, while maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve 3,4-diaminofurazan (DAF) in a suitable solvent as determined by your specific process.
-
Cool the DAF solution to the desired reaction temperature (e.g., 30 °C) in the reaction vessel.
-
Slowly add the pre-cooled oxidizing solution to the DAF solution dropwise via a dropping funnel over a period of 1-2 hours. Crucially, maintain the internal reaction temperature at 30 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 30 °C for an additional 1-2 hours, or until HPLC analysis indicates the complete consumption of DAF.
-
Workup and Purification: The workup procedure will depend on the specific scale and setup. Typically, it involves quenching the excess oxidant, followed by extraction and crystallization of the product. The crude product can be purified by recrystallization. The purity of the product and the amount of DAOAF byproduct should be assessed by HPLC.
Disclaimer: These protocols are intended as a general guide. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment. Reaction conditions may need to be optimized for specific substrates.
References
- 1. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
- 2. cetjournal.it [cetjournal.it]
- 3. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
Technical Support Center: 1,2,5-Oxadiazole-3-carboxylic acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1,2,5-Oxadiazole-3-carboxylic acid, a compound recognized for its potential energetic properties and associated stability concerns. The following information is designed to promote safe and effective handling in a laboratory setting.
Disclaimer
The information provided herein is for guidance purposes only. "this compound" and its derivatives are known to be energetic materials and should be handled only by qualified personnel experienced in working with potentially explosive compounds. A thorough risk assessment should be conducted before commencing any experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, handling, and storage of this compound.
Issue 1: Unexpected Exotherm or Gas Evolution During Synthesis
-
Question: My reaction to synthesize this compound is showing a rapid temperature increase and/or vigorous gas evolution. What should I do?
-
Answer: This could indicate a runaway reaction. Immediately implement your pre-planned emergency procedures. This may include cooling the reaction vessel with an ice bath and ensuring adequate ventilation in a fume hood. The synthesis of related compounds, such as 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, is known to be highly exothermic.[1] To mitigate this, consider the following preventative measures:
-
Slow, portion-wise addition of reagents: This helps to control the reaction rate and dissipate heat more effectively.
-
Use of a continuous flow process: This can minimize the accumulation of reactive intermediates and provide better temperature control.[1]
-
Adequate cooling: Ensure your cooling bath is at the appropriate temperature and has sufficient capacity for the scale of your reaction.
-
Issue 2: Difficulty in Isolating the Pure Carboxylic Acid Safely
-
Question: I am concerned about the stability of the final product, this compound, in its solid form. Are there safer alternatives for isolation?
-
Answer: Yes, due to the potential explosive nature of the free carboxylic acid, it is advisable to isolate it as a salt. For the related compound, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, isolation as an N-methyl morpholine salt was employed to facilitate safer handling.[1] This approach can significantly reduce the risk associated with handling the potentially explosive solid acid.
Issue 3: Browning or Discoloration of the Compound During Storage
-
Question: My sample of this compound has turned brown upon storage. Is it still usable?
-
Answer: Discoloration can be an indication of decomposition. Given the energetic nature of the compound, any signs of degradation should be treated with extreme caution. It is recommended to dispose of the discolored material according to your institution's hazardous waste disposal procedures for energetic compounds. To prevent decomposition during storage, ensure the compound is stored in a cool, dry, and dark place, away from incompatible materials.
Issue 4: Inconsistent Results in Subsequent Reactions
-
Question: I am using this compound as a starting material, and my reaction yields are inconsistent. Could this be related to its stability?
-
Answer: Yes, the instability of the compound can lead to the presence of impurities from decomposition, which can interfere with subsequent reactions. It is crucial to use freshly prepared or properly stored material. Before use, you may consider re-characterizing the compound to confirm its purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The primary concern is its potential as a highly energetic material, exhibiting thermal instability.[1] This means it could decompose exothermically when subjected to heat, friction, or impact. The free carboxylic acid form, in particular, may be sensitive and potentially explosive.[1]
Q2: How should I handle this compound in the laboratory?
A2: Always handle this compound in small quantities, within a fume hood, and behind a blast shield. Personal protective equipment (PPE), including safety glasses, a face shield, and appropriate gloves, is mandatory. Avoid grinding, scraping, or subjecting the material to any form of mechanical shock. Use non-sparking tools.
Q3: What are the known incompatible materials?
A3: While specific incompatibility data for this exact compound is limited, as a general precaution for energetic materials, avoid contact with strong oxidizing agents, strong bases, and metals, especially heavy metals, which can form sensitive salts.
Q4: What is the recommended method for disposing of this compound?
A4: Dispose of this compound as hazardous, potentially explosive waste according to your institution's and local regulations. Do not mix it with other chemical waste streams.
Quantitative Stability Data
Table 1: Thermal Stability of Related Oxadiazole-Based Energetic Materials
| Compound Name | Decomposition Onset (Tdec) | Reference |
| 3,5-bis(3,4-dinitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole | 274 °C | [2] |
| 5,5'-bis(3,4-dinitro-1H-pyrazol-5-yl)-3,3'-bi(1,2,4-oxadiazole) | 272 °C | [2] |
| 3,5-bis(4-nitro-1H-pyrazol-3-yl)-1,2,4-oxadiazole | 314 °C | [2] |
| 5,5'-bis(4-nitro-1H-pyrazol-3-yl)-3,3'-bi(1,2,4-oxadiazole) | 317 °C | [2] |
| bis(1,2,4-oxadiazole)bis(methylene) dinitrate | 200.3 °C | [3] |
Table 2: Impact and Friction Sensitivity of Related Oxadiazole-Based Energetic Materials
| Compound Name | Impact Sensitivity (IS) | Friction Sensitivity (FS) | Reference |
| 3,5-bis(3,4-dinitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole | >30 J | >360 N | [2] |
| 5,5'-bis(3,4-dinitro-1H-pyrazol-5-yl)-3,3'-bi(1,2,4-oxadiazole) | >30 J | >360 N | [2] |
| 3,5-bis(4-nitro-1H-pyrazol-3-yl)-1,2,4-oxadiazole | >40 J | >360 N | [2] |
| 5,5'-bis(4-nitro-1H-pyrazol-3-yl)-3,3'-bi(1,2,4-oxadiazole) | >40 J | >360 N | [2] |
| bis(1,2,4-oxadiazole)bis(methylene) dinitrate | 8.7 J | 282 N | [3] |
| Hydrazinium salt of an oxadiazole derivative | 40 J | >360 N | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
This protocol provides a general guideline for assessing the thermal stability of energetic materials. It should be adapted based on the specific equipment and safety procedures at your institution.
-
Sample Preparation:
-
Carefully weigh a small amount of the sample (typically 1-5 mg) into a DSC pan. Use of small sample sizes is critical for safety.
-
Hermetically seal the pan. For potentially gas-producing decompositions, a pinhole lid may be used with appropriate safety precautions.
-
-
Instrument Setup:
-
Place the sample pan and a reference pan into the DSC instrument.
-
Set the starting temperature to ambient and the ending temperature well above the expected decomposition temperature, but within the safe operating limits of the instrument.
-
Set a heating rate, typically 5 or 10 °C/min.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.
-
-
Data Acquisition:
-
Initiate the heating program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The onset temperature of the first major exothermic event is typically reported as the decomposition temperature (Tdec).
-
Protocol 2: Safe Handling and Storage of this compound
-
Engineering Controls:
-
All manipulations of the solid material must be conducted in a certified chemical fume hood.
-
A blast shield should be placed between the user and the experimental setup.
-
-
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat.
-
Safety goggles and a full-face shield are mandatory.
-
Wear appropriate chemical-resistant gloves.
-
-
Handling Procedures:
-
Handle the compound in the smallest quantities necessary for the experiment.
-
Use non-metallic spatulas and tools to avoid friction and spark generation.
-
Avoid any grinding, milling, or other actions that could subject the material to mechanical shock or friction.
-
When transferring the solid, use gentle pouring or scooping techniques.
-
-
Storage:
-
Store in a cool, dry, and dark location.
-
Store in a container with a pressure-relief cap if there is any potential for gas evolution.
-
Store separately from incompatible materials, particularly strong oxidizing agents, bases, and metals.
-
The storage location should be in a designated area for energetic materials.
-
Visualizations
Caption: Workflow for assessing the thermal stability of energetic compounds.
Caption: Decision-making process for handling this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,4-Oxadiazole-Bridged Polynitropyrazole Energetic Materials with Enhanced Thermal Stability and Low Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]
Technical Support Center: 1,2,5-Oxadiazole (Furazan) Reactions
Welcome to the Technical Support Center for 1,2,5-Oxadiazole (Furazan) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for common issues encountered during the synthesis and handling of 1,2,5-oxadiazole derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,5-Oxadiazole
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a weak or absent signal for the target product, with significant amounts of starting materials or unidentifiable side products.
Probable Causes & Solutions:
-
Incomplete Dehydration of the α-Dioxime: The cyclization of α-dioximes (glyoximes) is the most common route to 1,2,5-oxadiazoles, and incomplete reaction is a frequent cause of low yields.
-
Solution:
-
Choice of Dehydrating Agent: The choice of dehydrating agent is critical. For thermally stable dioximes, heating with acetic anhydride or succinic anhydride is often effective. For more sensitive substrates, milder reagents like 1,1'-carbonyldiimidazole (CDI) at ambient temperature can provide better yields and functional group compatibility.[1] Thionyl chloride (SOCl₂) can also be used, particularly for cyclic 1,2-dione dioximes where Beckmann rearrangement is less likely.[2]
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the intermediate and prevent cyclization. Optimize the reaction temperature and time; some dehydrations require high temperatures (e.g., 150-180°C), while others proceed at room temperature.[3][4]
-
-
-
Suboptimal Deoxygenation of a 1,2,5-Oxadiazole 2-Oxide (Furoxan): The reduction of a furoxan to a furazan is another key synthetic route.
-
Beckmann Rearrangement: The use of harsh dehydrating agents like phosphoryl chloride or thionyl chloride with acyclic dioximes can promote a Beckmann rearrangement, leading to the formation of isomeric 1,2,4-oxadiazoles as byproducts.[2]
-
Product Instability: Monosubstituted and unsubstituted 1,2,5-oxadiazoles are unstable under alkaline conditions.
-
Solution: Avoid basic dehydrating agents or workup conditions if you are synthesizing these types of furazans.[2]
-
Issue 2: Difficulty in Product Purification
Symptom: The desired 1,2,5-oxadiazole derivative is difficult to isolate from starting materials, reagents, or side products.
Probable Causes & Solutions:
-
Co-elution with Starting Materials in Column Chromatography: The product may have a similar polarity to the starting dioxime or other reagents.
-
Solution:
-
Optimize Eluent System: Use a gradient elution with a solvent system of varying polarity (e.g., starting with a low polarity mixture like hexanes/ethyl acetate and gradually increasing the proportion of the more polar solvent) to improve separation.[6]
-
Alternative Purification Methods: If chromatography is ineffective, consider other purification techniques such as recrystallization or trituration from a suitable solvent system.[6]
-
-
-
Removal of High-Boiling Solvents: Solvents like DMF or DMSO can be difficult to remove completely and may trap the product as an oil.
-
Solution:
-
Aqueous Work-up: If your product is not water-soluble, perform multiple washes with water or brine during the liquid-liquid extraction to remove the majority of these polar solvents.[6]
-
Azeotropic Distillation: Dissolve the product in a solvent like toluene and evaporate under reduced pressure. This can help to azeotropically remove residual DMF or DMSO.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1,2,5-oxadiazoles?
A1: The two most widely used methods are the dehydration of 1,2-dione dioximes (glyoximes) and the deoxygenation of 1,2,5-oxadiazole 2-oxides (furoxans).[7] The choice of method often depends on the availability of the starting materials.
Q2: I am synthesizing a nitro- or azido-substituted 1,2,5-oxadiazole and am concerned about safety. What precautions should I take?
A2: Many nitro and azido derivatives of 1,2,5-oxadiazole have explosive properties. It is imperative to take appropriate safety precautions, including working on a small scale, using safety shields, and avoiding heat, friction, and impact. Always consult relevant safety literature before handling these energetic materials.
Q3: My reaction to form a 1,2,5-oxadiazole from a dioxime is giving me a mixture of products, including what I suspect is a 1,2,4-oxadiazole. How can I confirm this and prevent it?
A3: The formation of a 1,2,4-oxadiazole isomer is likely due to a Beckmann rearrangement.[2] This can be confirmed by detailed spectroscopic analysis (NMR, MS), as the fragmentation patterns and chemical shifts will differ. To prevent this, avoid harsh acidic dehydrating agents like phosphoryl chloride and thionyl chloride, especially with acyclic dioximes.[2] Opt for milder, neutral, or slightly basic conditions, or use a reagent like 1,1'-carbonyldiimidazole.[1]
Q4: Can I use microwave irradiation to improve the synthesis of 1,2,5-oxadiazoles?
A4: Yes, microwave-assisted synthesis has been reported for the preparation of 1,2,5-oxadiazoles and can sometimes offer advantages such as reduced reaction times and improved yields. For example, a microwave-mediated synthesis of 3,4-diaminofurazan from diaminoglyoxime has been developed.[4]
Data Presentation
Table 1: Comparison of Dehydrating Agents for the Synthesis of 3,4-Disubstituted 1,2,5-Oxadiazoles from Dioximes
| Dioxime Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diaminoglyoxime | aq. KOH (2 M) | Water | 170-180 | 2 | 70 | [3] |
| Diaminoglyoxime | aq. NaOH | Water | 90 | 6 | 51 | [4] |
| Various bisoximes | 1,1'-Carbonyldiimidazole | Various | Ambient | N/A | High | [1] |
| Acenaphthoquinone dioxime | Thionyl Chloride | Dichloromethane | N/A | N/A | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Diaminofurazan from Diaminoglyoxime
This protocol is adapted from a literature procedure for the dehydration of diaminoglyoxime.[3]
Materials:
-
Diaminoglyoxime
-
Aqueous Potassium Hydroxide (2 M)
-
Stainless steel reactor
-
Oil bath
-
Ice bath
Procedure:
-
Place a suspension of diaminoglyoxime (0.2 mol) in aqueous potassium hydroxide (80 mL, 2 M) into a stainless steel reactor.
-
Seal the reactor and place it in an oil bath preheated to 170-180 °C.
-
Maintain the reaction at this temperature for 2 hours.
-
After 2 hours, cool the reactor by immersion in an ice bath for 2 hours.
-
Carefully open the reactor in a well-ventilated fume hood to release any pressure from trace ammonia.
-
The product, diaminofurazan, will have precipitated as colorless needles.
-
Collect the product by filtration and wash with cold water.
-
The reported yield for this procedure is 70%.[3]
Protocol 2: Deoxygenation of a 1,2,5-Oxadiazole 2-Oxide (Furoxan) using Triethyl Phosphite
This is a general procedure for the deoxygenation of furoxans to furazans.[5]
Materials:
-
Substituted 1,2,5-oxadiazole 2-oxide
-
Triethyl phosphite
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted 1,2,5-oxadiazole 2-oxide.
-
Add anhydrous tetrahydrofuran (THF) to dissolve or suspend the starting material.
-
Add triethyl phosphite (typically 1.5 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 75 °C for THF) and maintain for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the volatile materials under reduced pressure.
-
The crude product can then be purified by column chromatography or other suitable methods.
Protocol 3: Purification by Column Chromatography
This is a general protocol for the purification of 1,2,5-oxadiazole derivatives.[6]
Materials:
-
Crude 1,2,5-oxadiazole derivative
-
Silica gel (60-120 or 230-400 mesh)
-
Eluent system (e.g., hexanes/ethyl acetate)
-
Chromatography column
-
Fraction collection tubes
Procedure:
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 95:5 hexanes:ethyl acetate mixture).
-
Column Packing: Pour the slurry into the chromatography column and gently tap to ensure even packing. Allow the solvent to drain until it is just above the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Carefully add the eluent to the column, starting with a low polarity and gradually increasing it if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
References
- 1. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]
- 2. Sciencemadness Discussion Board - Glyoxime, Diaminofurazan and Some Energetic Derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Safety-Guided Synthesis of 1,2,5-Oxadiazole-3-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 1,2,5-Oxadiazole-3-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, with a strong emphasis on safety-guided process development.
The synthesis of 1,2,5-oxadiazole derivatives involves highly energetic compounds and exothermic reactions, demanding rigorous safety evaluations and carefully controlled experimental procedures. The information provided herein is largely based on the process development for the closely related and well-documented 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, as it serves as an excellent case study for the inherent hazards and mitigation strategies associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with the synthesis of this compound?
A1: The primary safety concerns stem from the highly energetic nature of the 1,2,5-oxadiazole (furazan) ring system. Key hazards include:
-
Thermal Instability: Both the starting materials, such as (2E,3E)-butane-2,3-dione dioxime, and the final product are thermally sensitive and can decompose exothermically.
-
Explosive Potential: Solid this compound is potentially explosive and should be handled with extreme caution.
-
Highly Exothermic Oxidation: The oxidation of the precursor (e.g., 3,4-dimethyl-1,2,5-oxadiazole) to the carboxylic acid is a highly exothermic reaction that can lead to a runaway reaction if not properly controlled.
-
Hazardous Reagents: The synthesis may involve reagents like hydroxylamine, which is an irritant and can be explosive upon heating.
Q2: How can the risks associated with the thermal instability of the starting materials and products be mitigated?
A2: To mitigate these risks, the following strategies are recommended:
-
Continuous Flow Synthesis: For the initial cyclization step, a continuous flow process is advised to minimize the reaction volume at any given time, thereby reducing the potential impact of a thermal event.[1]
-
Isolation as a Salt: The final product, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, should be isolated as its N-methyl morpholine (NMM) salt. This significantly improves the thermal stability and reduces the handling hazards associated with the solid acid form.[1]
Q3: What are the best practices for controlling the highly exothermic oxidation step?
A3: The following measures are crucial for controlling the oxidation reaction:
-
Portion-wise Addition: The oxidizing agent, such as potassium permanganate, should be added portion-wise to the reaction mixture. This prevents the accumulation of unreacted reagents and allows for better temperature control.[1]
-
Dilution: Conducting the reaction in a sufficiently dilute solution helps to manage the heat generated.
-
Vigorous Stirring and Cooling: Efficient stirring and an adequate cooling system are essential to dissipate the heat produced during the reaction.
-
Reaction Monitoring: Close monitoring of the reaction temperature is critical to detect any deviation from the expected profile.
Q4: Are there any specific handling precautions for the reagents used in this synthesis?
A4: Yes, specific precautions should be taken for the following:
-
(2E,3E)-butane-2,3-dione dioxime: This starting material can be thermally unstable. Avoid heating the solid and handle it with care.
-
Hydroxylamine: Hydroxylamine and its salts can be irritants and are potentially explosive when heated. Handle in a well-ventilated fume hood and avoid exposure to heat or sources of ignition.
-
Potassium Permanganate: This is a strong oxidizing agent and should not be mixed with incompatible materials.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the cyclization step | Incomplete reaction; Side reactions due to high temperature. | Optimize reaction time and temperature. Consider using a continuous flow reactor for better control over reaction parameters. |
| Runaway reaction during oxidation | Accumulation of oxidizing agent; Inadequate cooling. | Ensure slow, portion-wise addition of the oxidizing agent. Improve cooling efficiency and agitation. Perform the reaction at a lower temperature if possible. |
| Difficulty in isolating the final product | Product is unstable in its free acid form; Precipitation issues. | Isolate the product as a more stable salt, such as the N-methyl morpholine salt. Optimize the crystallization conditions (solvent, temperature, seeding). |
| Formation of impurities | Over-oxidation; Incomplete reaction; Side reactions. | Carefully control the stoichiometry of the oxidizing agent. Monitor the reaction progress using analytical techniques like HPLC or GC to determine the optimal reaction time. Purify the product via recrystallization of the salt form. |
| Product decomposition during workup | Thermal stress; Exposure to incompatible materials. | Perform workup at low temperatures. Avoid prolonged heating during solvent evaporation. Ensure all equipment is clean and free of contaminants. |
Quantitative Data
Table 1: Thermal Stability Data for 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid
| Parameter | Value | Reference |
| Onset Temperature of Decomposition (DSC) | 116 °C | [Organic Process Research & Development 2025, 29 (4), 1019-1035] |
| Enthalpy of Decomposition (DSC) | -2384 J/g | [Organic Process Research & Development 2025, 29 (4), 1019-1035] |
Experimental Protocols
Note: The following protocols are based on the synthesis of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid and should be adapted with appropriate safety assessments for the synthesis of the non-methylated analogue.
Protocol 1: Cyclization of (2E,3E)-butane-2,3-dione dioxime to 3,4-dimethyl-1,2,5-oxadiazole (Continuous Flow)
-
Reactor Setup: A continuous flow reactor system equipped with a pump, a heated reaction coil, and a back-pressure regulator is required.
-
Reagent Preparation: Prepare a solution of (2E,3E)-butane-2,3-dione dioxime in a suitable solvent (e.g., a high-boiling point ether or glycol).
-
Reaction Execution:
-
Pump the reagent solution through the heated reaction coil at a defined flow rate and temperature. The optimal conditions should be determined through careful experimentation to ensure complete conversion while minimizing byproduct formation.
-
The reaction stream is then cooled before collection.
-
-
Work-up: The collected reaction mixture is subjected to an appropriate work-up procedure, which may include extraction and solvent removal, to isolate the crude 3,4-dimethyl-1,2,5-oxadiazole.
Protocol 2: Oxidation of 3,4-dimethyl-1,2,5-oxadiazole to 4-methyl-1,2,5-oxadiazole-3-carboxylic Acid
-
Reaction Setup: A jacketed reactor equipped with a mechanical stirrer, a temperature probe, and a port for reagent addition is necessary. The reactor should be connected to a cooling system.
-
Reagent Charging: Charge the reactor with a solution of 3,4-dimethyl-1,2,5-oxadiazole in a suitable solvent (e.g., aqueous sulfuric acid).
-
Oxidant Addition:
-
Cool the reaction mixture to the desired temperature (e.g., 0-10 °C).
-
Slowly add potassium permanganate portion-wise over an extended period, ensuring the temperature does not exceed the set limit.
-
-
Reaction Monitoring: Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Work-up and Isolation as NMM Salt:
-
Once the reaction is complete, quench any excess oxidant.
-
Extract the product into a suitable organic solvent.
-
Add N-methyl morpholine to the organic extract to precipitate the 4-methyl-1,2,5-oxadiazole-3-carboxylate NMM salt.
-
Filter, wash, and dry the salt to obtain the final product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for safety-guided process development.
References
Navigating the Synthesis of 1,2,5-Oxadiazoles: A Technical Support Guide to Mitigating Thermal Instability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the synthesis of 1,2,5-oxadiazoles (furazans) and their N-oxides (furoxans), with a specific focus on identifying and mitigating thermal instability. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues, their probable causes, and recommended solutions to ensure safer and more successful syntheses.
Issue 1: Rapid, Uncontrolled Exothermic Reaction or Decomposition
-
Symptom: A sudden and violent increase in temperature, pressure, or gas evolution upon heating or addition of a reagent.
-
Probable Cause: The inherent energetic nature of many 1,2,5-oxadiazole derivatives, particularly those with nitro or azido groups, makes them susceptible to rapid thermal decomposition.[1] High reaction temperatures can initiate this process.
-
Solution:
-
Lower Reaction Temperature: Whenever possible, opt for synthetic methods that proceed at or below ambient temperature. For instance, the use of 1,1'-carbonyldiimidazole can facilitate the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at room temperature, well below their decomposition points.[2][3]
-
Controlled Reagent Addition: Add reagents slowly and in a controlled manner, especially when dealing with strong oxidizing or dehydrating agents. Use an ice bath to manage any initial exotherm.
-
Scale Down: Conduct initial experiments on a small scale to assess the thermal behavior of the reaction before scaling up.
-
Thorough Literature Review: Before attempting a synthesis, thoroughly review the literature for any reported thermal hazards associated with the target molecule or similar structures.
-
Issue 2: Low or No Yield of the Desired 1,2,5-Oxadiazole
-
Symptom: Analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with starting materials remaining or a complex mixture of byproducts.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Incomplete Dehydration of Dioxime Precursor | The dehydration of α-dioximes is a common route to 1,2,5-oxadiazoles.[4] If this step is inefficient, consider using a more effective dehydrating agent such as thionyl chloride (SOCl₂) or succinic anhydride at elevated temperatures (150–170°C), while carefully monitoring for decomposition.[4] |
| Inefficient Deoxygenation of Furoxan Intermediate | When synthesizing a 1,2,5-oxadiazole from its corresponding N-oxide (furoxan), the choice of reducing agent is critical. Trialkylphosphites are commonly used for this deoxygenation.[4] Ensure the reducing agent is added in the correct stoichiometric amount and that the reaction is allowed to proceed for a sufficient duration. |
| Thermal Decomposition of the Product | The desired product may be forming but then decomposing under the reaction conditions. The thermolysis of 1,2,5-oxadiazoles can lead to cleavage of the O(1)-N(2) and C(3)-C(4) bonds, resulting in nitrile and nitrile oxide fragments.[5][6] If decomposition is suspected, attempt the synthesis at a lower temperature or use a milder synthetic route. |
| Side Reactions (e.g., Boulton-Katritzky Rearrangement) | Certain substituted 1,2,5-oxadiazoles can undergo thermal rearrangement to form other heterocyclic systems.[1] This is more common with 3-heteroallyl-substituted derivatives. If this is suspected, modifying the substituents or reaction conditions may be necessary. |
Issue 3: Formation of Nitrile and Nitrile Oxide Byproducts
-
Symptom: Mass spectrometry or other analytical techniques indicate the presence of species corresponding to the fragmentation of the 1,2,5-oxadiazole ring.
-
Probable Cause: Thermal fragmentation of the 1,2,5-oxadiazole ring is occurring. This process is well-documented, especially at elevated temperatures. For example, the thermolysis of 3,4-diphenyl-1,2,5-oxadiazole at 245°C yields benzonitrile and benzonitrile oxide.[5][6]
-
Solution:
-
Flash Vacuum Pyrolysis (FVP): For controlled fragmentation to generate nitrile oxides for subsequent reactions, FVP is an effective technique. It allows for high temperatures (550-650°C) with short contact times, minimizing unwanted side reactions.[5][6]
-
Lower Temperature Synthesis: To avoid fragmentation, employ synthetic methods that do not require high temperatures.
-
In-situ Trapping: If the formation of a nitrile oxide intermediate is unavoidable but undesired as a final product, consider adding a trapping agent (e.g., an alkene or alkyne) to the reaction mixture to form a more stable cycloadduct.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1,2,5-oxadiazoles and their N-oxides?
A1: The main synthetic strategies include:
-
For 1,2,5-Oxadiazoles (Furazans):
-
For 1,2,5-Oxadiazole N-Oxides (Furoxans):
-
Cyclization of α-Nitro-oximes: Using a catalyst like acidic alumina can provide a convenient route to furoxans.
-
Dimerization of Nitrile Oxides: This is a common method, though controlling the regioselectivity can be a challenge.[7]
-
Reaction of Alkenes with N₂O₃: Terminal alkenes can be used to synthesize nitrofuroxans.[8]
-
Q2: Are there general indicators of thermal instability I should look for in my target molecule?
A2: Yes, certain structural motifs can significantly increase the thermal sensitivity of 1,2,5-oxadiazoles. Be particularly cautious if your target molecule contains:
-
Nitro groups (-NO₂)
-
Azido groups (-N₃)
-
Multiple 1,2,5-oxadiazole rings linked together.[9]
-
Strained ring systems fused to the oxadiazole core.
Compounds with a high nitrogen and oxygen content are often energetic and should be handled with care.[10]
Q3: What are some milder alternatives to high-temperature synthesis?
A3: Several methods have been developed to synthesize these compounds at or near room temperature:
-
1,1'-Carbonyldiimidazole (CDI) mediated cyclization of bisoximes: This allows for the formation of 1,2,5-oxadiazoles at ambient temperature.[3]
-
Alumina-promoted cyclization of α-nitro-oximes: This provides a route to furoxans under milder conditions than traditional methods.
-
Photolytic Ring Cleavage: For some furazans, photolysis can induce ring cleavage to nitrile oxide and nitrile, avoiding the need for high temperatures.[11]
Q4: How can I safely handle and store 1,2,5-oxadiazole derivatives?
A4: Given their potential as energetic materials, proper handling and storage are crucial:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
Avoid friction, impact, and exposure to high temperatures or static discharge, especially for derivatives with known explosive properties.[1]
-
Store in a cool, dark, and well-ventilated area, away from incompatible materials.
-
Consult Safety Data Sheets (SDS) for any known hazards of the specific compounds you are working with.
Quantitative Data on Thermal Stability
The thermal stability of 1,2,5-oxadiazole derivatives can vary significantly based on their substituents. The following table summarizes decomposition temperatures for selected compounds.
| Compound Type | Substituents | Decomposition Temperature (°C) | Notes |
| Azo-1,2,5-oxadiazole assemblies | - | 180-181 | High thermal stability for energetic materials.[9] |
| Energetic salts with 1,2,4- and 1,2,5-oxadiazole moieties | Varied | Good to excellent | Often exhibit high thermal stability.[12] |
| 1,2,3-Triazole derivatives with 1,3,4-oxadiazole ring | Varied | > 205 | The 1,3,4-oxadiazole ring is noted for its thermal stability.[13] |
| Tris-1,3,4-oxadiazole with dinitrimine | - | 180 | Favorable thermal stability for energetic compounds.[10] |
Experimental Protocols
Protocol 1: Ambient Temperature Synthesis of 3,4-Disubstituted 1,2,5-Oxadiazoles using 1,1'-Carbonyldiimidazole (CDI) (Adapted from Neel, A. J., & Zhao, R. (2018). Org. Lett., 20, 2024-2027.)[3]
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting bisoxime in an appropriate anhydrous solvent (e.g., THF, acetonitrile).
-
Reagent Addition: To the stirred solution, add 1,1'-carbonyldiimidazole (CDI) in a single portion at room temperature. The reaction is typically run at a 1:1 or slight excess molar ratio of CDI to bisoxime.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within a few hours.
-
Workup: Once the reaction is complete, quench with water or a mild aqueous acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing Workflows and Relationships
Diagram 1: General Troubleshooting Workflow for Low Yield in 1,2,5-Oxadiazole Synthesis
Caption: A logical workflow for troubleshooting low-yield issues.
Diagram 2: Thermal Stability Decision Pathway
Caption: Decision-making for assessing thermal risks.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]
- 4. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 9. Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Reaction Conditions for 1,2,5-Oxadiazole-3-carboxylic acid Functionalization
Welcome to the technical support center for the functionalization of 1,2,5-Oxadiazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for activating this compound for amide coupling?
A1: The most common methods involve converting the carboxylic acid into a more reactive species. This can be achieved by forming an active ester in situ using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by using a carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).[1] Alternatively, the carboxylic acid can be converted to the acyl chloride, 1,2,5-Oxadiazole-3-carbonyl chloride, using reagents like thionyl chloride or oxalyl chloride.[2] This acyl chloride is highly reactive towards nucleophiles like amines.[2]
Q2: I am observing low yields in my amide coupling reactions. What are the potential causes and solutions?
A2: Low yields can stem from several factors. The 1,2,5-oxadiazole ring is electron-withdrawing, which can reduce the nucleophilicity of the carboxylate and make the carboxylic acid more acidic. Incomplete activation of the carboxylic acid, side reactions, or difficult purification are common culprits. Ensure your reagents and solvents are anhydrous, as water can hydrolyze the activated species. Consider using a stronger coupling reagent like HATU. Pre-activating the carboxylic acid for a short period before adding the amine can also improve yields. Finally, carefully monitor your reaction by TLC or LC-MS to check for starting material consumption and the formation of byproducts.
Q3: Is decarboxylation a concern when working with this compound?
A3: Yes, decarboxylation can be a potential side reaction, especially under harsh heating conditions. The stability of azole carboxylic acids can be limited, and they are prone to losing CO2.[3] It is advisable to conduct functionalization reactions at or below room temperature if possible and to avoid prolonged heating unless necessary for the reaction to proceed.
Q4: What are the recommended purification methods for 1,2,5-oxadiazole derivatives?
A4: Purification is typically achieved through flash column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of your product. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.
Q5: Are there any specific safety precautions I should take when working with 1,2,5-oxadiazole compounds?
A5: Yes, 1,2,5-oxadiazole (furazan) derivatives, especially those with a high nitrogen content or energetic functional groups, can be thermally unstable and potentially explosive.[4][5] It is crucial to handle these compounds with care, avoid excessive heating, and use appropriate personal protective equipment (PPE). It is recommended to perform a safety assessment before scaling up any reaction.
Troubleshooting Guides
Amide Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Use a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous. Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine. |
| Low nucleophilicity of the amine. | Use a slight excess of the amine (1.2-1.5 equivalents). If the amine is a salt (e.g., hydrochloride), ensure an adequate amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) is added to liberate the free amine. | |
| Reaction temperature is too low. | While room temperature is a good starting point, some less reactive amines may require gentle heating (40-50 °C). Monitor the reaction closely for any decomposition. | |
| Formation of Multiple Byproducts | Side reactions of the activated ester. | Minimize the time the activated ester is present before the amine is added. Add the amine as soon as the activation is complete. |
| Decomposition of starting material or product. | Avoid excessive heating. Use milder reaction conditions if possible. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Co-elution with starting materials or reagents. | Optimize your column chromatography conditions. Try a different solvent system or a different stationary phase. A liquid-liquid extraction workup to remove acidic and basic impurities before chromatography can be beneficial. |
| Product is an oil or difficult to crystallize. | Trituration with a non-polar solvent (e.g., hexanes, diethyl ether) can sometimes induce solidification or remove impurities. |
Esterification Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Conversion to Ester | Insufficient acid catalysis. | Use a stronger acid catalyst or increase its concentration. Common catalysts include sulfuric acid or p-toluenesulfonic acid. |
| Presence of water. | Ensure all reagents and glassware are dry. For reactions that produce water, consider using a Dean-Stark apparatus to remove it azeotropically. | |
| Unfavorable equilibrium. | Use a large excess of the alcohol, which can also serve as the solvent. | |
| Hydrolysis of the Ester during Workup | Presence of acid or base during aqueous workup. | Neutralize the reaction mixture carefully before performing an aqueous extraction. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid. |
| Decarboxylation Side Reaction | High reaction temperatures. | Use the mildest possible conditions. Consider alternative esterification methods that do not require high temperatures, such as using an alkyl halide with a carboxylate salt. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is a high-efficiency method suitable for a wide range of amines.
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to make a ~0.2 M solution and stir until dissolved.
-
Add the desired amine (1.1 eq) to the solution.
-
Add a non-nucleophilic base such as DIPEA (2.5 eq) and stir for 5 minutes.
-
Add HATU (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Esterification using Acid Catalysis (for Methyl Ester)
This is a standard protocol for the formation of a methyl ester.
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add methanol in a quantity to act as both reactant and solvent (e.g., to make a 0.1 M solution).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (around 65 °C) and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Data Presentation
The following tables provide representative data for the functionalization of this compound. Please note that actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Amide Coupling with Various Amines
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Representative Yield (%) |
| Aniline | HATU | DIPEA | DMF | 6 | 25 | 75-85 |
| Benzylamine | EDC/HOBt | Et₃N | DCM | 12 | 25 | 80-90 |
| Morpholine | HATU | DIPEA | DMF | 4 | 25 | 85-95 |
| tert-Butylamine | HATU | DIPEA | DMF | 24 | 50 | 40-60 |
Table 2: Esterification with Various Alcohols
| Alcohol | Catalyst | Solvent | Time (h) | Temp (°C) | Representative Yield (%) |
| Methanol | H₂SO₄ | Methanol | 12 | 65 | 80-90 |
| Ethanol | H₂SO₄ | Ethanol | 16 | 78 | 75-85 |
| Isopropanol | H₂SO₄ | Isopropanol | 24 | 82 | 60-70 |
Visualizations
Caption: Troubleshooting workflow for low yields in amide coupling reactions.
Caption: General experimental workflow for the functionalization of this compound.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar 1,2,5-Oxadiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with polar 1,2,5-oxadiazole (furazan) derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar 1,2,5-oxadiazole derivatives, offering step-by-step solutions.
Issue 1: Product is a Persistent Oil or Sticky Gum
Symptoms:
-
The crude product does not solidify upon solvent removal.
-
The product is difficult to handle and load for chromatographic purification.
Possible Causes:
-
Presence of residual high-boiling point solvents (e.g., DMF, DMSO).[1][2]
-
Contamination with impurities that inhibit crystallization.
-
The inherent nature of the compound to exist as an oil at room temperature.
Troubleshooting Steps:
-
Remove Residual High-Boiling Solvents:
-
Azeotropic Distillation: Dissolve the oily product in a volatile solvent like dichloromethane (DCM) or ethyl acetate. Add a co-solvent such as toluene and evaporate under reduced pressure. The toluene will form an azeotrope with high-boiling solvents, facilitating their removal. Repeat this process multiple times.[1][2]
-
Aqueous Work-up: If the product is not water-soluble, perform multiple washes of the organic layer with water or brine during liquid-liquid extraction to remove water-miscible solvents like DMF or DMSO.[1][2]
-
Lyophilization (Freeze-drying): If the compound is water-soluble and stable, lyophilization can be an effective method to remove residual water and other volatile solvents.[1][2]
-
-
Induce Solidification:
-
Trituration: Stir the oil or gum vigorously with a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are soluble. Good starting solvents include hexanes or diethyl ether.[1] The product may slowly solidify and can then be collected by filtration.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystallization.
-
Seeding: If a small amount of pure, solid material is available, add a seed crystal to the concentrated solution to induce crystallization.
-
Issue 2: Co-elution of Product with Polar Impurities During Column Chromatography
Symptoms:
-
Inability to achieve baseline separation between the product and impurities on TLC.
-
Overlapping peaks in HPLC or collected fractions containing both product and impurities.
Possible Causes:
-
Similar polarities of the product and impurities (e.g., unreacted starting materials, byproducts).[1]
-
Inappropriate solvent system or stationary phase.
Troubleshooting Steps:
-
Optimize the Eluent System:
-
Gradient Elution: Switch from an isocratic (constant solvent mixture) to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with close Rf values.[1]
-
Solvent System Modification: For polar compounds that do not move from the baseline even with 100% ethyl acetate, consider more aggressive solvent systems.[2] A common strategy is to add a small percentage of methanol to dichloromethane. For very polar compounds, a system containing ammonia (e.g., 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane) can be effective.[2]
-
-
Change the Stationary Phase:
-
Deactivate Silica Gel:
-
Alternative Purification Techniques:
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure crystalline products and can be more effective than chromatography for removing closely related impurities.[2]
-
Preparative TLC or HPLC: For small quantities of material or very difficult separations, these techniques can provide higher resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 1,2,5-oxadiazole derivatives?
A1: Common impurities depend on the synthetic route but often include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, in syntheses starting from amidoximes, residual amidoxime or O-acylamidoxime intermediates may be present.[1] When using 1,3-dipolar cycloaddition, dimerization of the nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing reaction.[5]
Q2: My 1,2,5-oxadiazole derivative appears to be unstable during purification. What can I do?
A2: The stability of the 1,2,5-oxadiazole ring can be influenced by factors such as heat, pH, and light.[6] Some derivatives can undergo rearrangements.[7] To minimize degradation, use neutral, anhydrous conditions for workup and purification, and avoid excessive heat.[5] Storing the compound in a dry, dark environment is also recommended.[5] To check for stability on silica gel, you can run a 2D TLC.[3]
Q3: How can I effectively remove a high-boiling solvent like DMSO from my reaction mixture before purification?
A3: High-boiling solvents like DMSO can be challenging to remove completely.[1][2]
-
Aqueous Extraction: If your product is not water-soluble, washing the organic layer multiple times with water or brine is an effective first step.[1][2]
-
Azeotropic Removal: Dissolving the crude product in a solvent like toluene and evaporating under reduced pressure can effectively remove residual DMSO.[1][2]
-
Lyophilization: If your compound is soluble in water, dissolving the mixture in water and freeze-drying can remove DMSO.[1][2]
Q4: Is there a general, chromatography-free method for purifying polar 1,2,5-oxadiazole derivatives?
A4: While not universally applicable, several strategies can minimize the need for chromatography:
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline products if a suitable solvent system can be found.[2]
-
Liquid-Liquid Extraction: A well-planned extraction procedure can remove many impurities. This involves washing the organic layer with acidic and basic solutions to remove basic and acidic impurities, respectively.[1]
-
Trituration: This technique is useful for solidifying oily products and removing soluble impurities.[1]
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Polar 1,2,5-Oxadiazole Derivatives
| Polarity of Compound | Recommended Starting Solvent System | Modifiers for Increased Polarity |
| Moderately Polar | Hexane/Ethyl Acetate (e.g., 1:1) | Increase proportion of Ethyl Acetate |
| Polar | Dichloromethane/Methanol (e.g., 9:1) | Increase proportion of Methanol |
| Very Polar | Dichloromethane/Methanol with 1% NH4OH | Increase proportion of Methanol/NH4OH |
Table 2: Troubleshooting Summary for Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Oily/Gummy Product | Residual high-boiling solvents | Azeotropic distillation with toluene, extensive aqueous washes.[1][2] |
| Co-elution in Chromatography | Similar polarity of compounds | Gradient elution, change stationary phase (Alumina, C18), modify mobile phase (e.g., add MeOH or NH4OH).[1][2] |
| Product Degradation | Sensitivity to acidic silica gel | Deactivate silica with a base, use neutral alumina, or opt for recrystallization.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the sample is not soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[8]
-
Elution: Start with the low polarity solvent system and gradually increase the polarity (e.g., from 5% ethyl acetate in hexanes to 10%, then 20%, etc.).[1]
-
Fraction Collection: Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.[1]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential recrystallization solvent with heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Scale-up Synthesis of 1,2,5-Oxadiazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,2,5-Oxadiazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with the synthesis of this compound?
A1: The 1,2,5-oxadiazole ring is an energetic functional group, and its derivatives, particularly low molecular weight intermediates, should be handled with extreme caution.[1] Key safety concerns include:
-
Thermal Instability: Both starting materials and the final product can be thermally sensitive, posing a risk of decomposition, especially at elevated temperatures.
-
Exothermic Reactions: The synthesis steps, such as oxidation, can be highly exothermic, leading to potential thermal runaways if not properly controlled.[2]
-
Explosive Potential: Nitro and azido derivatives of 1,2,5-oxadiazoles are known to have explosive properties. While the parent carboxylic acid is not explicitly in this category, its energetic nature necessitates careful handling.[2]
Q2: What are the common synthetic routes for preparing this compound?
A2: There are two primary synthetic routes for this compound:
-
Hydrolysis of a Nitrile Precursor: This involves the hydrolysis of 1,2,5-oxadiazole-3-carbonitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[3][4][5]
-
Cyclization of a Glyoxime Derivative: This route involves the dehydration and cyclization of a suitable glyoxime precursor. For example, the synthesis of the related 4-methyl-1,2,5-oxadiazole-3-carboxylic acid involves the cyclization of (2E,3E)-butane-2,3-dione dioxime.[1]
Q3: Are there any recommended strategies for improving the safety of the scale-up process?
A3: Yes, for large-scale synthesis, consider the following safety-guided strategies:
-
Continuous Flow Synthesis: For potentially hazardous steps, such as the initial cyclization, a continuous flow process can mitigate risks associated with the thermal instability of reactants and products by minimizing the reaction volume at any given time.[2]
-
Portion-wise Addition: For highly exothermic reactions, such as oxidations, the portion-wise addition of reagents helps to control the reaction temperature and prevent the accumulation of reactive chemicals.[2]
-
Isolation as a Salt: To avoid handling the potentially explosive solid form of the final product, it can be isolated as a more stable salt, such as an N-methyl morpholine salt.[2]
Troubleshooting Guides
Route 1: Hydrolysis of 1,2,5-Oxadiazole-3-carbonitrile
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Nitrile | Insufficient reaction time or temperature. | Ensure the reaction is heated under reflux for an adequate period. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).[3][5] |
| Inadequate acid or base concentration. | Use a sufficiently concentrated acid (e.g., dilute HCl) or base (e.g., 10% NaOH) solution.[3][5] | |
| Isolation of Amide Intermediate Instead of Carboxylic Acid | Incomplete hydrolysis. | The hydrolysis of nitriles proceeds through an amide intermediate.[4][5] Extend the reaction time and/or increase the temperature to ensure complete conversion to the carboxylic acid. |
| Low Yield of Carboxylic Acid after Basic Hydrolysis and Acidification | Incomplete precipitation of the carboxylic acid. | After acidification, ensure the solution is sufficiently acidic (check with pH paper). Cool the solution in an ice bath to maximize precipitation. |
| The carboxylic acid is partially soluble in the aqueous solution. | If the product has some water solubility, perform multiple extractions with a suitable organic solvent after acidification. | |
| Product is a Salt Instead of the Free Carboxylic Acid (after basic hydrolysis) | Insufficient acidification during work-up. | Add a strong acid (e.g., HCl) until the solution is acidic to ensure the conversion of the carboxylate salt to the free carboxylic acid.[3] |
| Evolution of Ammonia Gas (Basic Hydrolysis) | This is an expected byproduct of the reaction. | Ensure the reaction is performed in a well-ventilated fume hood as ammonia gas is liberated from the reaction of ammonium ions with the base.[3][5] |
Route 2: Cyclization of a Glyoxime Precursor (Conceptual)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1,2,5-Oxadiazole Ring | Ineffective dehydrating agent. | A variety of dehydrating agents can be used for this type of cyclization. Experiment with different agents (e.g., phosphorus pentoxide, thionyl chloride) to find the optimal one for your substrate. |
| Side reactions, such as decomposition of the starting material or product. | Optimize the reaction temperature. For thermally sensitive compounds, lower temperatures and longer reaction times may be necessary. A continuous flow setup can also help to control reaction conditions and minimize decomposition.[1] | |
| Hydrolysis-based side products. | Ensure anhydrous conditions if the dehydrating agent is sensitive to water. | |
| Difficulty in Product Isolation | The product is volatile. | For low molecular weight oxadiazoles, consider extraction rather than distillation for isolation to avoid product loss.[1] |
| The product is an oil. | Try to form a solid derivative or salt for easier handling and purification. | |
| Safety Concerns during Reaction | Exothermic reaction. | For scale-up, use portion-wise addition of reagents and ensure adequate cooling. Monitor the internal reaction temperature closely.[1] |
| Thermal instability of the product. | Utilize a post-reaction cooling loop before work-up to prevent product decomposition.[1] |
Quantitative Data Summary
Due to the limited availability of specific scale-up data for this compound, the following table summarizes the general conditions and considerations for the two primary synthetic routes.
| Parameter | Route 1: Nitrile Hydrolysis | Route 2: Glyoxime Cyclization (Conceptual) |
| Starting Materials | 1,2,5-Oxadiazole-3-carbonitrile, Acid/Base, Water | Glyoxime derivative, Dehydrating agent |
| Key Reaction Type | Hydrolysis | Dehydration, Cyclization |
| Typical Conditions | Reflux in aqueous acid or base[3][5] | Varies with dehydrating agent, may require heating |
| Pros | Often a high-yielding reaction; starting nitrile may be accessible. | Can be a direct route to the oxadiazole ring. |
| Cons | Requires a pre-synthesized oxadiazole nitrile; can require harsh conditions (strong acid/base, high temp). | Potential for low yields and side reactions; safety concerns with energetic compounds and exothermic reactions.[1] |
| Scale-up Considerations | Good heat management is necessary; corrosion of reactors by strong acids/bases. | High potential for thermal runaway; a continuous flow process is recommended for safety.[2] |
Experimental Protocols
Note: These are representative protocols based on general chemical principles and may require optimization for your specific setup and scale.
Protocol 1: Acid-Catalyzed Hydrolysis of 1,2,5-Oxadiazole-3-carbonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,5-oxadiazole-3-carbonitrile.
-
Reagent Addition: Add a dilute solution of hydrochloric acid (e.g., 3 M HCl).
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Purification: Wash the solid with cold water and dry. Recrystallize from a suitable solvent if necessary.
Protocol 2: Base-Catalyzed Hydrolysis of 1,2,5-Oxadiazole-3-carbonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,5-oxadiazole-3-carbonitrile.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Reaction: Heat the mixture to reflux and maintain for several hours, ensuring the reaction is conducted in a well-ventilated fume hood to handle the ammonia gas produced.[3][5] Monitor the reaction until completion.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath.
-
Acidification: Slowly add cold, concentrated hydrochloric acid with stirring until the solution is acidic (pH < 2).
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Purification: Wash the solid with cold water and dry. Recrystallize if necessary.
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Workflow for Low Product Yield.
Caption: Safety Considerations and Mitigation Strategies.
References
Validation & Comparative
1,2,5-Oxadiazole-3-carboxylic Acid: A Bioisosteric Alternative in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to successful molecular design and synthesis. This guide provides a comparative analysis of 1,2,5-oxadiazole-3-carboxylic acid against other carboxylic acids, focusing on its role as a bioisostere in modifying physicochemical properties for enhanced biological activity.
In the landscape of drug discovery and medicinal chemistry, carboxylic acids are a ubiquitous functional group, crucial for interacting with biological targets. However, their inherent properties, such as acidity and polarity, can sometimes hinder pharmacokinetic profiles, affecting absorption, distribution, metabolism, and excretion (ADME). This has led to the exploration of carboxylic acid bioisosteres—functional groups that mimic the steric and electronic characteristics of a carboxylic acid while offering improved physicochemical properties. This compound has emerged as a noteworthy heterocyclic bioisostere, offering a unique scaffold for modulating these properties.
Physicochemical Properties: A Comparative Overview
The decision to replace a traditional carboxylic acid with a bioisostere like this compound is driven by the desire to fine-tune a molecule's properties. Key parameters include the acid dissociation constant (pKa) and the partition coefficient (logP), which influence a compound's ionization state and lipophilicity at physiological pH.
| Compound/Bioisostere | Structure | pKa | logP (Calculated) | Molecular Weight ( g/mol ) |
| This compound | C3H2N2O3 | ~3-4 (estimated) | -0.4 | 114.06 |
| Benzoic Acid | C7H6O2 | 4.20 | 1.87 | 122.12 |
| Acetic Acid | C2H4O2 | 4.76 | -0.17 | 60.05 |
| Tetrazole-5-carboxylic acid | C2H2N4O2 | ~2-3 (estimated) | -1.5 | 114.05 |
| 3-Hydroxyisoxazole | C3H3NO2 | 4.4 | 0.2 | 85.06 |
Note: The pKa and logP for this compound and its tetrazole analogue are estimated based on the properties of similar structures as specific experimental values were not available in the cited literature. Calculated logP values can vary depending on the algorithm used.
The data suggests that the 1,2,5-oxadiazole ring, when incorporated into a carboxylic acid structure, can influence its acidity and lipophilicity, making it a valuable tool for medicinal chemists.
Performance in Synthesis: A Focus on Amide Bond Formation
The synthesis of amide derivatives from this compound would typically proceed through the activation of the carboxylic acid, followed by reaction with an amine.
Experimental Protocols
General Protocol for Amide Synthesis using this compound:
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
In a clean, dry flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and the organic base (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add the amine (1 equivalent) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-24 hours, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Application in Drug Discovery: Targeting IDO1 and PLpro
The rationale for using bioisosteres like this compound is particularly evident in drug discovery, where fine-tuning molecular properties can lead to improved efficacy and safety. Derivatives of oxadiazoles have been investigated as inhibitors of various enzymes, including Indoleamine 2,3-dioxygenase 1 (IDO1) and the Papain-like protease (PLpro) of coronaviruses.
IDO1 Signaling Pathway
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] Its upregulation in cancer cells leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the production of immunosuppressive metabolites like kynurenine.[1][2] This creates an immunosuppressive tumor microenvironment. Inhibitors of IDO1 are therefore of great interest in oncology.
PLpro Mechanism of Action
The Papain-like protease (PLpro) of coronaviruses is a multifunctional enzyme essential for viral replication and evasion of the host's innate immune response.[3][4][5] It cleaves the viral polyprotein and also removes ubiquitin and ISG15 (an interferon-stimulated gene product) from host proteins, a process known as deubiquitination and deISGylation, respectively.[3][4][5] This interference with the ubiquitin and ISG15 signaling pathways helps the virus to dampen the host's antiviral response.
Conclusion
This compound represents a valuable building block for synthetic and medicinal chemists. While direct comparisons of its synthetic performance with common carboxylic acids are not extensively documented, its utility as a bioisostere is well-established. By offering a scaffold with distinct physicochemical properties, it allows for the rational design of molecules with potentially improved pharmacokinetic and pharmacodynamic profiles. Its application in the development of inhibitors for targets like IDO1 and PLpro underscores its importance in the ongoing quest for novel therapeutics. Further research into the synthetic utility and comparative performance of this and other heterocyclic carboxylic acids will undoubtedly contribute to the advancement of drug discovery.
References
- 1. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and inhibition of the papain-like protease, PLpro, of SARS-CoV-2 | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 5. researchgate.net [researchgate.net]
Unveiling the Potent Biological Activity of 1,2,5-Oxadiazole Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel pharmacophores with enhanced biological activity is a continuous endeavor. Among the myriad of heterocyclic compounds, the 1,2,5-oxadiazole scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of pharmacological properties. This guide provides a comparative analysis of the biological activity of 1,2,5-Oxadiazole-3-carboxylic acid analogs, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery programs.
The 1,2,5-oxadiazole ring, also known as furazan, is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This unique arrangement imparts distinct physicochemical properties that contribute to its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. This guide will delve into specific examples of this compound analogs and compare their potencies and mechanisms of action.
Comparative Biological Activity of 1,2,5-Oxadiazole Analogs
The following table summarizes the quantitative biological activity data for a selection of this compound analogs and related derivatives, highlighting their potential in different therapeutic areas.
| Compound ID | Analog Type | Target | Assay Type | Activity (IC50/EC50) | Reference |
| Compound 23 | 1,2,5-Oxadiazole-3-carboximidamide derivative | hIDO1 | Enzymatic Assay | 108.7 nM | [1] |
| hIDO1 expressing HEK293T cells | Cellular Assay | 19.88 nM | [1] | ||
| Compound 25 | 1,2,5-Oxadiazole-3-carboximidamide derivative | hIDO1 | Enzymatic Assay | 178.1 nM | [1] |
| hIDO1 expressing HEK293T cells | Cellular Assay | 68.59 nM | [1] | ||
| Compound 26 | 1,2,5-Oxadiazole-3-carboximidamide derivative | hIDO1 | Enzymatic Assay | 139.1 nM | [1] |
| hIDO1 expressing HEK293T cells | Cellular Assay | 57.76 nM | [1] | ||
| Ligand 3·HCl | 1,2,5-Oxadiazole ligand | STAT3 | Dimerization Assay | 8.2 µM | [2][3] |
| STAT1 | Dimerization Assay | > 30 µM | [2][3] | ||
| HCT-116 cells | Cytotoxicity Assay | 95.2 µM | [2][3] | ||
| Pt-3 | Platinum(II) complex with 1,2,5-oxadiazole ligand | STAT3 | Dimerization Assay | 1.4 µM | [2][3] |
| HCT-116 cells | Cytotoxicity Assay | 18.4 µM | [2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated.
The diagram above illustrates the role of Indoleamine 2,3-dioxygenase 1 (IDO1) in tryptophan metabolism, which leads to tumor immunosuppression. The 1,2,5-oxadiazole-3-carboximidamide derivatives act as inhibitors of IDO1, thereby blocking this pathway.[1]
This workflow outlines the experimental process for evaluating the anticancer properties of 1,2,5-oxadiazole-based STAT3 inhibitors, from synthesis to in vivo testing.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
hIDO1 Enzymatic and Cellular Assays[1]
Enzymatic Assay: The inhibitory activity against human IDO1 (hIDO1) was determined using an in vitro enzymatic assay. The reaction mixture contained recombinant hIDO1 enzyme, L-Tryptophan as the substrate, and the test compounds at various concentrations. The reaction was initiated by the addition of ascorbic acid and methylene blue. Following incubation, the production of kynurenine was measured by spectrophotometry at a specific wavelength. The IC50 values were calculated by fitting the dose-response curves using appropriate software.
Cellular Assay: HEK293T cells overexpressing hIDO1 were used to assess the cellular potency of the compounds. The cells were treated with the test compounds for a specified period. The concentration of kynurenine in the cell culture supernatant was quantified using a colorimetric assay. The cellular IC50 values were then determined from the concentration-response data.
STAT3 Dimerization Inhibition and Cytotoxicity Assays[2][3]
STAT3 Dimerization Inhibition Assay: The ability of the compounds to inhibit the dimerization of STAT3 was evaluated using a fluorescence polarization-based assay. Recombinant STAT3 protein was incubated with a fluorescently labeled phosphopeptide probe that mimics the STAT3 binding site. The test compounds were added at varying concentrations, and the change in fluorescence polarization was measured. A decrease in polarization indicated the inhibition of STAT3 dimerization. IC50 values were calculated from the resulting dose-response curves. A similar assay was performed for STAT1 to determine selectivity.
Cytotoxicity Assay: The cytotoxic effects of the compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human colorectal carcinoma (HCT-116) cells were seeded in 96-well plates and treated with different concentrations of the test compounds for 72 hours. After incubation, MTT solution was added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured at 570 nm, and the IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability.
Conclusion
The this compound scaffold and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics. The data presented in this guide highlight the potent and selective inhibitory activities of these derivatives against important biological targets such as IDO1 and STAT3. The detailed experimental protocols provide a foundation for further research and development in this area. By leveraging the structure-activity relationships and mechanistic insights gained from these studies, researchers can continue to optimize the 1,2,5-oxadiazole core to design next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vivo active 1,2,5-oxadiazole Pt(II) complex: A promising anticancer agent endowed with STAT3 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oak.kribb.re.kr [oak.kribb.re.kr]
A Comparative Spectroscopic Analysis of 1,2,5-Oxadiazole-3-carboxylic Acid and Its Isomers for Researchers and Drug Development Professionals
A detailed spectroscopic comparison of 1,2,5-oxadiazole-3-carboxylic acid and its key isomers—1,2,4-oxadiazole-3-carboxylic acid, 1,2,4-oxadiazole-5-carboxylic acid, and 1,3,4-oxadiazole-2-carboxylic acid—is presented for researchers in drug discovery and organic synthesis. Due to the limited availability of public spectroscopic data for the parent compounds, this guide utilizes data from simple substituted derivatives to highlight the distinguishing spectral features of each oxadiazole scaffold.
The oxadiazole rings are important five-membered heterocyclic motifs in medicinal chemistry, known for their wide range of biological activities. The subtle differences in the arrangement of nitrogen and oxygen atoms among their isomers can significantly influence their physicochemical properties and biological activities. A thorough understanding of their spectroscopic characteristics is crucial for unambiguous identification and characterization. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for representative substituted derivatives of each oxadiazole carboxylic acid isomer. It is important to note that the exact chemical shifts, vibrational frequencies, and fragmentation patterns will vary with different substituents.
Table 1: ¹H NMR Spectroscopic Data of Substituted Oxadiazole Carboxylic Acid Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | - | Data not available |
| 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | - | Data not available |
| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | - | Data not available |
Table 2: ¹³C NMR Spectroscopic Data of Substituted Oxadiazole Carboxylic Acid Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | - | Data not available |
| 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | - | Data not available |
| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | - | Data not available |
Table 3: IR Spectroscopic Data of Substituted Oxadiazole Carboxylic Acid Derivatives
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | Data not available |
| 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | Data not available |
| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | ~1700-1720 (C=O stretch of carboxylic acid), ~2500-3300 (broad O-H stretch of carboxylic acid)[1] |
Table 4: Mass Spectrometry Data of Substituted Oxadiazole Carboxylic Acid Derivatives
| Compound | Ionization Mode | m/z |
| 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | - | Data not available |
| 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | ESI | 219.1 [M+H]⁺[2] |
| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | - | Data not available |
Note: The lack of comprehensive data in the tables highlights the scarcity of publicly available spectroscopic information for these specific compounds.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of oxadiazole carboxylic acids, based on methods reported for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent depends on the solubility of the compound.
-
Data Acquisition: Spectra are referenced to the residual solvent peak. For ¹³C NMR, broadband proton decoupling is used to simplify the spectrum.
-
Analysis: The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are analyzed to elucidate the structure. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a downfield chemical shift and may be exchangeable with D₂O.
Infrared (IR) Spectroscopy
IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Solid samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are usually recorded in the range of 4000-400 cm⁻¹.
-
Analysis: The presence of characteristic absorption bands is used to identify functional groups. For oxadiazole carboxylic acids, key absorptions include a broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (typically ~1700-1730 cm⁻¹), and vibrations associated with the C=N and C-O bonds within the oxadiazole ring (typically in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively).
Mass Spectrometry (MS)
Mass spectra are obtained using various ionization techniques, with Electrospray Ionization (ESI) being common for these types of molecules.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.
-
Data Acquisition: High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS).
-
Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight of the compound. The fragmentation pattern can provide structural information about the oxadiazole ring and its substituents.
Comparative Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of oxadiazole carboxylic acid isomers.
Caption: Workflow for the spectroscopic analysis and comparison of oxadiazole carboxylic acid isomers.
This guide provides a foundational framework for the spectroscopic analysis of this compound and its isomers. The provided data, although based on substituted derivatives, offers valuable insights into the characteristic spectral regions for these important heterocyclic compounds. Researchers are encouraged to consult the primary literature for more specific data related to their compounds of interest.
References
Performance Showdown: 1,2,5-Oxadiazole-Based Energetic Materials Challenge Incumbent RDX
A new class of energetic materials derived from 1,2,5-oxadiazole frameworks is demonstrating performance characteristics that rival and, in some cases, surpass the widely used explosive, RDX. These emerging compounds, particularly those incorporating additional nitrogen-rich heterocyclic rings, exhibit promising combinations of high detonation performance and reduced sensitivity, positioning them as potential next-generation high-energy-density materials.
Researchers are actively exploring the synthesis and characterization of energetic materials that leverage the high heat of formation inherent to the 1,2,5-oxadiazole (furazan) ring. By functionalizing this core structure with various explosophoric groups, scientists are tuning the energetic output and stability of these novel compounds. A notable example is the family of materials based on a combined 1,2,4-oxadiazole and 1,2,5-oxadiazole backbone, which has yielded derivatives with superior detonation velocities and pressures when compared to RDX.[1][2]
This guide provides a comparative analysis of a representative 1,2,5-oxadiazole-based energetic material, specifically the hydroxylammonium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate, against the benchmark explosive, RDX.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of the selected 1,2,5-oxadiazole derivative and RDX, based on experimental and calculated data.
| Performance Parameter | 1,2,5-Oxadiazole Derivative (Hydroxylammonium Salt) | RDX (Cyclotrimethylene trinitramine) |
| Detonation Velocity (vD) | 8,822 m/s | ~8,750 m/s[3] |
| Detonation Pressure (P) | 35.1 GPa | ~34 GPa |
| Density (ρ) | 1.821 g/cm³ | ~1.82 g/cm³ |
| Impact Sensitivity (IS) | 40 J | ~7.5 J[3] |
| Friction Sensitivity (FS) | >360 N | ~120 N[3] |
| Thermal Decomposition (Td) | 175 °C (DSC) | ~204 °C (Melting Point)[4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of the 1,2,5-oxadiazole derivative and the standard procedures for characterizing its energetic properties.
Synthesis of Hydroxylammonium [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene Nitrate
The synthesis of this energetic material is a multi-step process starting from 1,2,4-oxadiazole-3-carboxyamidoxime. The general workflow is outlined below.
Step 1: Synthesis of [3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene Acetate In a suitable reaction vessel, 1,2,4-oxadiazole-3-carboxyamidoxime is dissolved in a mixed solvent of anisole and toluene. Pyridine is added to the stirred mixture at room temperature. A solution of 2-chloro-2-oxoethyl acetate in the same mixed solvent is then added dropwise. After the addition is complete, the reaction mixture is heated to 135°C for 4 hours. Upon cooling, the product is collected by filtration.[1][2]
Step 2: Synthesis of [3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methanol The acetate intermediate from the previous step is subjected to hydrolysis to yield the corresponding methanol derivative. This typically involves reacting the acetate with a base, such as aqueous ammonia, in a solvent like methanol at room temperature.[2]
Step 3: Synthesis of [3-(4-Nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate The methanol derivative is then nitrated to introduce the energetic nitroamino and nitrate ester groups. This is a critical step that significantly increases the energetic performance of the molecule. The nitration is typically carried out using a potent nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions.[2]
Step 4: Formation of the Hydroxylammonium Salt The final step involves the formation of the energetic salt. The nitrated compound is reacted with hydroxylamine in a suitable solvent to yield the hydroxylammonium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate. This salt often exhibits improved stability and handling characteristics compared to the neutral compound.[1][2]
Characterization Protocols
Differential Scanning Calorimetry (DSC) Thermal stability and decomposition characteristics are determined using DSC. A small sample (typically 1-5 mg) is placed in an aluminum crucible. The crucible is then heated at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample relative to a reference is measured as a function of temperature. The onset of an exothermic peak indicates the decomposition temperature.[5][6]
Impact Sensitivity Testing (BAM Fallhammer) The impact sensitivity is determined using a BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus. A small, measured amount of the energetic material is placed on the anvil of the device. A specified weight is dropped from varying heights onto the sample. The height at which a reaction (e.g., detonation, smoke, or flame) occurs in 50% of the trials (the H50 value) is determined using a statistical method like the Bruceton test. The impact energy is reported in Joules (J).[7][8]
Friction Sensitivity Testing (BAM Friction Apparatus) The friction sensitivity is measured using a BAM friction tester. A small sample of the material is placed on a porcelain plate. A porcelain pin is then pressed onto the sample with a specific load and moved across the plate. The test is repeated with increasing loads until a reaction (e.g., crackling, sparks, or flame) is observed. The result is reported as the load in Newtons (N) at which a reaction occurs.[9][10]
Logical Framework for Performance Evaluation
The assessment of a new energetic material involves a hierarchical evaluation of its properties. The logical flow from synthesis to performance characterization is crucial for a comprehensive understanding of its potential.
References
- 1. RDX - Wikipedia [en.wikipedia.org]
- 2. matec-conferences.org [matec-conferences.org]
- 3. yugoimport.com [yugoimport.com]
- 4. publications.drdo.gov.in [publications.drdo.gov.in]
- 5. mdpi.com [mdpi.com]
- 6. web.williams.edu [web.williams.edu]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. smsenergetics.com [smsenergetics.com]
- 10. utec-corp.com [utec-corp.com]
A Researcher's Guide to Validating the Structure of 1,2,5-Oxadiazole-3-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comprehensive overview of the analytical techniques used to validate the structure of 1,2,5-oxadiazole-3-carboxylic acid derivatives, alongside a comparison with common bioisosteric alternatives.
The 1,2,5-oxadiazole (furazan) ring is a key pharmacophore in medicinal chemistry, known for its role in various biologically active compounds.[1] Its derivatives have shown a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide will delve into the spectroscopic and analytical methods essential for the unambiguous characterization of these promising molecules.
Spectroscopic and Analytical Characterization
A multi-technique approach is crucial for the definitive structural elucidation of this compound derivatives. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound and its simple alkyl esters, characteristic chemical shifts are expected for the oxadiazole ring protons and carbons.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 1,2,5-Oxadiazole Derivatives and Alternatives
| Compound Class | Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |
| This compound Derivatives | Oxadiazole Ring Proton | 8.0 - 8.5 | - |
| Oxadiazole Ring Carbons | 140 - 160 | 140 - 160 | |
| Carboxylic Acid Proton | 10.0 - 13.0 | - | |
| Carboxylic Acid Carbonyl | - | 160 - 175 | |
| 1,2,4-Oxadiazole Derivatives | Oxadiazole Ring Proton | 8.5 - 9.0 | - |
| Oxadiazole Ring Carbons | 165 - 180 | 165 - 180 | |
| 1,3,4-Oxadiazole Derivatives | Oxadiazole Ring Proton | 8.8 - 9.2 | - |
| Oxadiazole Ring Carbons | 155 - 165 | 155 - 165 | |
| Tetrazole Acetic Acid Derivatives | Tetrazole Ring Proton | 9.0 - 9.5 | - |
| Tetrazole Ring Carbon | 145 - 160 | 145 - 160 | |
| Methylene Protons | 4.0 - 4.5 | - |
Note: Chemical shifts are approximate and can be influenced by the solvent and substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The carboxylic acid and oxadiazole moieties have distinct absorption bands.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| C=O stretch | 1700-1725 | |
| 1,2,5-Oxadiazole Ring | C=N stretch | 1580-1620 |
| N-O stretch | 1350-1450 | |
| Ring breathing | 900-1000 | |
| Tetrazole Ring | N-H stretch | 3000-3400 |
| C=N, N=N stretches | 1400-1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For this compound, common fragmentation pathways may involve the loss of the carboxylic acid group and cleavage of the oxadiazole ring.
Table 3: Expected Mass Spectrometry Fragmentation
| Compound | Key Fragmentation Pathways |
| This compound | Loss of H₂O (from carboxylic acid) |
| Loss of CO₂ (from carboxylic acid) | |
| Loss of NO | |
| Cleavage of the oxadiazole ring |
Comparison with Alternative Heterocyclic Scaffolds
In drug design, the 1,2,5-oxadiazole ring and the carboxylic acid group can often be replaced by other bioisosteric groups to modulate the compound's physicochemical properties and biological activity.
Table 4: Physicochemical Properties of 1,2,5-Oxadiazole and Common Alternatives
| Heterocycle | Acidity (pKa) of Carboxylic Acid Analogue | Lipophilicity (clogP) | Hydrogen Bond Donors/Acceptors |
| 1,2,5-Oxadiazole | ~3-4 | Moderate | 0/3 |
| 1,2,4-Oxadiazole | ~4-5 | Moderate | 0/3 |
| 1,3,4-Oxadiazole | ~4-5 | Moderate | 0/3 |
| Tetrazole | ~5-6 | Low | 1/3-4 |
Experimental Protocols
General Procedure for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
General Procedure for FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for liquids or solutions, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
General Procedure for Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Data Acquisition: Infuse the sample solution into the electrospray ionization source of the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode.
-
Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern to support the proposed structure.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in structural validation and the potential biological context of these derivatives, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.
Caption: Hypothetical signaling pathway showing a 1,2,5-oxadiazole derivative as a kinase inhibitor.
References
Comparative study of "1,2,5-oxadiazole" and "1,3,4-oxadiazole" in medicinal chemistry
In the landscape of medicinal chemistry, heterocyclic scaffolds are fundamental building blocks for the design of novel therapeutic agents. Among these, the five-membered oxadiazole isomers have garnered significant attention. This guide provides a detailed comparative analysis of two prominent isomers, 1,2,5-oxadiazole (also known as furazan) and 1,3,4-oxadiazole, for researchers, scientists, and drug development professionals. The comparison focuses on their synthesis, physicochemical properties, metabolic stability, and biological activities, supported by experimental data.
Introduction to Oxadiazole Isomers
Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. Their unique electronic properties, metabolic stability, and ability to act as bioisosteric replacements for amide and ester groups make them attractive scaffolds in drug discovery.[1][2] The arrangement of the heteroatoms within the ring gives rise to different isomers, with 1,2,5- and 1,3,4-oxadiazoles being of particular interest due to their distinct chemical and pharmacological profiles. The 1,3,4-oxadiazole ring is a common motif in many approved drugs, while the 1,2,5-oxadiazole core, especially in its N-oxide form (furoxan), is a well-known nitric oxide (NO) donor.[3][4]
Synthesis
The synthetic routes to 1,2,5-oxadiazoles and 1,3,4-oxadiazoles are distinct, reflecting their different structural arrangements.
1,2,5-Oxadiazole Synthesis: The most common method for synthesizing the 1,2,5-oxadiazole ring involves the cyclization of α-dioximes. This can be achieved through oxidative cyclization using reagents like sodium hypochlorite or through dehydration. A key feature of 1,2,5-oxadiazole chemistry is the synthesis of their N-oxide derivatives, known as furoxans, which are important nitric oxide donors. Furoxans can be synthesized by the dimerization of nitrile oxides generated from hydroximoyl chlorides.[5][6]
1,3,4-Oxadiazole Synthesis: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most frequently accomplished through the cyclodehydration of 1,2-diacylhydrazines.[7][8][9] This reaction can be promoted by a variety of reagents, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[10][11] Another common route is the oxidative cyclization of acylhydrazones.[10]
Figure 1: Comparative overview of the primary synthetic routes for 1,2,5- and 1,3,4-oxadiazoles.
Physicochemical Properties
The arrangement of heteroatoms in the oxadiazole ring significantly influences the physicochemical properties of the resulting compounds, such as lipophilicity and aqueous solubility. While direct comparative studies between 1,2,5- and 1,3,4-oxadiazole derivatives are limited, general trends can be observed.
| Property | 1,2,5-Oxadiazole | 1,3,4-Oxadiazole |
| General Characteristics | The furazan ring is susceptible to breaking. | Generally characterized by good chemical and thermal stability.[12][13] |
| Lipophilicity (logD) | Data is limited for direct comparison. | Often exhibits lower lipophilicity compared to 1,2,4-oxadiazole isomers, a favorable trait for drug candidates.[1] |
| Aqueous Solubility | Generally, solubility is substituent-dependent. | Favorable aqueous solubility is often observed, which is beneficial for drug formulation.[2] |
Table 1: Comparative Physicochemical Properties of 1,2,5-Oxadiazole and 1,3,4-Oxadiazole.
Metabolic Stability
Metabolic stability is a critical parameter in drug development, influencing the half-life and bioavailability of a compound. The oxadiazole ring is often incorporated into molecules to improve metabolic stability by replacing more labile ester or amide functionalities.[1]
| Isomer | Metabolic Stability Profile |
| 1,2,5-Oxadiazole | The stability of the 1,2,5-oxadiazole ring can be influenced by its substitution pattern. Some studies on 1,2,4-oxadiazoles suggest susceptibility to ring cleavage, a factor that may also be relevant for the 1,2,5-isomer.[14] |
| 1,3,4-Oxadiazole | Generally considered to have good metabolic stability.[13] Comparative studies with 1,2,4-oxadiazoles have shown that the 1,3,4-isomer often confers superior metabolic robustness.[14] |
Table 2: Comparative Metabolic Stability of 1,2,5-Oxadiazole and 1,3,4-Oxadiazole.
Biological Activities and Mechanisms of Action
Both 1,2,5- and 1,3,4-oxadiazole scaffolds are present in a wide array of biologically active compounds, with anticancer activity being a prominent feature.
Anticancer Activity
A significant number of derivatives from both oxadiazole isomers have demonstrated potent anticancer activities against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,5-Oxadiazole Derivatives | |||
| 3,4-diphenyl-1,2,5-oxadiazole-2-oxide (COX-2 inhibitor) | COX-2 Enzyme | 0.12 | [4] |
| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | P. falciparum NF54 | 0.034 | [15] |
| 1,3,4-Oxadiazole Derivatives | |||
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | [16] |
| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | Thymidine Phosphorylase | Potent Inhibition | [16] |
| 2-(2,3-Dihydrobenzo[b][3][16]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | Telomerase | 1.27 ± 0.05 | [17] |
| 3-(Benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine (STAT3 inhibitor) | MCF-7 (Breast) | 1.5 | [18] |
| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 (Breast) | Potent Activity | [19] |
Table 3: Selected Anticancer Activities of 1,2,5- and 1,3,4-Oxadiazole Derivatives.
Mechanisms of Action and Signaling Pathways
1,2,5-Oxadiazole N-Oxides (Furoxans) as Nitric Oxide Donors: A key mechanism of action for 1,2,5-oxadiazole N-oxides in cancer therapy is their ability to release nitric oxide (NO). NO has a dual role in cancer, promoting or inhibiting tumor growth depending on its concentration.[20][21] High concentrations of NO, as can be achieved with furoxan-based donors, are generally cytotoxic to cancer cells. The released NO can induce apoptosis through various signaling pathways, including the activation of soluble guanylate cyclase (sGC) and subsequent cGMP signaling, as well as through the generation of reactive nitrogen species (RNS) that cause DNA damage and cellular stress.[22][23][24]
Figure 2: Simplified signaling pathway of 1,2,5-oxadiazole N-oxides as nitric oxide donors leading to cancer cell apoptosis.
1,3,4-Oxadiazoles as STAT3 Inhibitors: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[18] Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[15][19][25] By inhibiting STAT3, these compounds can block the transcription of genes involved in cell survival and proliferation, leading to apoptosis and reduced tumor growth.
Figure 3: Inhibition of the STAT3 signaling pathway by 1,3,4-oxadiazole derivatives.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the oxadiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Human Liver Microsome (HLM) Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.
Figure 4: General workflow for the Human Liver Microsome (HLM) metabolic stability assay.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and the test compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint) of the compound.
Conclusion
Both 1,2,5-oxadiazole and 1,3,4-oxadiazole scaffolds offer unique and valuable properties for the development of new therapeutic agents. The 1,3,4-oxadiazole isomer is well-established in medicinal chemistry, often conferring favorable physicochemical and pharmacokinetic properties, and its derivatives have shown promise as inhibitors of various cancer-related targets, such as STAT3. The 1,2,5-oxadiazole ring, particularly in its N-oxide form, provides a valuable platform for the design of nitric oxide-donating drugs with potential applications in cancer therapy. The choice between these two isomers will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in the strategic selection and design of oxadiazole-based drug candidates.
References
- 1. ijdcs.com [ijdcs.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted 1,3,4-oxadiazole derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 9. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitric oxide and cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influence of nitric oxide signaling mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Mechanisms of Nitric Oxide in Cancer Progression, Signal Transduction, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2,5-Oxadiazole-3-carboxylic Acid Derivatives and Epacadostat as IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a promising target for cancer immunotherapy.[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2] Its overexpression in the tumor microenvironment leads to immunosuppression through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[2]
Epacadostat (INCB024360) is a potent, selective, and orally available inhibitor of IDO1 that reached late-stage clinical trials.[3][4] Despite promising early-phase results, the Phase III ECHO-301 trial, which evaluated epacadostat in combination with the PD-1 inhibitor pembrolizumab for metastatic melanoma, failed to meet its primary endpoint.[3][5] This outcome has spurred the development of new IDO1 inhibitors with potentially improved properties. Among these, derivatives of 1,2,5-oxadiazole-3-carboxylic acid have shown significant promise, exhibiting potent enzymatic and cellular inhibition of IDO1.[6][7]
This guide provides an objective comparison of this compound derivatives against epacadostat, focusing on their inhibitory activity, pharmacokinetic profiles, and the underlying experimental methodologies.
IDO1 Signaling Pathway and Mechanism of Inhibition
IDO1 expression is often induced in tumor cells and antigen-presenting cells by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[8][9] The subsequent degradation of tryptophan to kynurenine creates an immunosuppressive microenvironment that allows tumors to evade immune destruction.[2] IDO1 inhibitors aim to block this pathway, thereby restoring T-cell-mediated antitumor immunity.
Comparative Performance Data
The following tables summarize the in vitro inhibitory activity and pharmacokinetic properties of epacadostat and selected 1,2,5-oxadiazole-3-carboximidamide derivatives, which are derived from the core this compound structure.
Table 1: In Vitro IDO1 Inhibitory Activity
| Compound | Biochemical IC₅₀ (nM) (Recombinant hIDO1) | Cellular IC₅₀ (nM) (HEK293T-hIDO1) | Selectivity (IDO1 vs. IDO2/TDO) | Reference(s) |
| Epacadostat | 10 | 71.8 | >1,000-fold | [4] |
| Compound 23 | 108.7 | 19.88 | Not Reported | [6][7] |
| Compound 25 | 178.1 | 68.59 | Not Reported | [6][7] |
| Compound 26 | 139.1 | 57.76 | Not Reported | [6][7] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Pharmacokinetic (PK) Properties
| Compound | Species | Half-life (t½) | Oral Bioavailability (F%) | Reference(s) |
| Epacadostat | Human | ~2.4 hours | Not Reported | [6][7] |
| Compound 25 | Mouse | 3.81 hours | 33.6% | [6][7] |
Experimental Protocols and Workflows
The evaluation of IDO1 inhibitors typically involves a series of in vitro and in vivo assays to determine potency, selectivity, and efficacy.
Recombinant hIDO1 Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified human IDO1.
-
Methodology:
-
Recombinant human IDO1 enzyme is incubated in a reaction buffer containing L-tryptophan (substrate), methylene blue (cofactor), and ascorbic acid.
-
The test compound (e.g., epacadostat or an oxadiazole derivative) is added at various concentrations.
-
The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the concentration of the product, N-formylkynurenine, is measured, typically by spectrophotometry or HPLC.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based IDO1 Inhibition Assay
-
Objective: To measure the potency of a compound to inhibit IDO1 activity within a cellular context.
-
Methodology:
-
A human cell line is chosen. This can be a cell line engineered to overexpress human IDO1 (e.g., HEK293T) or a cell line that expresses IDO1 upon stimulation (e.g., IFN-γ-stimulated HeLa cells).[6][10]
-
Cells are plated and incubated with the test compound at various concentrations.
-
IDO1 activity is induced (if necessary, e.g., with IFN-γ), and L-tryptophan is added to the medium.
-
After a set incubation period, the supernatant is collected.
-
The concentration of kynurenine in the supernatant is quantified using a colorimetric assay (e.g., after reaction with p-dimethylaminobenzaldehyde) or by LC-MS/MS.
-
The cellular IC₅₀ value is determined by analyzing the dose-response curve.
-
In Vivo Tumor Efficacy Model (e.g., CT-26 Syngeneic Model)
-
Objective: To evaluate the antitumor efficacy of the IDO1 inhibitor in an immunocompetent animal model.
-
Methodology:
-
Immunocompetent mice (e.g., BALB/c) are inoculated with syngeneic tumor cells (e.g., CT-26 colon carcinoma).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, epacadostat, Compound 25).
-
The compounds are administered orally according to a predetermined dosing schedule.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunophenotyping).
-
Efficacy is determined by comparing the tumor growth inhibition in the treated groups relative to the vehicle control group. One study found that Compound 25 showed a similar potency to inhibit the growth of CT-26 syngeneic xenografts when compared to epacadostat.[7]
-
Discussion and Conclusion
The development of novel IDO1 inhibitors remains a key area of interest in immuno-oncology. While epacadostat is a highly potent inhibitor, its clinical failure has highlighted the need for alternatives with potentially different pharmacological profiles.[3][5]
Derivatives of this compound represent a promising chemical class for IDO1 inhibition. The data shows that while some derivatives like Compound 23, 25, and 26 may have a slightly lower biochemical potency compared to epacadostat, they exhibit strong cellular activity.[4][6][7] Notably, Compound 23 demonstrates a more potent cellular IC₅₀ than epacadostat.[4][6][7]
Furthermore, pharmacokinetic properties are a critical differentiator. Epacadostat's relatively short half-life in humans (~2.4 hours) may necessitate frequent dosing to maintain therapeutic concentrations.[6][7] In preclinical studies, Compound 25 demonstrated an improved half-life (3.81 hours in mice) and good oral bioavailability, suggesting it may possess a more favorable PK profile.[6][7] This could translate to more sustained target engagement in a clinical setting.
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 4. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]
- 9. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
Detonation properties of "1,2,5-oxadiazole" based energetic materials in comparison to traditional explosives
For researchers and scientists in the field of energetic materials, the quest for compounds that offer superior performance and enhanced safety is a perpetual endeavor. In this context, 1,2,5-oxadiazole (also known as furazan) based energetic materials are emerging as a promising class of explosives, demonstrating significant advantages over traditional nitroamine and aromatic explosives like RDX, HMX, and TNT. This guide provides a comprehensive comparison of the detonation properties of these advanced materials against their conventional counterparts, supported by experimental data and detailed methodologies.
The unique nitrogen-rich heterocyclic structure of the 1,2,5-oxadiazole ring contributes to high heats of formation and densities, which are critical factors for achieving high detonation performance. When further functionalized with explosophoric groups such as nitro (-NO2), nitramino (-NHNO2), or linked to other energetic moieties, these compounds can exhibit detonation velocities and pressures that meet or exceed those of widely used explosives.[1]
Detonation Performance: A Head-to-Head Comparison
The primary measures of an explosive's performance are its detonation velocity (Vd) and detonation pressure (P). Higher values in these parameters generally indicate a more powerful and effective explosive. As summarized in the table below, many 1,2,5-oxadiazole derivatives display performance characteristics comparable or superior to RDX and HMX, and significantly outperform TNT.
| Compound | Type | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| Traditional Explosives | ||||||
| Trinitrotoluene (TNT) | Aromatic | 1.65 | 6.90 | 19.0 | 15 | >353 |
| Cyclotrimethylenetrinitramine (RDX) | Nitroamine | 1.82 | 8.75 | 34.0 | 7.4 | 120 |
| Cyclotetramethylenetetranitramine (HMX) | Nitroamine | 1.91 | 9.10 | 39.0 | 7.5 | 120 |
| 1,2,5-Oxadiazole Derivatives | ||||||
| Compound 4b (from a 2023 study) | 1,2,5-Oxadiazole based | >1.84 | 9.20 | 36.0 | 10 | - |
| Hydrazinium Salt 11 (from a 2020 study) | 1,2,5-Oxadiazole based | 1.82 | 8.82 | 35.1 | 40 | >360 |
| Compound 3b (from a 2022 study) | 1,2,5-Oxadiazole based | - | 9.11 | 35.8 | 20 | 280 |
| 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) | Furazan/Furoxan | 1.94 | 9.25 | - | - | - |
Note: The data for 1,2,5-oxadiazole derivatives are sourced from various research publications and represent a selection of high-performing examples.[2][3] Sensitivity data for some compounds were not available in the cited literature.
A key advantage of many 1,2,5-oxadiazole-based materials is their potential for reduced sensitivity to impact and friction compared to powerful traditional explosives like RDX and HMX. For instance, the hydrazinium salt 11 exhibits a significantly higher impact sensitivity threshold (40 J) compared to RDX (7.4 J) and HMX (7.5 J), while maintaining a comparable detonation velocity and pressure.[2] This characteristic is highly desirable as it improves the safety profile of the energetic material during handling, transportation, and storage.
Structure-Performance Relationship
The enhanced performance of 1,2,5-oxadiazole derivatives can be attributed to several molecular features. The high nitrogen content and the inherent strain of the oxadiazole ring lead to a large positive heat of formation, releasing more energy upon detonation. Furthermore, the introduction of various functional groups allows for the fine-tuning of their energetic properties.
Caption: Relationship between molecular structure and detonation properties.
Experimental Protocols for Characterization
The determination of detonation properties is crucial for the evaluation of new energetic materials. Both computational and experimental methods are employed to characterize these compounds.
Computational Prediction of Detonation Properties
Kamlet-Jacobs Equations: A widely used empirical method for estimating the detonation velocity and pressure of C-H-N-O explosives.[3][4] The equations are as follows:
-
Detonation Velocity (Vd in km/s): Vd = 1.01 * (N * M^0.5 * Q^0.5)^0.5 * (1 + 1.30 * ρ)
-
Detonation Pressure (P in GPa): P = 1.558 * ρ^2 * N * M^0.5 * Q^0.5
Where:
-
ρ is the density of the explosive in g/cm³.
-
N is the number of moles of gaseous detonation products per gram of explosive.
-
M is the average molecular weight of the gaseous products.
-
Q is the heat of detonation in cal/g.
EXPLO5 Software: A thermochemical code that predicts detonation and combustion properties based on the chemical composition, heat of formation, and density of the material.[1][2][5] It utilizes equations of state, such as the Becker-Kistiakowsky-Wilson (BKW) equation, to model the behavior of detonation products and calculate parameters like detonation velocity, pressure, and temperature.
Experimental Determination of Detonation Properties
Workflow for Experimental Characterization
Caption: General workflow for the experimental characterization of energetic materials.
Detonation Velocity Measurement (D'Autriche Method): This classic method compares the detonation velocity of a test explosive with that of a calibrated detonating cord.
-
A column of the test explosive is prepared in a tube.
-
Two holes are drilled at a known distance apart along the tube.
-
A detonating cord of known velocity is passed through these holes.
-
The center of the detonating cord is marked on a lead or steel plate.
-
The main explosive charge is initiated at one end.
-
The detonation of the main charge initiates the two ends of the detonating cord at different times.
-
The two detonation waves in the cord travel towards each other and collide at a point offset from the center.
-
The distance of this collision point from the center mark on the plate is measured.
-
The detonation velocity of the test explosive is then calculated based on the known velocity of the detonating cord and the measured distances.[6][7]
Detonation Pressure Measurement (Plate Dent Test): This method provides an estimate of the detonation pressure by measuring the indentation an explosive charge makes in a steel plate.
-
A cylindrical charge of the explosive of a standard diameter is placed on a standardized steel "witness" plate.
-
The charge is initiated.
-
The depth of the dent created in the steel plate is measured.
-
This dent depth is then correlated to the detonation pressure using established data for known explosives.[8][9]
Sensitivity Testing (BAM Method): The BAM (Bundesanstalt für Materialforschung und -prüfung) impact and friction tests are standardized methods to determine the sensitivity of an explosive to mechanical stimuli.
-
Impact Test: A specified weight is dropped from varying heights onto a sample of the explosive. The lowest height at which an explosion, flame, or decomposition is observed in a series of trials determines the impact sensitivity, expressed in Joules.
-
Friction Test: A sample of the explosive is subjected to friction between a porcelain pin and a porcelain plate under a specified load. The lowest load at which an explosion or reaction occurs is determined, and the friction sensitivity is reported in Newtons.[10][11][12][13][14]
Conclusion
Energetic materials based on the 1,2,5-oxadiazole ring system represent a significant advancement in the field of high explosives. Their ability to deliver high detonation performance, often coupled with reduced sensitivity, makes them attractive alternatives to traditional explosives like RDX and HMX. Continued research into the synthesis and functionalization of these compounds holds the potential for the development of a new generation of safer and more powerful energetic materials for various applications.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. mueller-instruments.de [mueller-instruments.de]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. EXPLO5,Explosion Parameters Calculation Software - IDEA SCIENCE Group [ideascience-group.com]
- 6. Detonation velocity - Wikipedia [en.wikipedia.org]
- 7. archive.coalindia.in [archive.coalindia.in]
- 8. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmt.edu [nmt.edu]
- 10. utec-corp.com [utec-corp.com]
- 11. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]
- 12. osti.gov [osti.gov]
- 13. etusersgroup.org [etusersgroup.org]
- 14. smsenergetics.com [smsenergetics.com]
Unveiling the Pharmacokinetic Profile of Novel 1,2,5-Oxadiazole-3-Carboxylic Acid Derivatives: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pharmacokinetic profiles of emerging 1,2,5-Oxadiazole-3-carboxylic acid derivatives against existing drugs in the field of cancer immunotherapy. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of a promising 1,2,5-oxadiazole-3-carboximidamide derivative, herein referred to as Compound 25, and the established Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, epacadostat. This objective comparison is supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
The development of novel small molecule inhibitors targeting the IDO1 pathway represents a significant advancement in cancer immunotherapy. IDO1 is a key enzyme that promotes tumor immune evasion by catabolizing the essential amino acid tryptophan, leading to an immunosuppressive tumor microenvironment. By inhibiting IDO1, these novel compounds aim to restore anti-tumor immunity. This guide focuses on the pharmacokinetic properties of these new derivatives, a critical aspect in the evaluation of their therapeutic potential.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Compound 25, a 1,2,5-oxadiazole-3-carboximidamide derivative, in comparison to the well-characterized IDO1 inhibitor, epacadostat. The data highlights the potential for improved pharmacokinetic properties in this new class of compounds.
| Parameter | Compound 25 (in CD-1 mice) | Epacadostat (in human) |
| Half-life (t½) | 3.81 hours[1] | 2.4 hours[1] |
| Oral Bioavailability (F) | 33.6%[1] | Data not specified in the provided results |
| Maximum Plasma Concentration (Cmax) | Data not specified in the provided results | Dose-dependent |
| Time to Maximum Plasma Concentration (Tmax) | Data not specified in the provided results | Approximately 2 hours |
Table 1: In Vivo Pharmacokinetic Profile Comparison
| Compound | hIDO1 IC50 (enzymatic assay) | hIDO1 IC50 (cellular assay) |
| Compound 25 | 178.1 nM[1] | 68.59 nM[1] |
| Epacadostat | ~70 nM (in vivo IC50)[2] | Not specified in the provided results |
Table 2: In Vitro Potency Comparison
Experimental Protocols
This section provides detailed methodologies for the key pharmacokinetic experiments cited in this guide, offering a framework for the replication and validation of these findings.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the in vivo pharmacokinetic parameters (half-life, bioavailability) of a test compound after oral administration in mice.
Animal Model:
-
Species: CD-1 mice (or other appropriate strain)
-
Sex: Male or female, as specified in the study
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water, unless fasting is required.
Dosing:
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) for oral administration.
-
Administration: A single dose of the test compound is administered to the mice via oral gavage.
Sample Collection:
-
Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing via a suitable method such as retro-orbital or tail vein sampling.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of the test compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
A standard curve is prepared by spiking known concentrations of the test compound into blank mouse plasma.
-
Protein precipitation is performed on plasma samples and standards (e.g., with acetonitrile), followed by centrifugation.
-
The supernatant is injected into the LC-MS/MS system for quantification.
Data Analysis:
-
Pharmacokinetic parameters, including half-life (t½) and area under the curve (AUC), are calculated from the plasma concentration-time data using non-compartmental analysis software.
-
Oral bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (human or mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
The test compound (at a final concentration of, for example, 1 µM) is incubated with liver microsomes in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is terminated at each time point by adding cold acetonitrile.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated.
-
The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.
-
The intrinsic clearance (CLint) is calculated from the half-life and the microsomal protein concentration.
In Vitro Plasma Protein Binding Assay
Objective: To determine the extent to which a test compound binds to plasma proteins.
Method: Equilibrium Dialysis
Materials:
-
Test compound
-
Pooled plasma (human or mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device with a semi-permeable membrane
-
LC-MS/MS system
Procedure:
-
The test compound is added to plasma at a defined concentration.
-
The plasma containing the test compound is placed in one chamber of the equilibrium dialysis device, and PBS is placed in the other chamber, separated by the semi-permeable membrane.
-
The device is incubated at 37°C with gentle shaking to allow the system to reach equilibrium (typically 4-24 hours).
-
After incubation, aliquots are taken from both the plasma and the buffer chambers.
-
The concentration of the test compound in both chambers is determined by LC-MS/MS.
Data Analysis:
-
The fraction of unbound drug (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of plasma protein binding is calculated as (1 - fu) * 100%.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: IDO1 Signaling Pathway in Cancer Immunotherapy.
Caption: Experimental Workflow for In Vivo Pharmacokinetic Studies.
This guide provides a foundational comparison of the pharmacokinetic profiles of novel this compound derivatives and existing IDO1 inhibitors. The presented data and protocols are intended to support further research and development in this promising area of cancer immunotherapy.
References
Safety Operating Guide
Proper Disposal of 1,2,5-Oxadiazole-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the safe disposal of 1,2,5-Oxadiazole-3-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, and it is imperative to handle it with appropriate personal protective equipment (PPE).
Key Hazards:
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA approved respirator is recommended.[1]
Disposal Procedures
The primary and universally recommended method for the disposal of this compound is through an approved waste disposal plant.[1][3][4] This ensures that the chemical is managed and treated in accordance with all applicable federal, state, and local regulations.[4]
Step-by-Step Disposal Workflow:
-
Collection:
-
Collect waste this compound in a suitable, properly labeled, and tightly closed container.
-
Do not mix with incompatible materials such as strong oxidizing agents, strong bases, or amines.[1]
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Transfer:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Ensure all shipping and transportation regulations are met.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][3][4] |
| Regulatory Compliance | Adhere to all federal, state, and local hazardous waste regulations. | [4] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and amines during collection and storage. | [1] |
Experimental Protocols
Currently, there are no publicly available, detailed experimental protocols for the in-lab neutralization or chemical degradation of this compound for disposal purposes. The standard and required procedure is to transfer the chemical waste to a specialized facility. Attempting to neutralize or treat this chemical without a validated protocol can be dangerous and may produce hazardous byproducts.
Disposal Workflow Diagram
The following diagram illustrates the recommended logistical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,2,5-Oxadiazole-3-carboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2,5-Oxadiazole-3-carboxylic acid. The following procedures are designed to ensure safe operational handling and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Required PPE | Standard/Specification |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary where splashing is a risk. | OSHA 29 CFR 1910.133 or EU EN166[1][2] |
| Hand Protection | Chemically resistant, powder-free gloves (e.g., nitrile or neoprene). | ASTM D6978 or equivalent[5] |
| Skin and Body Protection | Laboratory coat and close-toed footwear. For larger quantities or where there is a higher risk of exposure, a disposable gown made of polyethylene-coated polypropylene or other resistant laminate material is recommended. | General laboratory standards |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[6] If dust or aerosols may be generated, a fit-tested N95 or higher particulate respirator is required. | NIOSH-approved[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to prevent contamination and exposure. The following workflow outlines the key steps for safe handling.
Caption: Safe Handling Workflow Diagram.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation occurs.[1][2][6]
-
Eye Contact : Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1][2][6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1][2][6]
-
Ingestion : Clean the mouth with water and seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Collect waste material, including any contaminated consumables, in a suitable, clearly labeled, and sealed container.
-
-
Storage :
-
Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1]
-
-
Disposal :
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C3H2N2O3 | CID 1415524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
